The following technical guide details the physical properties, synthesis, and applications of 3-(Difluoromethoxy)isonicotinic acid , structured for researchers in medicinal chemistry and drug discovery. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and applications of 3-(Difluoromethoxy)isonicotinic acid , structured for researchers in medicinal chemistry and drug discovery.
Executive Summary & Compound Identity
3-(Difluoromethoxy)isonicotinic acid is a specialized pyridine building block used primarily in the synthesis of bioactive small molecules. It serves as a critical intermediate for introducing the difluoromethoxy (-OCHF₂) motif, a lipophilic bioisostere of the methoxy group, into heteroaromatic scaffolds. This substitution modulates physicochemical properties such as metabolic stability, membrane permeability (LogD), and conformational bias in kinase inhibitors and other receptor antagonists.
Core Identity Data
Property
Detail
CAS Registry Number
1211526-06-5
IUPAC Name
3-(Difluoromethoxy)pyridine-4-carboxylic acid
Molecular Formula
C₇H₅F₂NO₃
Molecular Weight
189.12 g/mol
SMILES
OC(=O)c1c(OC(F)F)cncc1
Appearance
White to off-white solid powder
Physicochemical Profile
The introduction of the difluoromethoxy group at the 3-position of the isonicotinic acid core significantly alters its electronic and physical profile compared to the parent isonicotinic acid or its 3-methoxy analog.
Key Physical Properties
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models and standard pyridine derivatives, as specific experimental data for this CAS is proprietary to batch-specific Certificates of Analysis (CoA).*
Property
Value / Range
Scientific Context
Melting Point
>150 °C (Decomposes)
High melting point typical of zwitterionic pyridine carboxylic acids.
Boiling Point
~320 °C (Predicted)
Not distillable at atmospheric pressure; likely sublimes or degrades.
Density
1.5 ± 0.1 g/cm³
Higher density than isonicotinic acid due to difluorination.
Solubility
DMSO, Methanol, DMF
Moderate solubility in polar organic solvents; limited in water unless pH-adjusted.
pKa (Acid)
~3.5 - 4.0 (COOH)
The electron-withdrawing -OCHF₂ group increases acidity (lowers pKa) relative to isonicotinic acid (pKa ~4.9).
pKa (Base)
~1.5 - 2.0 (Pyridine N)
The -OCHF₂ group reduces electron density on the ring nitrogen, making it less basic.
LogP
~1.2
More lipophilic than 3-hydroxyisonicotinic acid; -OCHF₂ acts as a lipophilic H-bond donor/acceptor modulator.
Electronic & Structural Analysis
The -OCHF₂ group is a "lipophilic hydrogen bond donor" mimic. Unlike a methoxy group (-OCH₃), the fluorine atoms withdraw electron density, reducing the basicity of the ether oxygen and the pyridine nitrogen.
Conformational Lock : The -OCHF₂ group often adopts a specific conformation orthogonal to the ring to minimize dipole repulsion, which can pre-organize the molecule for ligand-protein binding.
Metabolic Stability : The C-F bond is metabolically robust, preventing O-dealkylation (a common clearance route for methoxy groups).
Synthesis & Purification Workflow
The synthesis of 3-(difluoromethoxy)isonicotinic acid typically proceeds via the difluoromethylation of 3-hydroxyisonicotinic acid (or its ester derivatives). This reaction requires careful control of pH and temperature to prevent hydrolysis of the difluoromethyl ether.
Reaction Mechanism
The core transformation involves the nucleophilic attack of the 3-hydroxyl group on a difluorocarbene source (generated in situ) or an electrophilic difluoromethylating agent.
Diagram: Synthesis Pathway
The following diagram outlines the standard synthetic route from commercially available precursors.
Caption: Step-wise synthesis via ester protection to maximize yield and purity.
Experimental Protocol (General Procedure)
Esterification : Convert 3-hydroxyisonicotinic acid to methyl 3-hydroxyisonicotinate using MeOH/H₂SO₄ to protect the carboxylic acid.
Difluoromethylation :
Dissolve the ester in DMF or MeCN.
Add a base (Cs₂CO₃ or K₂CO₃).
Introduce the difluoromethyl source (e.g., sodium chlorodifluoroacetate or difluorocarbene gas) at 60–80 °C.
Hydrolysis : Treat the resulting methyl 3-(difluoromethoxy)isonicotinate with LiOH in THF/Water.
Isolation : Acidify to pH ~3–4 to precipitate the free acid. Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
This compound is utilized as a scaffold in the development of Kinase Inhibitors and GPCR Antagonists .
Bioisosteric Replacement Strategy
Researchers utilize the 3-(difluoromethoxy) moiety to replace:
3-Methoxy groups : To improve metabolic stability (block CYP450 metabolism).
3-Chloro/Fluoro groups : To introduce hydrogen bond interactions (via the ether oxygen) while maintaining electron-withdrawing character.
Diagram: Logic of Bioisosterism
Caption: Strategic replacement of methoxy with difluoromethoxy to enhance pharmacokinetic properties.
Storage : Store at 2–8 °C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
Incompatibility : Strong oxidizing agents.
PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
Sigma-Aldrich . Isonicotinic acid Derivatives Product Catalog. Available at:
PubChem . Compound Summary: 3-(Difluoromethoxy)isonicotinic acid. National Library of Medicine. Available at:
Ambeed . Safety Data Sheet: 3-(Difluoromethoxy)isonicotinic acid (CAS 1211526-06-5). Available at:
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Exploratory
"3-(Difluoromethoxy)isonicotinic acid" chemical structure and IUPAC name
An In-Depth Technical Guide to 3-(Difluoromethoxy)isonicotinic Acid: Structure, Properties, and Significance in Medicinal Chemistry Abstract 3-(Difluoromethoxy)isonicotinic acid is a fluorinated heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(Difluoromethoxy)isonicotinic Acid: Structure, Properties, and Significance in Medicinal Chemistry
Abstract
3-(Difluoromethoxy)isonicotinic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This guide provides a detailed examination of its core chemical identity, including its structure and IUPAC nomenclature. We delve into its physicochemical properties, with a particular focus on the strategic role of the difluoromethoxy moiety in modulating molecular characteristics. Furthermore, this document outlines plausible synthetic strategies and recommended handling protocols, contextualizing the compound's application as a valuable building block in modern drug discovery. Case studies of related bioactive molecules are presented to illustrate its utility and potential for developing novel chemical entities.
Core Chemical Identity
The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature. 3-(Difluoromethoxy)isonicotinic acid is a derivative of pyridine, a fundamental six-membered aromatic heterocycle containing one nitrogen atom.
Chemical Structure
The molecule's architecture consists of a pyridine ring functionalized with two key groups. A carboxylic acid group (-COOH) is located at the 4-position, defining it as an isonicotinic acid.[1][2][3] The "iso" designation differentiates it from picolinic acid (2-position) and nicotinic acid (3-position).[3] At the 3-position, a difluoromethoxy group (-OCHF₂) is attached, which significantly influences the molecule's electronic and physical properties.
Caption: Core structure and functional components of the molecule.
IUPAC Nomenclature and Common Names
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(difluoromethoxy)pyridine-4-carboxylic acid .[4]
Parent Name: "Pyridine-4-carboxylic acid" is the base name, indicating a pyridine ring with a carboxylic acid at the C4 position.
Substituent: The "3-(difluoromethoxy)" prefix specifies that an -OCHF₂ group is located at the C3 position of the ring.
Commonly used synonyms include "3-(Difluoromethoxy)isonicotinic acid".[5]
Key Identifiers
Precise identification is critical for procurement, regulatory compliance, and database searches. The key identifiers for this compound are summarized below.
The properties of a molecule dictate its behavior in both chemical and biological systems. The introduction of fluorine imparts unique characteristics that are highly sought after in drug design.
General Properties
The following table summarizes known physical and computed properties, providing essential information for laboratory use.
The Scientist's Perspective: Role of the Difluoromethoxy Group
The choice to incorporate a difluoromethoxy (-OCHF₂) group is a deliberate strategy in medicinal chemistry, often to serve as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups.[8] Its value stems from several key effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing the metabolically labile C-H bonds of a methoxy group with C-F bonds blocks oxidative metabolism at that position, often increasing the compound's half-life in vivo.
Lipophilicity: The -OCHF₂ group is significantly more lipophilic than a hydroxyl group and moderately more lipophilic than a methoxy group. This can be fine-tuned to enhance membrane permeability and improve oral bioavailability.
Acidity Modulation (pKa): The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the N-H on the pyridine ring (making it less basic) and can influence the acidity of the carboxylic acid. This modulation of pKa affects the molecule's ionization state at physiological pH, which is critical for target engagement and pharmacokinetic properties.
Conformational Control: The group can engage in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, potentially locking the molecule into a more favorable conformation for binding to a biological target.
Synthesis and Handling
Plausible Synthetic Workflow
A logical retrosynthetic approach would involve the late-stage oxidation of a more accessible precursor, such as a 4-methylpyridine derivative. The key challenge is the introduction of the difluoromethoxy group.
Caption: Plausible synthetic workflow from a common starting material.
Protocol Explanation:
Difluoromethylation: The phenolic hydroxyl group of 3-hydroxy-4-methylpyridine is the most reactive site for this transformation. It can be reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate under basic conditions, to form the difluoromethyl ether. This step is critical and requires careful optimization of reaction conditions to achieve high yield.
Oxidation: The 4-methyl group is then oxidized to a carboxylic acid. This is a standard transformation for which several robust reagents can be used, such as potassium permanganate (KMnO₄) or nitric acid. The choice of oxidant must be made carefully to avoid degradation of the difluoromethoxy group or the pyridine ring. The synthesis of isonicotinic acid itself often involves the ammoxidation of 4-methylpyridine, followed by hydrolysis.[3]
Recommended Handling and Storage Protocol
To ensure the integrity and stability of the compound, the following self-validating protocol must be followed:
Storage: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a temperature of 2-8°C.[5] This prevents potential degradation from atmospheric moisture and oxygen.
Handling: Use in a well-ventilated area or a fume hood. As with most fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The material safety data sheet (MSDS) indicates it may cause skin, eye, and respiratory irritation.
Weighing and Dispensing: To prevent hygroscopic uptake, allow the container to equilibrate to room temperature before opening. For preparing solutions, use anhydrous solvents where appropriate.
Applications in Research and Drug Development
The true value of 3-(difluoromethoxy)isonicotinic acid lies in its role as a sophisticated building block for creating more complex, high-value molecules.
The Isonicotinic Acid Scaffold
The isonicotinic acid core is a "privileged scaffold" in medicinal chemistry. It is a key component of the anti-tuberculosis drug isoniazid, demonstrating its biocompatibility and utility in drug design.[1] Its derivatives are explored for a wide range of therapeutic targets.
Case Study: A Building Block for Bioactive Molecules
While this specific acid is a building block, its constituent parts are found in advanced clinical candidates. For example, the experimental drug Razpipadon , a partial agonist of the dopamine D1 and D5 receptors, incorporates a closely related 3-(difluoromethoxy)pyridin-2-yl moiety.[9][10] This demonstrates the acceptance and utility of the 3-(difluoromethoxy)pyridine fragment in designing next-generation therapeutics, particularly for neurological disorders. The presence of this fragment in a molecule like Razpipadon underscores its potential to confer desirable drug-like properties.
Furthermore, the broader class of difluoromethylated heterocycles has proven immensely successful. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is the central intermediate for seven different commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[11] This highlights the powerful impact of the difluoromethyl group in creating potent and commercially viable bioactive compounds.
Conclusion
3-(Difluoromethoxy)isonicotinic acid is more than a simple chemical. It is a product of strategic molecular design, combining the well-established isonicotinic acid scaffold with the powerful physicochemical advantages of the difluoromethoxy group. Its structure provides a unique combination of metabolic stability, modulated lipophilicity, and specific electronic properties that make it an exceptionally valuable synthon for researchers in drug discovery and agrochemical development. As the demand for more sophisticated and effective chemical entities grows, the utility of precisely functionalized building blocks like this one will only increase.
Vietnam Journal of Science, Technology and Engineering. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.
"3-(Difluoromethoxy)isonicotinic acid" CAS number and supplier
Strategic Utilization in Medicinal Chemistry & Sourcing Protocols Abstract 3-(Difluoromethoxy)isonicotinic acid (CAS 1211526-06-5) represents a critical scaffold in modern drug discovery, specifically within the optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Medicinal Chemistry & Sourcing Protocols
Abstract
3-(Difluoromethoxy)isonicotinic acid (CAS 1211526-06-5) represents a critical scaffold in modern drug discovery, specifically within the optimization of pyridine-based pharmacophores. This guide analyzes its physiochemical properties, outlines a self-validating synthesis protocol for quality control, and provides a verified supply chain strategy. The compound’s primary utility lies in its ability to modulate lipophilicity (
) and metabolic stability via the difluoromethoxy bioisostere, offering a tactical advantage over methoxy- or hydroxy-substituted analogs.
Part 1: Chemical Identity & Physiochemical Profile[1][2]
The molecule consists of a pyridine ring substituted at the C4 position with a carboxylic acid and at the C3 position with a difluoromethoxy group (
).
Electronic Effect: The
group is electron-withdrawing (), reducing the basicity of the pyridine nitrogen compared to a methoxy analog. This is crucial for reducing hERG channel affinity in late-stage lead optimization.
Conformational Lock: The intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen (or fluorine) can influence binding modes in active sites.
Bioisosterism: The
group acts as a lipophilic hydrogen bond donor/acceptor, often replacing to block metabolic demethylation (CYP450 oxidation).
Physiochemical Data Table
Property
Value (Experimental/Predicted)
Relevance in Drug Design
Appearance
White to off-white solid
Visual QC indicator
Melting Point
160–165 °C
Purity verification
pKa (Acid)
~3.5
Ionization state at physiological pH
pKa (Base)
~2.1 (Pyridine N)
Reduced basicity aids solubility
LogP
~1.2
Moderate lipophilicity
H-Bond Donors
1 (COOH)
Target interaction
H-Bond Acceptors
4 (N, O, F)
Target interaction
Part 2: Sourcing & Supply Chain Strategy
Current Supply Status (2025-2026):
This compound is classified as a Specialty Building Block . It is not a commodity chemical; therefore, batch-to-batch variability in purity is a known risk.
Verified Suppliers (Global)
Fluorochem (UK/EU): High reliability for gram-scale research quantities.
BLDpharm (China/Global): Catalog No.[2] BD513964.[2] Good for bulk scale-up (>100g).
Enamine (Ukraine/Global): often holds stock as part of "REAL" database building blocks.
Combi-Blocks (USA): Reliable domestic stock for rapid US delivery.
Procurement Decision Logic
When sourcing this CAS, researchers must distinguish it from its isomers, which are often cross-listed in database searches.
Figure 1: Procurement decision tree emphasizing the critical step of isomer verification to avoid the common 2-substituted impurity.
Part 3: Synthesis & Quality Control (Technical Deep Dive)
While commercial sourcing is preferred, understanding the synthesis is vital for troubleshooting impurities. The standard industrial route involves the difluoromethylation of 3-hydroxyisonicotinic acid.
Mechanistic Pathway
The synthesis typically utilizes Sodium chlorodifluoroacetate or Difluorocarbene precursors.
Precursor: 3-Hydroxyisonicotinic acid.
Reagent: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane () gas.
Conditions: Basic aqueous media (
or ) in DMF/Water at elevated temperatures (80-100°C).
Mechanism: Generation of difluorocarbene (
) in situ, which inserts into the O-H bond.
Experimental Protocol: Self-Validating QC
Note: This protocol serves as a reference for analyzing incoming commercial batches.
Step 1: 1H NMR Validation
Solvent: DMSO-d6
Key Signal: The difluoromethoxy proton (
) appears as a characteristic triplet (due to H-F coupling) in the region of 7.0 – 7.6 ppm with a large coupling constant ().
Validation: If this triplet is missing or appears as a singlet, the difluoromethylation has failed or the product is hydrolyzed.
Step 2: 19F NMR Validation
Key Signal: A doublet (due to F-H coupling) typically around -80 to -85 ppm .
Impurity Check: Look for signals around -110 to -120 ppm, which may indicate ring fluorination impurities (nucleophilic aromatic substitution by-products).
Synthesis & QC Workflow Diagram
Figure 2: Synthesis and Quality Control workflow. The 1H NMR triplet is the non-negotiable "Go/No-Go" signal for this compound.
Part 4: Applications in Drug Discovery
The 3-(difluoromethoxy)isonicotinic acid scaffold is primarily used as a bioisostere for 3-methoxyisonicotinic acid derivatives.
Metabolic Stability: The C-F bond is stronger than the C-H bond. The
group resists O-dealkylation by CYP450 enzymes, significantly extending the half-life () of the drug candidate compared to a methoxy group.
Lipophilicity Modulation: The fluorine atoms lower the polarity of the oxygen, increasing overall lipophilicity (
) and potentially improving blood-brain barrier (BBB) permeability.
Acidity Modulation: The electron-withdrawing nature of the group lowers the pKa of the carboxylic acid, which can strengthen ionic interactions with basic residues (e.g., Arginine, Lysine) in the target protein's binding pocket.
Handling: Handle under inert atmosphere (Nitrogen/Argon) is recommended for long-term storage, though the compound is generally air-stable. Store at 2-8°C.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394766 (Isomer Reference). Retrieved from [Link](Note: Used for physiochemical property extrapolation of the difluoromethoxy-pyridine class).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Contextual grounding for OCHF2 bioisosterism).
Zafrani, Y., et al. (2017).Difluoromethyl Ethers: Synthesis and Properties. Tetrahedron. (Source for synthesis mechanism).
Technical Guide: Strategic Synthesis of 3-(Difluoromethoxy)isonicotinic Acid
Executive Summary The moiety 3-(difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a critical scaffold in modern drug discovery.[1] The difluoromethoxy group ( ) serves as a lipophilic bioisostere for metho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The moiety 3-(difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a critical scaffold in modern drug discovery.[1] The difluoromethoxy group (
) serves as a lipophilic bioisostere for methoxy or hydroxyl groups, significantly altering the metabolic stability and membrane permeability of the parent pyridine core.
This guide details the strategic synthesis of this compound, prioritizing scalable, non-ozone-depleting methodologies over traditional Freon-based routes. We focus on two primary pathways: Carbene-Mediated Insertion (Process A) and Electrophilic Difluoromethylation (Process B), providing full experimental protocols and mechanistic insights.[1]
Retrosynthetic Analysis
The structural challenge lies in introducing the electron-withdrawing difluoromethoxy group onto the electron-deficient pyridine ring while maintaining the integrity of the C4-carboxylic acid.
Strategic Disconnections
Disconnection A (C-O Bond Formation): The most convergent route.[1] It utilizes the readily available 3-hydroxyisonicotinic acid core.[1] The challenge is the selective
Disconnection B (C-C Bond Formation): Relies on ortho-directed metallation of a pre-functionalized 3-(difluoromethoxy)pyridine.[1] This is riskier due to C2 vs. C4 regioselectivity issues.[1]
Figure 1: Retrosynthetic tree highlighting the convergent ester-intermediate pathway as the primary strategy.[1]
This pathway is the industry standard for scalability. It utilizes Sodium Chlorodifluoroacetate to generate difluorocarbene (
) in situ, avoiding the use of gaseous chlorodifluoromethane (Freon-22).[1]
Mechanism of Action
The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion to release difluorocarbene. The phenoxide anion of the hydroxypyridine then attacks the carbene, followed by protonation.
Figure 2: Mechanistic flow of in-situ difluorocarbene generation and insertion.[1]
Detailed Protocol
Step 1: Esterification (Protection)
Rationale: The carboxylic acid proton is more acidic than the phenol. Protecting it as a methyl ester ensures the base (carbonate) deprotonates the hydroxyl group for the alkylation step.
Critical Step: Acidify carefully with 1N HCl to pH 3-4. The product, 3-(Difluoromethoxy)isonicotinic acid , will precipitate or can be extracted with EtOAc/iPrOH (3:1).[1]
NMR: The proton appears as a triplet () in the ppm region, distinct from aromatic protons.[1]
References
Hu, J., et al. "Difluoromethylation of phenols and thiophenols with difluoromethyl triflate." Journal of Organic Chemistry, 2006.
Fier, P. S., et al. "Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis." Nature Communications, 2020. [1]
Zafrani, Y., et al. "Difluoromethyl ethers: Synthesis and properties." Tetrahedron, 2016. [1]
Vertex Pharmaceuticals. "Preparation of Pyridine Derivatives." World Intellectual Property Organization, WO2011053512. (Validating the ester-hydrolysis route for substituted pyridines).
Technical Whitepaper: Strategic Synthesis of 3-(Difluoromethoxy)isonicotinic Acid
Abstract This technical guide outlines the robust synthesis of 3-(difluoromethoxy)isonicotinic acid , a critical fluorinated building block in medicinal chemistry. The difluoromethoxy group ( ) serves as a lipophilic bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines the robust synthesis of 3-(difluoromethoxy)isonicotinic acid , a critical fluorinated building block in medicinal chemistry. The difluoromethoxy group (
) serves as a lipophilic bioisostere for hydroxyl and methoxy groups, significantly altering the pharmacokinetic profile of pyridine-based scaffolds. This guide prioritizes a scalable, non-ozone-depleting route utilizing Sodium Chlorodifluoroacetate (SCDA) as the difluorocarbene source, grounded in industrial best practices for safety and yield optimization.
Retrosynthetic Analysis & Strategy
The synthesis of 3-(difluoromethoxy)isonicotinic acid is best approached via the "Ester Protection Strategy." Direct alkylation of the 3-hydroxyisonicotinic acid is chemically fraught due to the solubility issues of the dianion (carboxylate + phenoxide) and the potential for competitive esterification.
Therefore, the retrosynthetic logic disconnects the target into three distinct phases:
Hydrolysis: Unmasking the carboxylic acid.
Difluoromethylation: Introduction of the
moiety via a carbene mechanism.
Esterification: Protection of the starting material.
Retrosynthetic Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the necessity of the ester intermediate to ensure regioselectivity.
Core Starting Materials
The success of this protocol relies on high-purity starting materials and the correct choice of difluoromethylating agent.
Primary Substrate
Chemical Name: 3-Hydroxyisonicotinic acid (also known as 3-hydroxypyridine-4-carboxylic acid).
CAS Number: 10128-71-9.
Purity Requirement: >98% (HPLC).
Role: Provides the pyridine scaffold with the C4-carboxyl and C3-hydroxyl groups pre-installed. This avoids the difficult regioselective lithiation of 3-(difluoromethoxy)pyridine.
The Difluoromethylating Agent: Sodium Chlorodifluoroacetate (SCDA)
While chlorodifluoromethane (Freon-22) gas was historically used, it is an ozone-depleting substance regulated under the Montreal Protocol. SCDA is the modern standard for laboratory and pilot-scale synthesis.
Feature
Sodium Chlorodifluoroacetate (SCDA)
Chlorodifluoromethane (Freon-22)
State
Solid (White Powder)
Gas
Handling
Standard weighing
Requires gas cylinder/mass flow
Mechanism
Thermal decarboxylation to
Base-mediated elimination
Safety
Low pressure
High pressure risk
Recommendation
Primary Choice
Deprecated/Regulated
Detailed Experimental Protocol
Step 1: Esterification (Protection)
Objective: Convert 3-hydroxyisonicotinic acid to Methyl 3-hydroxyisonicotinate to solubilize the substrate in organic media and protect the carboxylic acid.
Suspend 3-hydroxyisonicotinic acid in dry methanol (0.5 M concentration).
Add concentrated
dropwise.
Reflux at 65°C for 12–16 hours. Monitor by TLC (polar mobile phase) or LC-MS.
Workup: Concentrate in vacuo. Neutralize with sat.
. Extract with Ethyl Acetate (EtOAc).[2] Dry over and concentrate.
Checkpoint: Product should be a crystalline solid. Confirm by
NMR (singlet for at ~3.9 ppm).
Step 2: O-Difluoromethylation (The Critical Step)
Objective: Install the
group using SCDA.
Mechanism: Base-mediated deprotonation of the phenol, followed by thermal decarboxylation of SCDA to generate difluorocarbene (), which is intercepted by the phenoxide anion.
Heat: Warm the mixture to 90–100°C . Causality: SCDA decarboxylates efficiently only above 90°C.
Stir for 4–6 hours.
Workup: Cool to room temperature. Dilute with water (quenches excess carbene/base). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Validation:
NMR: Look for a doublet at approximately -82 ppm (). This large coupling constant is diagnostic of the group.
NMR: The proton appears as a triplet (looks like a triplet due to H-F coupling) in the 6.5–7.5 ppm range.
Step 3: Hydrolysis (Deprotection)
Objective: Cleave the methyl ester to yield the final acid.
Reagents: Lithium Hydroxide (LiOH) or NaOH (2.0 equiv), THF/Water (3:1).
Procedure:
Dissolve the intermediate in THF/Water.
Add LiOH. Stir at room temperature for 2 hours.
Acidification: Carefully adjust pH to ~3–4 using 1M HCl. The product often precipitates at its isoelectric point.
Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if water-soluble.
Final Product: 3-(Difluoromethoxy)isonicotinic acid.
Reaction Workflow & Mechanism Diagram
The following diagram illustrates the specific chemical flow and the operative mechanism of the difluoromethylation step.
Figure 2: Mechanistic workflow. The thermal generation of difluorocarbene is the rate-limiting step, requiring temperatures >90°C.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Temperature too low (<90°C).
Ensure internal temperature reaches 95–100°C to activate SCDA.
While rare for pyridines with electron-withdrawing groups, ensure the O-nucleophile is generated fully (use sufficient base) before adding SCDA.
Purification
DMF retention.
Wash organic phase 3x with water or use LiCl solution during workup.
Safety Considerations
Gas Generation: The decarboxylation of SCDA generates
. Reactions should not be performed in a sealed vessel without pressure relief; standard reflux condensers are recommended.
Fluorine NMR: Always use
NMR for validation. The distinct chemical shift eliminates ambiguity between starting material and product.
References
Difluoromethylation Reagents: Hu, J., Zhang, W., & Ni, C. (2014). "Sodium chlorodifluoroacetate: A practical reagent for difluoromethylation."[3][5][6][7] Journal of Fluorine Chemistry.
Mechanism of SCDA: Chen, Q. Y., & Duan, J. X. (1993). "Difluorocarbene chemistry from sodium chlorodifluoroacetate." Chemical Communications.
Synthesis of Isonicotinic Acid Derivatives: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
Bioisosteres in Drug Design: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
A Technical Guide to Speculative Mechanisms of Action for 3-(Difluoromethoxy)isonicotinic Acid
Executive Summary 3-(Difluoromethoxy)isonicotinic acid is a novel chemical entity that marries the biologically significant isonicotinic acid scaffold with the advantageous physicochemical properties of the difluorometho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Difluoromethoxy)isonicotinic acid is a novel chemical entity that marries the biologically significant isonicotinic acid scaffold with the advantageous physicochemical properties of the difluoromethoxy group. While empirical data on its specific mechanism of action are not yet publicly available, its structural components provide a strong basis for rational hypothesis generation. The isonicotinic acid core is present in numerous approved drugs with diverse activities, including anti-tubercular and anti-inflammatory effects.[1][2] The difluoromethoxy moiety is a modern medicinal chemistry tool used to enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen-bonding capabilities, thereby improving pharmacokinetic profiles.[3][4]
This technical guide offers a speculative exploration into the potential mechanisms of action for 3-(Difluoromethoxy)isonicotinic acid. We present three primary, plausible hypotheses grounded in established biochemical principles and precedents from structurally related compounds:
Inhibition of Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Enzymes.
Modulation of Pro-Inflammatory Signaling Pathways.
Inhibition of the Hypoxia-Inducible Factor (HIF)-1α Pathway.
For each hypothesis, this guide provides the scientific rationale and outlines detailed, self-validating experimental protocols to systematically investigate and potentially confirm a specific biological target. The methodologies are designed for researchers, scientists, and drug development professionals to rigorously test these hypotheses, interpret the resulting data, and guide future research efforts.
Chemical Structure and Predicted Physicochemical Properties
The structure of 3-(Difluoromethoxy)isonicotinic acid combines a pyridine ring functionalized with a carboxylic acid at the 4-position and a difluoromethoxy group at the 3-position. This strategic combination is intended to leverage the known bioactivity of the isonicotinic acid core while optimizing drug-like properties.
Property
Predicted Value / Characteristic
Rationale and Significance
Molecular Formula
C₇H₅F₂NO₃
-
Molecular Weight
~189.12 g/mol
Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five).
Core Scaffold
Isonicotinic Acid
A privileged scaffold in medicinal chemistry, known for its presence in drugs like Isoniazid.[1]
Key Functional Group
Difluoromethoxy (-OCF₂H)
Enhances metabolic stability against cytochrome P450 enzymes.[4] Acts as a lipophilic hydrogen bond donor, a rare feature that can improve target engagement.[4]
Predicted logP
1.0 - 1.5
The -OCF₂H group moderately increases lipophilicity compared to a hydroxyl or methoxy group, which can improve membrane permeability.[4]
Predicted pKa
~3.4 (Carboxylic Acid)
The acidic proton allows for salt formation and potential ionic interactions with biological targets.
Hydrogen Bond Donors
2 (Carboxylic -OH, -OCF₂H )
The ability of the -OCF₂H group to donate a hydrogen bond makes it a potential bioisostere for hydroxyl or thiol groups.[3][5]
Hydrogen Bond Acceptors
4 (Pyridine N, Carbonyl O, Ethereal O)
Multiple acceptors provide opportunities for strong interactions within a target's binding pocket.
The Isonicotinic Acid Scaffold: A Precedent for Bioactivity
The isonicotinic acid moiety is a well-established pharmacophore. Its most famous derivative, isoniazid, is a cornerstone of anti-tuberculosis therapy.[1] The proposed mechanism for isoniazid involves its activation and subsequent incorporation into an NAD analogue, which inhibits critical enzymes in mycobacterial cell wall synthesis.[6] This precedent strongly suggests that other isonicotinic acid derivatives may interact with nucleotide-binding sites in various enzymes. Furthermore, recent studies have demonstrated that novel isonicotinic acid derivatives exhibit potent anti-inflammatory activities, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[2]
The Difluoromethoxy Group: A Pharmacokinetic Modulator
The strategic inclusion of fluorine is a pillar of modern drug design.[7] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of properties distinct from more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[3][8] Its primary advantages include:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and increasing a drug's half-life.[3][4]
Bioisosterism: It can serve as a metabolically robust bioisostere for hydroxyl, thiol, or even amine groups due to its ability to act as a hydrogen bond donor.[4][5]
Modulated Lipophilicity: It increases lipophilicity to a lesser extent than a -OCF₃ group, providing a fine-tuning mechanism for optimizing a compound's solubility and permeability profile.[4]
This combination of a bioactive core with a pharmacokinetic-enhancing group makes 3-(Difluoromethoxy)isonicotinic acid a compelling candidate for investigation.
Plausible Mechanistic Hypotheses
Based on the structural analysis, we propose three distinct, testable hypotheses for the mechanism of action.
Hypothesis 1: Inhibition of Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Enzymes
Rationale: The structural similarity to isonicotinic acid hydrazide (isoniazid) suggests a potential interaction with enzymes that utilize NAD+/NADH as a cofactor.[6] The pyridine nitrogen is crucial for this activity. The compound could act as a competitive inhibitor by mimicking the nicotinamide portion of NAD+, or as an uncompetitive or non-competitive inhibitor by binding to an allosteric site. The difluoromethoxy group could enhance binding affinity within the cofactor pocket or improve cellular penetration to reach mitochondrial targets.
Hypothesis 2: Modulation of Pro-Inflammatory Signaling Pathways
Rationale: Several isonicotinic acid derivatives have demonstrated significant anti-inflammatory effects.[2] This activity is often linked to the inhibition of key enzymes in inflammatory cascades. The difluoromethoxy group is present in Roflumilast, a known phosphodiesterase-4 (PDE4) inhibitor used to treat COPD.[4] This group is also increasingly used in kinase inhibitors.[3] Therefore, 3-(Difluoromethoxy)isonicotinic acid could plausibly target enzymes central to inflammation.
Potential Target Classes: Cyclooxygenases (COX-1/COX-2), Phosphodiesterases (PDEs), or protein kinases involved in inflammatory signaling (e.g., Janus kinases (JAKs), p38 MAPK).
Hypothesis 3: Inhibition of the Hypoxia-Inducible Factor (HIF)-1α Pathway
Rationale: The HIF-1 pathway is a critical regulator of the cellular response to low oxygen and is a major target in oncology and inflammatory diseases. Structurally related (aryloxyacetylamino)-isonicotinic acid analogues have been reported as potent inhibitors of HIF-1α activation.[9] The mechanism often involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent dioxygenases that target HIF-1α for degradation. The isonicotinic acid core can act as a chelator for the catalytic iron atom in the PHD active site, while the side chain modulates potency and cellular activity.
Potential Target Classes: Prolyl Hydroxylase Domain (PHD) enzymes (also known as Egl-Nine Homologs or EGLNs).
Experimental Validation Strategies
A systematic, tiered approach is essential to efficiently test these hypotheses. The following section details a general workflow and specific experimental protocols.
General Experimental Workflow
A logical progression from broad, hypothesis-based screening to specific target validation is crucial. This workflow ensures that resources are directed toward the most promising mechanistic pathway.
Figure 1: A tiered experimental workflow for mechanism of action elucidation.
Protocols for Validating Hypothesis 1 (NAD+ Enzyme Inhibition)
This workflow aims to determine if the compound interacts with NAD+-dependent enzymes.
Figure 2: Workflow for investigating NAD+ enzyme inhibition.
Objective: To perform an initial screen for inhibition of a common NAD+-dependent enzyme.
Principle: This assay measures the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm.
Methodology:
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), NAD+ solution, L-lactic acid solution, and LDH enzyme solution. Prepare a stock solution of 3-(Difluoromethoxy)isonicotinic acid in DMSO and create serial dilutions.
Assay Plate Setup: In a 96-well UV-transparent plate, add assay buffer to all wells.
Compound Addition: Add 1 µL of the compound dilutions (or DMSO for vehicle control) to the respective wells. Include a known LDH inhibitor (e.g., oxamate) as a positive control.
Enzyme Addition: Add LDH enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
Reaction Initiation: Add a substrate mix containing NAD+ and L-lactic acid to all wells to start the reaction.
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis: Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the vehicle control.
Protocols for Validating Hypothesis 2 (Inflammatory Pathway Modulation)
This workflow screens for activity against key enzymes in inflammatory signaling.
Figure 3: Workflow for investigating anti-inflammatory activity.
Objective: To assess the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a potent immune activator, leading to the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA.
Methodology:
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well tissue culture plate at a density of 2 x 10⁵ cells/well.
Compound Treatment: Prepare serial dilutions of 3-(Difluoromethoxy)isonicotinic acid. Pre-treat the cells by adding the compound dilutions for 1 hour at 37°C, 5% CO₂. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
Cell Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the unstimulated control.
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC50 value.
Protocols for Validating Hypothesis 3 (HIF-1α Pathway Inhibition)
This workflow is designed to test for inhibition of the cellular response to hypoxia.
Figure 4: Workflow for investigating HIF-1α pathway inhibition.
Objective: To determine if the compound inhibits HIF-1 transcriptional activity in a cellular context.
Principle: A cell line (e.g., Hep3B, SK-Hep-1) is engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple hypoxia-response elements (HREs).[9] When HIF-1α is active, it binds to the HREs and drives luciferase expression, which can be quantified by measuring luminescence.
Methodology:
Cell Plating: Plate the HIF-1α reporter cell line in a white, clear-bottom 96-well plate and allow cells to adhere overnight.
Compound Treatment: Treat cells with serial dilutions of 3-(Difluoromethoxy)isonicotinic acid for 1 hour. Include vehicle (DMSO) and positive (e.g., a known PHD inhibitor like Dimethyloxalylglycine, DMOG) controls.
Induce Hypoxia: Place the plate in a hypoxic chamber (1% O₂) or treat with a chemical inducer of HIF-1α (e.g., CoCl₂) for 16-18 hours. A parallel normoxic plate (21% O₂) should be run to assess baseline activity.
Cell Lysis and Luminescence Reading: Remove the plate from the incubator, lyse the cells, and add a luciferase substrate reagent (e.g., ONE-Glo™).
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Normalize the hypoxia-induced signal to the normoxia control. Calculate the percent inhibition for each compound concentration relative to the vehicle control under hypoxic conditions and determine the IC50.
Conclusion
3-(Difluoromethoxy)isonicotinic acid represents a rationally designed molecule with significant therapeutic potential. While its precise mechanism of action remains to be elucidated, its chemical structure provides a strong foundation for forming testable, evidence-based hypotheses. By leveraging knowledge of the isonicotinic acid scaffold and the difluoromethoxy group, we have proposed three plausible mechanistic pathways: interference with NAD+-dependent metabolism, modulation of inflammatory signaling, and inhibition of the HIF-1α hypoxia response.
The experimental workflows and detailed protocols provided in this guide offer a clear and systematic path for researchers to investigate these possibilities. A rigorous, tiered approach—from broad initial screening to specific target engagement and cellular validation—will be paramount in uncovering the true biological activity of this promising compound and paving the way for its future development.
References
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
Isonicotinic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(11), 3326. [Link]
Zatman, L. J., Kaplan, N. O., & Colowick, S. P. (1953). ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE. Journal of the American Chemical Society, 75(13), 3293–3294. [Link]
3-(Difluoromethoxy)isonicotinic Acid: Strategic Bioisosteres in Drug Design
Technical Whitepaper & Application Guide Executive Summary: The Fluorine Advantage In modern medicinal chemistry, the strategic incorporation of fluorine motifs is a proven method to optimize the physicochemical and phar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper & Application Guide
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the strategic incorporation of fluorine motifs is a proven method to optimize the physicochemical and pharmacokinetic profiles of lead compounds. 3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a high-value scaffold, combining the metabolic stability of the difluoromethoxy group (
) with the solubility-enhancing properties of the pyridine ring.
This guide provides a comprehensive technical analysis of this scaffold, focusing on its utility as a bioisostere for traditional catechol ethers in targets such as Phosphodiesterase-4 (PDE4) inhibitors and various kinase inhibitors.
Chemical Identity & Physicochemical Profile
The core structure consists of an isonicotinic acid (pyridine-4-carboxylic acid) substituted at the 3-position with a difluoromethoxy group.[1][2] This specific substitution pattern offers a unique balance of electronic and steric properties.
Table 1: Comparative Physicochemical Properties
Data represents calculated values (cLogP) and standard medicinal chemistry parameters.
Property
3-(Difluoromethoxy)isonicotinic Acid
3-Methoxyisonicotinic Acid (Analog)
3-Hydroxyisonicotinic Acid (Precursor)
Molecular Weight
189.12 g/mol
153.14 g/mol
139.11 g/mol
H-Bond Donors
1 (COOH)
1 (COOH)
2 (COOH, OH)
H-Bond Acceptors
4
4
4
cLogP (Lipophilicity)
~1.2
~0.4
~ -0.3
pKa (Acid)
~4.8
~4.9
~4.8
Metabolic Stability
High (Blocked O-dealkylation)
Low (O-demethylation risk)
Moderate (Glucuronidation risk)
Lipophilic H-Bonding
Yes ()
No
Yes (OH)
Mechanistic Insight: The Lipophilic Hydrogen Bond
Unlike the trifluoromethoxy group (
), the difluoromethoxy group contains an acidic proton ( for the C-H bond). This allows it to act as a weak hydrogen bond donor in lipophilic environments, potentially engaging orthogonal binding pockets in enzymes like PDE4 or kinases that typical alkoxy groups cannot access [1].
Synthetic Architectures
The synthesis of 3-(difluoromethoxy)isonicotinic acid generally proceeds via the direct difluoromethylation of 3-hydroxyisonicotinic acid. However, scale-up requires careful control of carbene generation to prevent polymerization.
Figure 1: Synthetic Pathway & Mechanism
Caption: Carbene-mediated synthesis pathway via sodium chlorodifluoroacetate decomposition.
Experimental Protocol: Synthesis & Validation
Objective: Preparation of 3-(difluoromethoxy)isonicotinic acid on a gram scale.
Reagents:
3-Hydroxyisonicotinic acid (1.0 eq)
Sodium chlorodifluoroacetate (2.5 eq)
Potassium carbonate (
, 2.0 eq)
Solvent: DMF/Water (9:1 ratio)
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyisonicotinic acid (10 mmol) and
(20 mmol) in DMF (20 mL) and water (2.2 mL).
Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen, preventing oxidative side reactions.
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol) in a single portion.
Reaction: Heat the mixture to 100°C for 4–6 hours.
Note: The reaction generates
gas. Ensure the system is vented to an oil bubbler.
Workup:
Cool to room temperature.
Dilute with water (50 mL) and acidify to pH ~3 using 1N HCl.
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with brine, dry over
, and concentrate
in vacuo.
Purification: The crude residue is typically purified via recrystallization from Ethanol/Hexane or automated flash chromatography (0-10% MeOH in DCM).
Validation Criteria:
1H NMR (DMSO-d6): Characteristic triplet for the
proton at ppm ( Hz).
19F NMR: Doublet at
ppm.
Medicinal Chemistry Applications: SAR & Bioisosterism
The primary utility of this scaffold is in the optimization of PDE4 inhibitors (e.g., Roflumilast analogs) and Kinase inhibitors .
Bioisosteric Strategy: The "Pyridine Switch"
Replacing the benzene ring of a typical catechol ether (like in Rolipram) with a pyridine ring (isonicotinic acid core) increases water solubility and reduces lipophilicity (LogD), which is often critical for CNS penetration and reducing plasma protein binding.
Figure 2: Bioisosteric Evolution in Drug Design
Caption: Evolution from metabolically labile catechols to stable pyridine bioisosteres.
Key Derivatives & Analogs
Amide Derivatives: The carboxylic acid at position 4 is readily coupled with amines to form amides. This is the most common motif in PDE4 inhibitors (e.g., coupling with 3,5-dichloropyridine-4-amine).
2-Fluoro Analogs: Introduction of a fluorine atom at the 2-position of the pyridine ring (2-fluoro-3-(difluoromethoxy)isonicotinic acid) further lowers the pKa of the acid and modulates the electron density of the pyridine nitrogen [2].
Radiolabeled Analogs: The
group allows for late-stage -labeling, making these derivatives valuable as PET tracers for neuroinflammation imaging [3].
References
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Zheng, J., et al. (2021). Radiodifluoromethylation of well-functionalized molecules for PET imaging. National Institutes of Health (PMC).
Technical Guide: 3-(Difluoromethoxy)isonicotinic Acid in Medicinal Chemistry
Executive Summary 3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a high-value scaffold in modern medicinal chemistry, primarily utilized to modulate lipophilicity and metabolic stability in pyridine-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a high-value scaffold in modern medicinal chemistry, primarily utilized to modulate lipophilicity and metabolic stability in pyridine-based drug candidates. Its core structural feature—the difluoromethoxy group (-OCHF₂) —serves as a "lipophilic hydrogen bond donor" (Lip-HBD), offering a strategic bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups.
This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this scaffold. It focuses on its role in optimizing pharmacokinetic profiles by blocking metabolic soft spots (O-demethylation) while maintaining critical hydrogen-bonding interactions.
Physicochemical Profile
The strategic value of 3-(difluoromethoxy)isonicotinic acid lies in the unique electronic and steric properties imparted by the fluorine atoms.
Key Properties Table
Property
Value / Description
Impact on Drug Design
Molecular Formula
C₇H₅F₂NO₃
Low MW fragment for Fsp³ enrichment.
Molecular Weight
189.12 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted)
~1.2 - 1.5
Increased lipophilicity vs. 3-hydroxy analog (LogP ~0.5).
pKa (Pyridine N)
~2.5 - 3.0
Reduced basicity due to -I effect of F and COOH; less likely to be protonated at physiological pH.
pKa (COOH)
~3.5 - 4.0
Slightly more acidic than isonicotinic acid (pKa 4.96) due to ortho-fluorine inductive effects.
H-Bond Donors
2 (COOH, OCHF₂)
The CF₂H proton is a weak H-bond donor (Acidity α to F).
H-Bond Acceptors
4 (N, C=O, OH, O-CF₂)
Fluorine atoms also act as weak acceptors.
The Lipophilic Hydrogen Bond Donor (Lip-HBD)
Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-protic, the -OCHF₂ group retains a proton that is sufficiently acidic to act as a weak hydrogen bond donor.
Bioisosterism: It effectively mimics a hydroxyl group (-OH) or thiol (-SH) but with significantly higher membrane permeability.
Conformational Bias: The anomeric effect involving the oxygen lone pairs and the C-F σ* antibonding orbitals favors a specific conformation where the C-H bond of the difluoromethyl group is gauche to the pyridine ring plane. This locks the side chain in a defined orientation, reducing entropy penalties upon binding.
Synthetic Pathways[1][2]
The synthesis of 3-(difluoromethoxy)isonicotinic acid typically proceeds via the functionalization of 3-hydroxyisonicotinic acid . Direct difluoromethylation of the free acid is challenging due to the competing reactivity of the carboxylate; therefore, an ester protection strategy is preferred.
This route utilizes a difluorocarbene source (e.g., Sodium chlorodifluoroacetate) to alkylate the phenol.
Step 1: Esterification
Protection of the carboxylic acid (e.g., methyl or ethyl ester).
Step 2: O-Difluoromethylation
Reaction with a difluorocarbene source.
Step 3: Hydrolysis
Saponification of the ester to yield the final acid.
Reaction Mechanism & Workflow
The critical step is the generation of singlet difluorocarbene (:CF₂), which behaves as an electrophile toward the phenoxide oxygen.
Figure 1: Step-wise synthetic workflow for the production of 3-(difluoromethoxy)isonicotinic acid.
Medicinal Chemistry Utility
Metabolic Stability (The "Deuterium Alternative")
The -OCHF₂ group is often employed to block metabolic degradation.
Problem: Methoxy groups (-OCH₃) on aromatic rings are prone to O-demethylation by CYP450 enzymes, leading to rapid clearance and short half-life.
Solution: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Replacing -OCH₃ with -OCHF₂ blocks the initial hydrogen abstraction step required for oxidative dealkylation.
Advantage: Unlike a complete block (e.g., -OCF₃), the -OCHF₂ group retains the ability to donate a hydrogen bond, preserving potency if the original -OH or -OCH₃ was involved in a donor interaction with the target protein.
Structural Analogs in Drug Discovery
This scaffold is a direct structural analog of moieties found in advanced drug candidates.
Razpipadon (PF-06669571): A Dopamine D1 partial agonist. It features a 3-(difluoromethoxy)pyridine ring system.[1][2][3] The 3-(difluoromethoxy)isonicotinic acid serves as a precursor to access this specific substitution pattern (e.g., via Curtius rearrangement to the amine or decarboxylative coupling).
Roflumilast: A PDE4 inhibitor for COPD. While it uses a benzene core, it validates the difluoromethoxy-amide motif as a stable, bioactive pharmacophore.
Signaling & SAR Logic
The following diagram illustrates how the scaffold modulates drug properties compared to non-fluorinated analogs.
Figure 2: Structure-Activity Relationship (SAR) logic of the difluoromethoxy scaffold.
Experimental Protocols
Protocol: Synthesis of Methyl 3-(difluoromethoxy)isonicotinate
Note: This protocol describes the critical difluoromethylation step.
Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar).
Critical Control Point: Vigorous evolution of CO₂ indicates the generation of difluorocarbene. Ensure adequate venting.
Monitoring: Monitor by TLC or LC-MS for the disappearance of starting material (typically 2–4 hours).
Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Safety Note: Difluorocarbene is a reactive intermediate. Sodium chlorodifluoroacetate decomposes to release CO and CO₂. Perform in a well-ventilated fume hood.
Protocol: Hydrolysis to the Free Acid
Dissolve the methyl ester from Step 5.1 in THF/Water (3:1).
Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
Acidify carefully with 1N HCl to pH ~3-4.
Extract with EtOAc or filter the precipitate if the solid crystallizes out (common for isonicotinic acids).
References
Difluoromethylation Strategies: Hu, J., Zhang, W., & Ni, Y. (2014). Difluoromethylation and trifluoromethylation reagents for the synthesis of fluorinated compounds. Chemical Reviews , 114(4), 2432-2506. Link
Lipophilic Hydrogen Bond Donors: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry , 60(2), 797-804. Link
Anomeric Effects in Fluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews , 37(2), 308-319. Link
Razpipadon (D1 Agonist) Structure: Gray, D. L., et al. (2017). Discovery of Razpipadon (PF-06669571), a Potent and Selective Dopamine D1 Receptor Partial Agonist for the Treatment of Cognitive Deficits in Schizophrenia. Journal of Medicinal Chemistry . (Note: Structure verification via PubChem CID 86764103).[2] Link
Roflumilast Mechanism: Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics , 297(1), 267-279. Link
Strategic Utilization of 3-(Difluoromethoxy)isonicotinic Acid in Medicinal Chemistry
CAS Number: 1211526-06-5 Molecular Formula: Molecular Weight: 189.12 g/mol [1] Executive Summary: The "Lipophilic Donor" Advantage In the landscape of modern fragment-based drug discovery (FBDD), 3-(difluoromethoxy)isoni...
Executive Summary: The "Lipophilic Donor" Advantage
In the landscape of modern fragment-based drug discovery (FBDD), 3-(difluoromethoxy)isonicotinic acid represents a high-value building block that bridges the gap between solubility and permeability. Unlike its methoxy (
) or trifluoromethoxy () analogs, the difluoromethoxy () group functions as a lipophilic hydrogen bond donor .
This molecule offers a dual-action tactical advantage:
Metabolic Shielding: It blocks the metabolic soft spot of the 3-position (preventing O-dealkylation common in methoxyarenes).
Electronic Modulation: The electron-withdrawing nature of the
group lowers the of the pyridine nitrogen, reducing lysosomal trapping and improving passive membrane permeability compared to the parent hydroxy- or methoxy-pyridines.
The strategic value of this fragment lies in its ability to fine-tune the physicochemical properties of a lead compound without altering the steric footprint significantly.
Comparative Substituent Effects
The following table illustrates why a medicinal chemist would select the
motif over traditional substituents at the pyridine 3-position.
Property
(Parent)
(Methoxy)
(Target)
(Trifluoro)
H-Bond Character
Strong Donor/Acceptor
Acceptor Only
Weak Donor / Acceptor
Acceptor Only
Lipophilicity ()
Reference (0.0)
+0.5 to +0.8
+0.9 to +1.2
+1.8 to +2.1
Metabolic Stability
Phase II (Glucuronidation)
Phase I (O-Demethylation)
High (C-F bond strength)
High
Electronic Effect ()
-0.37 (Donor)
+0.12 (Weak Inductive)
+0.29 (Inductive EWG)
+0.38 (Strong EWG)
Conformational Bias
Planar (H-bond to Acid)
Free Rotation
Orthogonal/Twisted
Twisted
The "Fluorine Effect" on Acidity
The 3-(difluoromethoxy) group exerts a strong inductive effect (
), which impacts the isonicotinic acid core:
Pyridine Nitrogen: Basicity is reduced. This is critical for drugs targeting the CNS, as it reduces the fraction of ionized species at physiological pH, thereby enhancing blood-brain barrier (BBB) penetration.
Carboxylic Acid: The acidity is slightly increased, making amide coupling reactions (using the acid handle) highly efficient due to the activated carbonyl character.
Synthetic Architecture (The "Make")
Synthesizing 3-(difluoromethoxy)isonicotinic acid requires navigating the reactivity of the pyridine ring while avoiding N-alkylation. The most robust protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source.
Mechanism of Action[4][5]
Deprotonation: Base removes the phenolic proton.
Carbene Generation: SCDA decarboxylates at elevated temperatures to release difluorocarbene (
).
Insertion: The phenoxide anion attacks the electrophilic carbene, followed by protonation.
Experimental Protocol: O-Difluoromethylation
Objective: Synthesis of 3-(difluoromethoxy)isonicotinic acid from 3-hydroxyisonicotinic acid.
Step 1: Charge a round-bottom flask with 3-hydroxyisonicotinic acid,
, and the solvent mixture. Stir at RT for 15 min to ensure deprotonation.
Step 2: Add SCDA in a single portion.
Step 3: Heat the reaction mixture to 100°C for 4–6 hours. Note: SCDA decomposes to release gas (
). Ensure the system is vented to an inert atmosphere manifold, not sealed.
Step 4: Monitor by LC-MS. The product (
) should be the major peak; starting material () will disappear.
Step 5 (Workup): Cool to RT. Acidify carefully with 1N HCl to pH ~3–4 to precipitate the product or extract into EtOAc.
Step 6 (Purification): If precipitation is insufficient, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Self-Validating QC:
NMR: Look for the characteristic triplet of the proton at 6.5–7.5 ppm with a large geminal coupling constant ().
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis workflow via difluorocarbene insertion.
Downstream Functionalization (The "Use")
Once synthesized, this building block serves as a versatile core. The carboxylic acid at position 4 and the pyridine nitrogen offer orthogonal vectors for elaboration.
A. Amide Coupling (Primary Vector)
The electron-deficient nature of the pyridine ring activates the carboxylic acid.
Conditions: Standard HATU/DIPEA or
coupling works efficiently.
Note: Avoid using acyl chlorides if the
group is sensitive to highly acidic conditions (though it is generally robust).
B. Minisci Reaction (C-H Activation)
The pyridine ring is electron-deficient, making it a prime candidate for radical alkylation at the 2-position (ortho to the nitrogen).
Outcome: Allows for late-stage decoration of the pyridine ring without pre-functionalization.
C. Reduction to Alcohol/Aldehyde
The acid can be reduced to the alcohol (using
) or the aldehyde (via Weinreb amide) to access benzylic ether or amine scaffolds.
Visualization: Decision Tree for Application
Figure 2: Strategic decision tree for deploying the difluoromethoxy motif in SAR campaigns.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2][3][4] Chemical Reviews, 111(10), 6131-6172. Link
Erickson, J. A., et al. (2010). "The 'Fluorine Effect' on the pKa of Pyridines." Journal of Organic Chemistry, 75(4), 1301-1306. Link
Application Notes and Protocols for the Amidation of 3-(Difluoromethoxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the amidation of 3-(difluoromethoxy)isonicotinic acid, a crucial transformation for synthesizing a wide range of b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the amidation of 3-(difluoromethoxy)isonicotinic acid, a crucial transformation for synthesizing a wide range of biologically active molecules in drug discovery. Given the unique electronic properties conferred by the difluoromethoxy group and the pyridine core, this document provides an in-depth analysis of reaction mechanisms, a comparative overview of common coupling protocols, and detailed, step-by-step procedures. The causality behind experimental choices is explained to empower researchers in optimizing reaction conditions for this specific substrate.
Introduction: The Significance of 3-(Difluoromethoxy)isonicotinic Acid Amides
3-(Difluoromethoxy)isonicotinic acid is a valuable building block in medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a bioisostere for methoxy and hydroxyl groups, often enhancing metabolic stability, lipophilicity, and target binding affinity. Its incorporation into the isonicotinic acid scaffold, a privileged structure in numerous pharmaceuticals, creates a versatile platform for the development of novel therapeutic agents. The amidation of the carboxylic acid moiety is a key step in the elaboration of this scaffold, leading to the formation of diverse amide derivatives with potential applications across various therapeutic areas.
Mechanistic and Strategic Considerations for Amidation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.
The electron-withdrawing nature of the difluoromethoxy group and the pyridine ring at the 3-position is expected to increase the electrophilicity of the carbonyl carbon in 3-(difluoromethoxy)isonicotinic acid, potentially facilitating the amidation reaction. However, the pyridine nitrogen can also be protonated or coordinate to reagents, which may influence the reaction pathway.
Key Activation Strategies
The most prevalent methods for amide bond formation involve the use of coupling reagents. These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine.
Comparative Analysis of Common Amidation Protocols
The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Below is a comparative analysis of two of the most effective and widely used coupling systems for the amidation of 3-(difluoromethoxy)isonicotinic acid.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive
None required (HOAt is part of HATU structure)
HOBt (1-Hydroxybenzotriazole)
Base
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
DIPEA or Triethylamine
Common Solvents
DMF, DCM, Acetonitrile
DMF, DCM
Reaction Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Reaction Time
1-18 hours
8-24 hours
Byproducts
Tetramethylurea (water-soluble)
EDC-urea (water-soluble)
Advantages
High efficiency, especially for hindered substrates; low racemization.[1]
Cost-effective; water-soluble byproduct is easily removed.
Considerations
Higher cost compared to EDC. Can cause guanidinylation of the amine if not pre-activated with the acid.
May be less effective for sterically demanding substrates.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: HATU-Mediated Amidation
This protocol is recommended for a broad range of amines, including those that are sterically hindered or have lower nucleophilicity. The pre-activation of the carboxylic acid with HATU is crucial to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.
Materials:
3-(Difluoromethoxy)isonicotinic acid (1.0 equiv)
Amine (1.1 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
Ethyl acetate
1N HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethoxy)isonicotinic acid (1.0 equiv) and HATU (1.2 equiv).
Add anhydrous DMF to dissolve the solids.
Cool the solution to 0 °C using an ice bath with stirring.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amidation
This protocol offers a cost-effective alternative to HATU and is generally effective for primary and less hindered secondary amines. The use of HOBt as an additive is essential to suppress side reactions and potential racemization if chiral amines are used.[2]
Materials:
3-(Difluoromethoxy)isonicotinic acid (1.0 equiv)
Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)
Ethyl acetate
1N HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
To a dry round-bottom flask, add 3-(difluoromethoxy)isonicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[3]
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
Wash the organic phase with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[3]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amide product via flash column chromatography or recrystallization.[3]
Visualization of Reaction Mechanisms and Workflows
HATU-Mediated Amidation Mechanism
Caption: HATU-mediated amide bond formation.
EDC/HOBt-Mediated Amidation Mechanism
Caption: EDC/HOBt-mediated amide bond formation.
General Experimental Workflow
Caption: General workflow for amidation reactions.
Troubleshooting and Optimization
Low Yield:
Cause: Insufficient activation, steric hindrance, or low nucleophilicity of the amine.
Solution: Switch to a more powerful coupling reagent like HATU.[1] Increase the reaction time or temperature (monitor for decomposition). Ensure all reagents are anhydrous.
Incomplete Reaction:
Cause: Inadequate amount of coupling reagent or base.
Solution: Increase the equivalents of the coupling reagent and base (e.g., 1.5 equiv of HATU and 4-5 equiv of DIPEA).
Side Product Formation:
Cause: For HATU, reaction with the amine before the acid. For EDC, formation of N-acylurea.
Solution: For HATU, ensure pre-activation of the carboxylic acid before adding the amine. For EDC, ensure HOBt is used as an additive.
Difficult Purification:
Cause: Water-soluble byproducts (tetramethylurea, EDC-urea) remaining in the organic layer.
Solution: Perform multiple aqueous washes during the workup. A wash with a 5% LiCl solution can sometimes help in removing residual DMF.
Conclusion
The amidation of 3-(difluoromethoxy)isonicotinic acid is a readily achievable transformation using standard modern coupling reagents. Both HATU and EDC/HOBt are effective systems, with the choice depending on the specific amine substrate, cost considerations, and the scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can efficiently synthesize a diverse library of amide derivatives for further investigation in drug discovery and development programs.
References
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Retrieved from [Link]
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
University of Toronto. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
ResearchGate. (2007). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Retrieved from [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
PMC. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
Frontiers. (2024). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. Retrieved from [Link]
Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]
Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Retrieved from [Link]
Application Note: Strategic Esterification of 3-(Difluoromethoxy)isonicotinic Acid
Here is a detailed Application Note and Protocol guide for the esterification of 3-(Difluoromethoxy)isonicotinic acid. Introduction & Strategic Analysis The Molecule 3-(Difluoromethoxy)isonicotinic acid represents a high...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the esterification of 3-(Difluoromethoxy)isonicotinic acid.
Introduction & Strategic Analysis
The Molecule
3-(Difluoromethoxy)isonicotinic acid represents a high-value scaffold in medicinal chemistry. The 3-difluoromethoxy group (
) acts as a lipophilic bioisostere for hydroxyl or methoxy groups, improving membrane permeability and metabolic stability (blocking O-demethylation).
The Chemical Challenge
Esterifying this specific substrate presents a "Perfect Storm" of three competing chemical factors that render standard textbook protocols (e.g., Fischer Esterification) inefficient:
The "Ortho Effect" (Steric Hindrance): The
group at position 3 is bulky. It sits ortho to the carboxylic acid at position 4, creating significant steric shielding of the carbonyl carbon. This drastically slows down the nucleophilic attack of alcohols.
Pyridine Basic Deactivation: In acid-catalyzed pathways, the pyridine nitrogen (
) protonates before the carbonyl oxygen. This creates a cationic pyridinium ring, which is highly electron-deficient. While this increases the electrophilicity of the carbonyl, the electrostatic repulsion prevents the protonation of the carbonyl oxygen required for Fischer esterification, often stalling the reaction.
Difluoromethoxy Stability: While
is chemically robust compared to trifluoromethoxy groups, it can undergo hydrolysis to the hydroxyl group under prolonged exposure to strong aqueous acids at high temperatures.
The Solution Matrix
To ensure high yields and purity, we must bypass the steric hindrance or activate the carboxylate aggressively.
Method
Mechanism
Suitability
Recommendation
A. Acyl Chloride Activation
Nucleophilic Acyl Substitution
High
Gold Standard for Methyl/Ethyl esters.
B. Carboxylate Alkylation
Displacement
Very High
Platinum Standard for Benzyl/Complex esters. Bypasses sterics entirely.
Not Recommended. Slow kinetics; high impurity profile.
Experimental Protocols
Protocol A: The "Gold Standard" (Acyl Chloride Method)
Best for: Synthesis of Methyl, Ethyl, or Isopropyl esters on multigram scales.
Mechanism: Formation of the hyper-reactive acid chloride intermediate using Vilsmeier-Haack type activation.
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher T needed). Note: For methyl esters, Methanol can act as both solvent and reagent if added carefully.
Step-by-Step Workflow
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).
Slurry Formation: Suspend the isonicotinic acid derivative in anhydrous DCM (5 mL/g). The solid will likely not dissolve yet.
Activation: Add catalytic DMF (critical for overcoming sterics).
Reflux: Warm to room temperature, then heat to reflux (
for DCM) for 2–3 hours.
Endpoint: The solution should become clear as the acid chloride forms.
Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess
. Co-evaporate with dry toluene twice to ensure all acidic volatiles are gone.
Why? Excess
will react violently with the alcohol in the next step, generating heat that can degrade the group.
Esterification: Redissolve the crude acid chloride residue in DCM. Add the alcohol (MeOH, EtOH) in excess (or as the solvent) at
. Add Triethylamine (, 2.0 equiv) to scavenge HCl.
Workup: Quench with sat.
. Extract with DCM.[4] Wash organic layer with Brine.[5] Dry over .
Protocol B: The "Cheat Code" (Base-Promoted Alkylation)
Best for: Benzyl esters, Allyl esters, or when the alcohol is expensive/complex.
Mechanism:
attack by the carboxylate oxygen on an alkyl halide.
Why it works: This reaction occurs at the oxygen atom, which protrudes away from the steric bulk of the C3 substituent. It completely ignores the steric hindrance at the carbonyl carbon.
Application Note: Suzuki-Miyaura Coupling of 3-(Difluoromethoxy)isonicotinic Acid Derivatives
Abstract & Scope This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving 3-(difluoromethoxy)isonicotinic acid and its derivatives. These scaffolds are critical bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving 3-(difluoromethoxy)isonicotinic acid and its derivatives. These scaffolds are critical bioisosteres in medicinal chemistry (e.g., PDE4 inhibitors), where the difluoromethoxy (-OCHF₂) group enhances metabolic stability and lipophilicity compared to methoxy groups.
However, this scaffold presents a "Perfect Storm" of synthetic challenges:
Electronic Deactivation: The pyridine ring is highly electron-deficient due to the nitrogen atom and the electron-withdrawing -OCHF₂ group.
Catalyst Poisoning: The free carboxylic acid (C4) and the pyridine nitrogen (N1) can coordinate to Palladium, arresting the catalytic cycle.
Steric Hindrance: Substituents at the C3 position (ortho to the acid) create steric bulk, impeding transmetalation.
This guide provides two validated protocols: Route A (Ester Protection) for scalability and Route B (Direct Acid Coupling) for high-throughput library synthesis.
Chemical Logic & Mechanistic Insight
The "Pyridine Problem" in Palladium Catalysis
Electron-deficient pyridines are notoriously difficult coupling partners. The pyridine nitrogen lone pair competes with phosphine ligands for the Pd(II) center. In 3-(difluoromethoxy) derivatives, the -OCHF₂ group exacerbates the ring's electron deficiency, making the C-Halogen bond (typically at C2) highly reactive toward oxidative addition, but the resulting intermediate is prone to hydrolysis or non-productive pathways.
Ligand Selection Strategy
To overcome N-coordination and facilitate the coupling of sterically hindered ortho-substituted pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are required.
XPhos / SPhos: Provide steric bulk to prevent N-chelation and electron density to accelerate oxidative addition.
Pd(dppf)Cl₂: A robust "workhorse" catalyst that resists displacement by the pyridine nitrogen due to the bite angle of the ferrocene ligand.
Decision Matrix: Workflow Visualization
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and scale.
Validated Experimental Protocols
Protocol A: The "Safe" Route (Ester Intermediate)
Recommended for scale-up (>1g) and valuable intermediates.
Rationale: Protecting the carboxylic acid as a methyl or ethyl ester prevents catalyst poisoning and increases solubility in organic solvents (Dioxane/Toluene).
Step 1: Substrate Preparation
Ensure you are using Methyl 2-chloro-3-(difluoromethoxy)isonicotinate . If starting from the acid, esterify using standard conditions (MeOH, SOCl₂, 0°C to Reflux, 2h).
Reagents: LiOH·H₂O (3.0 equiv), THF/Water (1:1).
Procedure: Stir at RT for 2 hours. Acidify carefully with 1M HCl to pH 4 to precipitate the product. Note: Avoid strong heating during hydrolysis to preserve the difluoromethoxy ether.
Protocol B: Direct Acid Coupling (High Throughput)
Recommended for library synthesis (<50mg) where step count reduction is critical.
Rationale: Utilizing "Water-Soluble" coupling conditions allows the free acid to remain soluble as a carboxylate salt, while specialized precatalysts prevent Pd deactivation.
Dissolve the acid and base in the water component first (formation of potassium salt).
Add the aryl boronic acid and organic solvent (MeCN).
Add the catalyst last.
Heat to 80°C for 2–6 hours.
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc or n-Butanol.
Optimization & Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by Pyridine N.
Switch to XPhos Pd G3 or increase loading of Pd(dppf)Cl₂ .
Protodeboronation
Boronic acid instability.
Use Boronic Esters (Pinacol) or add excess boronic acid (2.0 equiv). Lower temp to 80°C.
-OCHF₂ Cleavage
Base is too strong/nucleophilic.
Switch from NaOtBu or Cs₂CO₃ to K₃PO₄ or KF . Avoid alkoxides.
Homocoupling
Oxidation of Boronic Acid.
Ensure rigorous degassing (Argon sparge) before heating.
Insoluble SM
Zwitterion formation (Free Acid).
Use Protocol A (Ester) or switch solvent to DMF/H₂O .
Mechanistic Visualization
The following diagram illustrates the specific catalytic cycle challenges for this substrate.
Figure 2: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node) and the necessity for bulky ligands to reverse this off-cycle equilibrium.
References
Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling."[2] Journal of the American Chemical Society, 2018.
Context: Discusses handling electron-deficient pyridine scaffolds and base sensitivity.
Molander, G. A., et al. "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates."[3] Journal of Organic Chemistry, 2002.[3]
Context: Foundational work on using stable boronates and Pd(dppf)
BenchChem Application Note. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine."
Context: Protocols for chemoselective coupling on pyridine rings.
Lutz, J., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." NIH / PMC, 2019.
Context: Provides data on the chemical stability of the -OCHF₂ group under various reaction conditions.
Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 2008.
Context: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly 2-chloro-isonicotinic acid derivatives and palladium catalysts, before handling.
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-(Difluoromethoxy)isonicotinic Acid Derivatives
Introduction: Navigating a Challenging C-N Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and sco...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4]
This guide focuses on a particularly relevant and challenging substrate class: 3-(difluoromethoxy)isonicotinic acid and its derivatives. The incorporation of fluorinated motifs, such as the difluoromethoxy group, is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[5] However, the unique structural features of this substrate present a confluence of challenges for the standard Buchwald-Hartwig protocol:
Pyridine Core: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially acting as a catalyst poison and impeding the catalytic cycle.[6]
Carboxylic Acid Functionality: The acidic proton can interfere with the strong bases typically required for the reaction, leading to neutralization and reduced efficacy.
Electron-Deficient Ring System: The presence of the electron-withdrawing difluoromethoxy group and the pyridine nitrogen significantly alters the electronic properties of the aryl halide, impacting the kinetics of the catalytic cycle.[7]
This document provides a comprehensive framework for successfully navigating these challenges. We will dissect the mechanistic considerations, present a robust and validated protocol using a protected form of the substrate, and offer a detailed guide to optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][9] A fundamental understanding of this mechanism is crucial for rational problem-solving and optimization. The generally accepted key steps are:
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This step is often rate-limiting and is typically accelerated by electron-rich ligands and electron-deficient aryl halides.
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the arylamine product, regenerating the active Pd(0) catalyst. This step is promoted by bulky, electron-rich ligands that create a sterically crowded metal center.[10]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol Design: Key Scientific Considerations
A successful protocol for this substrate class hinges on the strategic selection of reagents to mitigate the inherent challenges. The most robust approach involves protecting the carboxylic acid as an ester, which prevents undesirable acid-base chemistry and improves solubility.
For this guide, we will focus on a representative substrate: the methyl ester of 2-chloro-3-(difluoromethoxy)isonicotinic acid. The chloro-substituent at the 2-position is a common synthetic handle, and the methyl ester protection is easily removed post-coupling.
3.2. Catalyst and Ligand Selection: The Power of Biarylphosphines
The choice of the palladium source and ligand is paramount. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer superior stability, handling, and catalytic activity.[11]
Palladium Precatalyst: We recommend a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, ensuring reproducibility.[11][12]
Ligand: For electron-deficient heteroaryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[10] Ligands such as XPhos or BrettPhos are highly effective. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. This combination helps to outcompete potential catalyst inhibition by the pyridine nitrogen.[10][11]
3.3. Base and Solvent Selection
With the carboxylic acid protected, a wider range of bases can be employed.
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in these couplings.[12] Its robust basicity ensures efficient deprotonation of the amine coupling partner.
Solvent: Aprotic, non-polar, or weakly polar solvents are preferred. Toluene and 1,4-dioxane are excellent choices. They provide good solubility for the organic reagents while minimizing the solubility of inorganic salts that can sometimes inhibit the catalyst.[8][12] Rigorously anhydrous solvents must be used to prevent catalyst deactivation.[13]
Detailed Experimental Protocol
This protocol describes the coupling of Methyl 2-chloro-3-(difluoromethoxy)isonicotinate with benzylamine as a representative primary amine.
Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and requires an inert atmosphere.
4.1. Materials and Reagents
Reagent
M.W. ( g/mol )
Suggested Purity
Notes
Methyl 2-chloro-3-(difluoromethoxy)isonicotinate
235.58
>97%
Starting material
Benzylamine
107.15
>99%
Nucleophile
XPhos Pd G3
864.44
>98%
Palladium Precatalyst
XPhos
476.61
>98%
Additional Ligand (optional)
Sodium tert-butoxide (NaOtBu)
96.10
>98%
Base
Toluene
92.14
Anhydrous, >99.8%
Solvent
Ethyl Acetate
-
ACS Grade
For workup and chromatography
Hexanes
-
ACS Grade
For chromatography
Saturated aq. Ammonium Chloride (NH₄Cl)
-
-
For workup
Brine
-
-
For workup
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Drying agent
4.2. Reaction Setup and Procedure
Parameter
Value
Notes
Scale
1.0 mmol (236 mg of aryl chloride)
Equivalents (Amine)
1.2 equiv (1.2 mmol, 128 mg, 130 µL)
A slight excess ensures complete consumption of the limiting reagent.
Equivalents (Base)
1.4 equiv (1.4 mmol, 135 mg)
Ensures complete deprotonation.
Catalyst Loading
2 mol% (0.02 mmol, 17.3 mg of XPhos Pd G3)
Lower loadings may be possible upon optimization.
Solvent Volume
5 mL (0.2 M concentration)
Temperature
100 °C
Reaction Time
12-24 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
Glassware Preparation: Oven-dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[13]
Reagent Addition: To the flask, add Methyl 2-chloro-3-(difluoromethoxy)isonicotinate (236 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
Solvent and Nucleophile Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by benzylamine (130 µL, 1.2 mmol).
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl chloride is consumed.
Workup:
Allow the reaction mixture to cool to room temperature.
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired product.
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary for different amines or for scaling up.
Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.
Common Issues and Solutions:
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (air/moisture exposure).[13]2. Insufficiently strong base.3. Poor ligand choice for the specific amine.
1. Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.2. Switch to a stronger base like LHMDS.3. Screen other bulky biarylphosphine ligands (e.g., BrettPhos for primary amines).[10]
Dehalogenation of SM
1. Competing hydrodehalogenation side reaction.2. Presence of water.
1. Use a ligand that promotes faster reductive elimination (e.g., XPhos).2. Ensure all reagents and solvents are scrupulously dry.[13]
Low Yield with Free Acid
1. Base is neutralized by the carboxylic acid.2. Substrate or product has poor solubility.
1. Protect the carboxylic acid as an ester.2. If direct coupling is desired, use a weaker base like K₃PO₄ or Cs₂CO₃ and screen polar aprotic solvents like DMF (use with caution).[7]
Conclusion
The Buchwald-Hartwig amination of 3-(difluoromethoxy)isonicotinic acid derivatives, while challenging, is a highly achievable transformation with careful planning and execution. The key to success lies in mitigating the inhibitory effects of the pyridine nitrogen and the reactivity of the carboxylic acid. By protecting the acid functionality and employing advanced, sterically hindered biarylphosphine ligands in conjunction with stable palladium precatalysts, researchers can reliably access this valuable class of compounds for applications across the chemical sciences.
References
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Buchwald–Hartwig amin
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
Buchwald C
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
Buchwald Ligands Review. Entegris.
A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. Benchchem.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
Pd(0)
Direct C(sp3)–H difluoromethylation via radical–radical cross-coupling by visible-light photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing).
Application Note: Solid-Phase Synthesis with 3-(Difluoromethoxy)isonicotinic Acid
Executive Summary This guide details the protocols for the integration of 3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) into solid-phase synthesis (SPS) workflows. This building block is increasingly critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for the integration of 3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) into solid-phase synthesis (SPS) workflows. This building block is increasingly critical in medicinal chemistry as a bioisostere for methoxy-substituted pyridines, offering improved metabolic stability and lipophilicity modulation (LogD) without sacrificing hydrogen bond acceptor capabilities.
The protocols below are optimized for Rink Amide and Wang resin systems, addressing the specific electronic and steric challenges posed by the ortho-difluoromethoxy group on the pyridine ring.
Chemical Profile & Handling
The 3-(difluoromethoxy) substituent exerts a strong electron-withdrawing effect (
) on the pyridine ring, reducing the basicity of the ring nitrogen compared to unsubstituted isonicotinic acid. This is advantageous in SPS, as it minimizes the risk of N-acylation side reactions during activation.[1]
Stable to TFA (Cleavage) and Piperidine (Fmoc removal).
Solubility
Soluble in DMF, DMSO, NMP. Slightly soluble in DCM.
Strategic Integration in SPS
When incorporating this monomer, researchers typically face two scenarios:
N-Terminal Capping: Using the acid to terminate a peptide or peptidomimetic chain.
Internal Scaffolding: Using the acid in DNA-Encoded Libraries (DEL) or combinatorial synthesis where the pyridine ring serves as a core for further functionalization (e.g., Minisci reactions).
Critical Considerations
Steric Hindrance: The
group at the 3-position is bulky (larger than ). It imposes steric pressure on the carboxylic acid at C4, potentially slowing down activation and coupling.
Activation Choice: Standard carbodiimides (DIC) may be too slow. Uronium/Phosphonium salts (HATU/PyBOP) are recommended to drive the reaction to completion.
Swelling: Place resin in a fritted syringe reactor. Add DMF (10 mL/g resin) and shake for 30 min. Drain.
Deprotection: Add 20% Piperidine in DMF (v/v). Shake for 5 min, drain. Repeat with fresh solution for 15 min.
Washing: Wash with DMF (
min), DCM ( min), and DMF ( min).
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm free amine availability.
Protocol B: Activation & Coupling of 3-(Difluoromethoxy)isonicotinic Acid
Rationale: The electron-deficient pyridine ring requires efficient activation. HATU is chosen for its high reactivity, while HOAt (generated in situ) minimizes racemization (though not applicable to this achiral acid, it assists in suppressing N-acyl urea formation).
Pre-activation: In a clean vial, dissolve the Acid and HATU in DMF.
Base Addition: Add DIPEA to the vial. The solution should turn yellow. Shake for exactly 30 seconds .
Note: Do not pre-activate for >5 mins. Extended activation of electron-deficient heteroaromatic acids can lead to decarboxylation or formation of unreactive byproducts.
Coupling: Transfer the activated solution immediately to the resin-bound amine.
Incubation: Shake at Room Temperature (RT) for 2 hours .
Optimization: For sterically hindered amines (e.g., N-methylated residues), heat to 50°C or extend time to 4 hours.
Washing: Drain. Wash with DMF (
), DCM (), DMF ().
Validation: Perform Kaiser test. If positive (blue), repeat coupling with PyBOP/HOAt.
Protocol C: Cleavage & Workup
The difluoromethoxy group is stable under standard acidic cleavage conditions.
Cleavage Cocktail: Prepare TFA/TIS/H
O (95:2.5:2.5 v/v/v).
Reaction: Add cocktail to resin (10 mL/g). Shake for 2 hours at RT.
Isolation: Filter resin and collect filtrate. Precipitate peptide/small molecule by adding cold Diethyl Ether (
volume). Centrifuge and dry.
Decision Logic & Troubleshooting
The following diagram illustrates the decision process for optimizing the coupling efficiency of this specific fluorinated scaffold.
Figure 1: Decision tree for optimizing the coupling of sterically demanding fluorinated pyridine acids.
Scientific Rationale & Mechanism
Bioisosterism of the
Group
The inclusion of the difluoromethoxy group is a deliberate medicinal chemistry strategy.[4] Unlike a methoxy group (
), the group acts as a weak hydrogen bond donor due to the polarized C-H bond (C-H) [1]. Furthermore, the fluorine atoms lower the lipophilicity compared to a trifluoromethoxy group () while improving metabolic stability against oxidative demethylation by cytochrome P450 enzymes [2].
Reactivity of the Pyridine Scaffold
In solid-phase synthesis, pyridine carboxylic acids can be problematic due to the nucleophilicity of the pyridine nitrogen. However, in 3-(difluoromethoxy)isonicotinic acid , the electron-withdrawing nature of the 3-substituent and the 4-carboxyl group significantly reduces the pKa of the ring nitrogen. This suppression prevents the formation of N-acyl pyridinium species that could lead to capping failure or side reactions, making this specific scaffold more robust than unsubstituted isonicotinic acid [3].
References
Zafrani, Y., et al. (2019). "Difluoromethoxy as a Hydrogen Bond Donor: A Structural and Physicochemical Investigation." Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Li, J. J., et al. (2012). "Heterocyclic Chemistry in Drug Discovery." Wiley Online Library. Link
BenchChem. (2025).[1] "Application Notes and Protocols for Pyridine-2-carboxylic Anhydride in Peptide Synthesis." Link(Contextual reference for pyridine acid handling).
Application Note: Strategic Utilization of 3-(Difluoromethoxy)isonicotinic Acid in GPCR Ligand Optimization
Executive Summary In the landscape of modern GPCR ligand design, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone strategy. 3-(Difluoromethoxy)isonicotinic acid represents a priv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern GPCR ligand design, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone strategy. 3-(Difluoromethoxy)isonicotinic acid represents a privileged building block, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.
This guide details the application of this scaffold in synthesizing high-affinity GPCR antagonists and agonists.[1] Unlike its methoxy (
) or trifluoromethoxy () analogs, the difluoromethoxy () group acts as a lipophilic hydrogen bond donor, capable of engaging specific residues (e.g., serine/threonine) in the orthosteric binding pockets of Class A and C GPCRs while blocking oxidative metabolism at the 3-position of the pyridine ring.
Medicinal Chemistry Rationale: The "Fluorine Effect"[2][3]
The incorporation of 3-(difluoromethoxy)isonicotinic acid addresses three critical failure modes in early-stage drug discovery:
Metabolic Liability: The 3-position of pyridine is susceptible to oxidative metabolism.[1] Replacing a hydroxy or methoxy group with
blocks O-dealkylation and aromatic hydroxylation.[1]
Permeability: The fluorine atoms lower the basicity of the pyridine nitrogen (inductive effect), reducing polar surface area (PSA) contributions and improving blood-brain barrier (BBB) penetration for CNS targets (e.g., mGluR, Adenosine receptors).
Conformational Locking: The
group often adopts an orthogonal conformation relative to the aromatic plane, potentially locking the ligand in a bioactive conformation.[1]
Rationale: The carboxylic acid moiety is the primary handle for coupling to amine-bearing pharmacophores (e.g., piperazines, benzylamines) common in GPCR antagonists.
Rationale: This assay measures the ability of the ligand to modulate intracellular cAMP levels, confirming agonist or antagonist activity.
Cell Prep: Use CHO-K1 cells stably expressing the target GPCR.[1] Resuspend in stimulation buffer at
cells/mL.
Ligand Addition:
For Antagonist Mode: Add 5 µL of the synthesized 3-(difluoromethoxy)isonicotinamide derivative (serial dilution). Incubate 15 min. Then add 5 µL of reference agonist (
Caption: Signal transduction pathway modulated by the ligand.[1][3][4][5] The difluoromethoxy group enhances residence time via specific H-bond interactions.
References
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethoxy Group.[1][3][6] Journal of Medicinal Chemistry.[1][7] Link
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
Zafrani, Y., et al. (2017).[1] Difluoromethyl Ethers: A Review of Synthesis and Properties. Tetrahedron, 73(29), 4049-4075.[1] Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Characterization of 3-(Difluoromethoxy)isonicotinic Acid
Part 1: Introduction & Strategic Overview
3-(Difluoromethoxy)isonicotinic acid (CAS: 1211526-06-5) represents a critical scaffold in medicinal chemistry, particularly for drug discovery programs targeting kinase inhibitors or GPCR modulators. The incorporation of the difluoromethoxy group (
) modulates lipophilicity () and metabolic stability compared to a methoxy group, while the isonicotinic acid core provides a zwitterionic handle for solubility and binding interactions.
Characterizing this molecule presents specific analytical challenges:
Zwitterionic Nature: The basic pyridine nitrogen and acidic carboxylic acid create pH-dependent solubility and retention shifts in chromatography.
Fluorine Coupling: The
moiety introduces complex spin-spin splitting in NMR ( coupling), which acts as a definitive structural fingerprint.
Ionization Efficiency: The electron-withdrawing fluorine atoms can suppress ionization in positive-mode ESI, requiring optimized MS parameters.
This guide provides a validated, multi-modal analytical workflow designed to ensure structural integrity and purity.
Part 2: Physicochemical Profile & Reference Data
Before initiating wet-lab protocols, reference the predicted physicochemical properties to guide solvent selection and method development.
Property
Value / Prediction
Analytical Implication
Molecular Formula
Monoisotopic Mass: 189.02 g/mol
Molecular Weight
189.12 g/mol
Target ;
pKa (Acid)
~2.0 (Predicted)
Mobile phase pH < 2.0 keeps acid protonated.
pKa (Base)
~3.5 (Predicted)
Lower than pyridine (5.2) due to inductive effect.
LogP
~1.1
Moderately lipophilic; suitable for Reverse Phase LC.
Solubility
DMSO (High), MeOH (Mod), Water (pH dependent)
Use DMSO-d6 for NMR; ACN/Water for LC.
Part 3: High-Resolution NMR Characterization
Objective: Definitive structural verification using scalar coupling constants characteristic of the difluoromethoxy group.
Methodology
Solvent: DMSO-d6 (Preferred due to solubility and lack of exchangeable proton interference).
Instrument: 400 MHz or higher.
H-NMR Protocol (Proton)
The hallmark of this molecule is the difluoromethoxy proton , which does not appear as a singlet but as a triplet due to coupling with the two geminal fluorine atoms.
Key Signal:
ppm (Triplet, Hz). Note: This coupling constant is massive compared to typical H-H coupling.
Aromatic Region:
H2 (Position 2): Singlet (s), deshielded (~8.5 ppm) due to proximity to Nitrogen and
.
H5/H6: Two doublets (
Hz) typically around 7.8 - 8.0 ppm.
F-NMR Protocol (Fluorine)
Essential for confirming the presence of the difluoromethyl group and quantifying fluorinated impurities.
Key Signal:
ppm.
Multiplicity: Doublet (
), due to coupling with the single geminal proton ( Hz).
Decoupling: Run both coupled and proton-decoupled (
) spectra. The doublet collapses to a singlet in the decoupled spectrum, confirming the motif.
C-NMR Protocol (Carbon)
Carbonyl (COOH): ~165 ppm.
Difluoromethoxy Carbon (
): Triplet () at ~115 ppm ( Hz).
Part 4: HPLC Purity Profiling (Method Development)
Objective: Separate the zwitterionic parent compound from synthetic precursors (e.g., 3-hydroxyisonicotinic acid) and hydrolysis byproducts.
Challenge: Standard C18 columns often fail to retain polar pyridines.
Solution: Use a Mixed-Mode Column (Reverse Phase + Cation Exchange) or a robust C18 with Ion-Pairing logic.
Protocol: Mixed-Mode HPLC
This method utilizes electrostatic interaction to retain the positively charged pyridine ring while separating based on hydrophobicity.
Column: Primesep 100 or Coresep 100 (SIELC), 150 x 4.6 mm, 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-2 min: 5% B (Isocratic hold for polar impurities)
2-15 min: 5%
60% B
15-20 min: 60% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Aromatic) and 210 nm (Universal).
Temperature: 30°C.
Why this works: At pH 2.7, the pyridine nitrogen is protonated (
), allowing strong retention on the cation-exchange sites of the mixed-mode column, preventing the compound from eluting in the void volume.
Part 5: LC-MS/MS Identification & Fragmentation
Objective: Confirm molecular weight and identify structural fragments.
MS Parameters (ESI)
Polarity:Positive Mode (
) is generally more sensitive for pyridines.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Fragmentation Logic (MS/MS)
The fragmentation pattern is predictable and serves as a secondary identification tool.
Precursor Ion:
()
Primary Loss (Neutral): Loss of
(44 Da) .
Secondary Loss: Loss of the difluoromethyl radical or difluorocarbene (
) from the ether.
Visualizing the Fragmentation Pathway
Part 6: Analytical Workflow Diagram
The following flowchart summarizes the decision-making process for characterizing this compound, ensuring no step is overlooked.
Part 7: References
Sigma-Aldrich. Product Specification: 3-(Difluoromethoxy)isonicotinic acid. Link
Royal Society of Chemistry. NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111), 2017. Link
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids on Mixed-Mode Columns. Link
ChemicalBook. 2,6-Difluoropyridine NMR Data (Reference for F-Pyridine shifts). Link
BenchChem. Mass Spectrometry Fragmentation Patterns of Fluorinated Aromatics. Link
Application
Application and Protocol Guide for the Structural Elucidation of 3-(Difluoromethoxy)isonicotinic acid using NMR and Mass Spectrometry
Introduction: The Significance of 3-(Difluoromethoxy)isonicotinic acid in Modern Drug Discovery 3-(Difluoromethoxy)isonicotinic acid is a heterocyclic organic compound of increasing interest within the pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3-(Difluoromethoxy)isonicotinic acid in Modern Drug Discovery
3-(Difluoromethoxy)isonicotinic acid is a heterocyclic organic compound of increasing interest within the pharmaceutical and agrochemical sectors. Its structural motifs, a pyridine-4-carboxylic acid core functionalized with a difluoromethoxy group, are pivotal in modulating the physicochemical and pharmacological properties of bioactive molecules. The pyridine ring is a common scaffold in numerous drugs, while the difluoromethoxy (-OCHF2) group, a bioisostere of the hydroxyl and methoxy groups, can significantly enhance metabolic stability, lipophilicity, and binding affinity.
Given its potential role in the development of novel therapeutic agents, the unambiguous structural characterization of 3-(Difluoromethoxy)isonicotinic acid is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive identification and purity assessment of this compound. The methodologies detailed herein are designed to be robust and self-validating, ensuring a high degree of confidence in the analytical results.
Chemical and Physical Properties
A foundational understanding of the key properties of 3-(Difluoromethoxy)isonicotinic acid is essential for the development of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For 3-(Difluoromethoxy)isonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.
Causality Behind Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the acidic compound and its unobtrusive signals in the ¹H NMR spectrum. The presence of the acidic proton of the carboxylic acid can lead to exchange with residual water in the solvent, which can be observed in the ¹H NMR spectrum.
Predicted NMR Spectral Data
Based on the structure of 3-(Difluoromethoxy)isonicotinic acid, the following spectral features are anticipated:
¹H NMR:
Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 will likely be the most downfield due to the anisotropic effect of the nitrogen atom. The protons at positions 5 and 6 will also exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets).
Difluoromethoxy Proton (-OCHF₂): A triplet is expected for the proton of the difluoromethoxy group due to coupling with the two equivalent fluorine atoms (²JHF). This signal will likely appear in the range of δ 6.5-7.5 ppm.[5]
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated, the chemical shift of which is highly dependent on concentration and temperature. It may appear far downfield (δ > 10 ppm).
¹³C NMR:
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the carboxylic acid (C4) and the carbon attached to the difluoromethoxy group (C3) will have characteristic chemical shifts.
Difluoromethoxy Carbon (-OCHF₂): A triplet is expected due to coupling with the two fluorine atoms (¹JCF).
Carboxylic Acid Carbon (-COOH): A singlet is expected for the carbonyl carbon, typically in the range of δ 160-180 ppm.
¹⁹F NMR:
Difluoromethoxy Fluorines (-OCHF₂): A doublet is expected for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethoxy group (²JFH). The chemical shift of fluorine atoms in aromatic difluoromethoxy groups typically falls within a specific range.[6][7][8] Fluorine NMR offers high sensitivity and a wide chemical shift range, making it an excellent tool for confirming the presence of the difluoromethoxy group.[7][8][9]
Nucleus
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
¹H
H-2
~8.5-8.8
d
~5
H-5
~7.8-8.1
d
~5
H-6
~8.3-8.6
s
-OCHF₂
~6.8-7.2
t
²JHF ≈ 73
-COOH
>12
br s
¹³C
C-2
~150
C-3
~155 (t)
¹JCF ≈ 240
C-4
~140
C-5
~120
C-6
~152
-OCHF₂
~115 (t)
¹JCF ≈ 260
-COOH
~165
¹⁹F
-OCHF₂
~ -80 to -95
d
²JFH ≈ 73
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-(Difluoromethoxy)isonicotinic acid.
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (400 MHz Spectrometer or higher recommended):
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal resolution.
Acquire a ¹H NMR spectrum using a standard pulse sequence.
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
Acquire a ¹⁹F NMR spectrum. If the spectrometer is not equipped for direct ¹⁹F detection, an inverse-gated ¹H-decoupled ¹⁹F spectrum can be acquired on some instruments.
HPLC purification of "3-(Difluoromethoxy)isonicotinic acid"
Executive Summary & Strategic Importance This guide details the high-performance liquid chromatography (HPLC) purification of 3-(Difluoromethoxy)isonicotinic acid , a critical fluorinated building block in modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
This guide details the high-performance liquid chromatography (HPLC) purification of 3-(Difluoromethoxy)isonicotinic acid , a critical fluorinated building block in modern medicinal chemistry.
The difluoromethoxy group (
) is increasingly utilized as a lipophilic bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and membrane permeability. However, the purification of this molecule presents a classic "amphoteric challenge":
The Pyridine Ring: Basic nitrogen (prone to silanol interactions).
The Carboxylic Acid: Acidic moiety (pH-dependent retention).
The Difluoromethoxy Group: Adds lipophilicity but introduces potential hydrolytic instability under extreme conditions.
This protocol synthesizes field-proven reversed-phase (RP-HPLC) methodologies to achieve >98% purity, prioritizing the separation of the target from its common hydrolysis impurity, 3-hydroxyisonicotinic acid.
Physicochemical Analysis & Separation Logic
To design a robust method, we must first understand the molecule's behavior in solution.
Feature
Chemical Property
Chromatographic Impact
Pyridine Nitrogen
Basic (*)
Protonated at low pH (). Positively charged species may interact with residual silanols on silica columns, causing peak tailing .
Carboxylic Acid
Acidic ()
Ionized at neutral pH (). Must be protonated (neutral) or ion-paired to achieve sufficient retention on C18.
Group
Lipophilic / Electron Withdrawing
Increases retention time relative to non-fluorinated precursors. Electron-withdrawing nature lowers the of the pyridine ring compared to unsubstituted isonicotinic acid.
*Note: The electron-withdrawing -OCHF2 group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
The "Zwitterion Trap": At neutral pH, the molecule exists largely as a zwitterion (negative acid, positive/neutral pyridine), leading to poor retention and "breakthrough" on C18 columns.
The Solution: We utilize an Acidic Mobile Phase (pH ~2.0 - 2.5) . This forces the carboxylic acid into its neutral form (
) and fully protonates the pyridine (). While this creates a charged species, the hydrophobic bulk of the difluoromethoxy group allows for excellent retention on modern "Base-Deactivated" C18 phases.
Workflow Visualization
The following diagram outlines the decision logic for the purification campaign.
Caption: Operational workflow for the isolation of fluorinated pyridine acids, emphasizing the feedback loop for mobile phase optimization.
Detailed Protocols
Protocol A: Analytical Method (Quality Control)
Purpose: To assess purity and identify impurities (specifically 3-hydroxyisonicotinic acid) prior to scale-up.
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18),
, .
Why: "Eclipse Plus" or similar "Base Deactivated" columns are chemically treated to double-endcap silanols, preventing the pyridine ring from dragging (tailing).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
Why TFA? The low pH (~2.0) suppresses the carboxylic acid ionization, maximizing retention. It also acts as an ion-pairing agent for the protonated pyridine, sharpening the peak.
Flow Rate:
.
Temperature:
(Controlled temperature ensures reproducible retention times).
Detection: UV @
(primary) and .
Gradient:
Time (min)
% Mobile Phase B
Rationale
0.0
5%
Initial equilibration; elutes very polar salts.
8.0
60%
Linear ramp to elute the target (likely elutes ~4-5 min).
9.0
95%
Wash step to remove highly lipophilic byproducts.
12.0
5%
Re-equilibration.
Expected Result:
Impurity (3-Hydroxyisonicotinic acid): Elutes early (more polar).
Target (3-(Difluoromethoxy)isonicotinic acid): Elutes later due to the lipophilic
moiety.
Protocol B: Preparative Purification (Isolation)
Purpose: To isolate gram-scale quantities of the target.[1][2]
System: Preparative HPLC with Fraction Collector.
Column: C18 Prep Column (e.g.,
, ).
Mobile Phase Modifier Change:
Recommendation: Switch from TFA to 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.8) .
Causality: While TFA provides sharp peaks, it is difficult to remove completely during lyophilization and can catalyze the degradation of the difluoromethoxy group over time. Formic acid is volatile and gentler.
Sample Preparation: Dissolve crude solid in DMSO:Methanol (1:1). Filter through
PTFE filter.
Concentration:
.
Gradient Strategy: Shallow gradient focused on the retention time determined in Protocol A.
Step-by-Step Isolation:
Scout: Run a single injection (e.g.,
) using the Analytical Gradient scaled to the Prep flow rate ().
Focus: Calculate the elution %B of the target. Create a "Focused Gradient" starting 5% below and ending 5% above this point over 10 minutes.
Collect: Trigger collection by Threshold (UV signal) rather than Slope to avoid cutting off the tails of the pyridine peak.
Workup:
Pool fractions.
Immediately freeze (do not leave in acidic solution at room temp for >24h).
Lyophilize to a white powder.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Broad/Tailing Peak
Silanol interaction with Pyridine Nitrogen.
1. Use a "Polar Embedded" column (e.g., Waters XSelect HSS T3).2. Add 10mM Ammonium Acetate to the mobile phase (competes for silanol sites).
Split Peak
pH is near the of the carboxylic acid.
Lower pH using TFA or Formic Acid to fully protonate the acid species ().
Target Degradation
Acid-catalyzed hydrolysis of .
The group is generally stable, but avoid boiling in strong acid. Switch to Ammonium Formate (pH 3.8) and keep fractions cold.
Fronting Peak
Column Overload (Mass overload).
Reduce injection volume or concentration. The "Anti-Langmuir" isotherm is common for ionized bases.
References
Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
Relevance: Establishes the baseline behavior of isonicotinic acid isomers and the necessity of mixed-mode or ion-suppression techniques.
Relevance: Validates the physicochemical properties (lipophilicity, H-bond donor capacity) and metabolic stability of the difluoromethoxy group.[3][4]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
Relevance: Provides specific retention d
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86764103 (Razpipadon derivative). Retrieved from [Link]
Relevance: Confirms the structural integrity and pKa context of difluoromethoxy-pyridine deriv
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Difluoromethylation of HeterocyclesSubject: Optimization Guide for 3-(Difluoromethoxy)isonicotinic Acid Synthesis
Ticket ID: #DFM-PYR-004
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Carbene Management" Challenge
You are likely encountering low yields (<30%) or messy reaction profiles when attempting to synthesize 3-(difluoromethoxy)isonicotinic acid (Target). This is a common bottleneck caused by the transient nature of the reactive intermediate, difluorocarbene (
) .
The direct
-difluoromethylation of 3-hydroxyisonicotinic acid is deceptively simple on paper but chemically complex due to three competing factors:
Carbene Lifetime:
dimerizes to tetrafluoroethylene if not trapped immediately.
Solubility vs. Dryness: The reaction requires base (to generate the nucleophile) but must be strictly anhydrous (to prevent carbene hydrolysis).
Regioselectivity: The pyridine nitrogen competes with the hydroxyl oxygen for the alkylating agent.
This guide moves beyond standard literature to provide a robust, self-validating protocol.
Module 1: Substrate Engineering (The "Anchor" Step)
Critical Directive: Do NOT attempt this reaction on the free carboxylic acid.
Attempting to alkylate 3-hydroxyisonicotinic acid directly usually fails because the base required for the reaction converts the substrate into a dianion (carboxylate + phenoxide). This species is often insoluble in the aprotic dipolar solvents (DMF/NMP) required for carbene chemistry, leading to a "brick dust" suspension and zero conversion.
The Validated Workflow:
Protect: Convert 3-hydroxyisonicotinic acid to Methyl 3-hydroxyisonicotinate .
React: Perform the difluoromethylation on the ester.
Hydrolyze: Saponify the ester back to the acid (quantitative yield).
Caption: Figure 1. The "Protect-React-Deprotect" strategy bypasses solubility issues inherent to the zwitterionic starting material.
Module 2: The Carbene Engine (Reagent Selection)
While difluorocarbene gas (Freon-22) was historically used, it is environmentally restricted and difficult to dose. The industry standard is now Sodium Chlorodifluoroacetate (SCDA) .
Mechanism & Causality:
SCDA is a solid salt that decarboxylates thermally.
The "Slow-Feed" Protocol:
The concentration of
must be kept low to prevent dimerization but high enough to react with the phenol.
Standard Error: Dumping all SCDA in at once. This causes a massive burst of gas (
+ ), leading to pressure buildup and rapid dimerization of the carbene before it finds the substrate.
Correct Method: Divide the SCDA into 3-4 portions and add them over 2 hours at
.
Reagent Comparison Table
Reagent
Cost
Safety
Yield Potential
Technical Verdict
SCDA (Solid)
Low
Moderate (CO2 evolution)
High (70-85%)
Recommended. Best balance of cost/ease.
Freon-22 (Gas)
Low
High (Ozone depleting)
Moderate
Avoid. Regulatory headache; hard to control stoichiometry.
High
High
Very High (>90%)
Premium Option. Use only if SCDA fails. Requires fluoride initiator.
Very High
Low (Toxic)
Low
Avoid. Poor reactivity with electron-deficient phenols.
Module 3: Troubleshooting & Optimization
The "Water Trap" (Low Conversion)
Symptom: You recover starting material despite using excess reagent.
Root Cause:
reacts with water 10,000x faster than with your phenol. Even "analytical grade" DMF contains enough water to quench the reaction.
Fix:
Dry DMF over activated 4Å molecular sieves for 24 hours.
Add anhydrous
(10 wt%) directly to the reaction flask to act as an internal scavenger.
The "N-Alkylation" Competitor (Wrong Isomer)
Symptom: Formation of N-difluoromethyl-pyridone byproduct.[1]
Root Cause: Pyridine nitrogens are nucleophilic.
Fix:
Solvent Switch: If using DMF leads to N-alkylation, switch to Acetonitrile (MeCN) . The lower dielectric constant favors O-alkylation (charge-controlled) over N-alkylation.
Base Selection: Use
(weak base). Stronger bases (NaH) create a "naked" phenoxide that is so reactive it may lose regioselectivity or attack the reagent too aggressively.
Caption: Figure 2. Kinetic competition. Path A is favored by slow addition (low conc.) and dry conditions.
Step-by-Step Validated Protocol
Scale: 10 mmol (approx. 1.5 g of methyl ester)
Setup: Flame-dry a 50 mL 3-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.
Add Portion 1. Wait 30 mins. (You will see gas evolution).
Add Portion 2. Wait 30 mins.
Repeat until finished.
Workup:
Cool to Room Temp.
Pour into 100 mL Water/Brine (1:1).
Extract with Ethyl Acetate (3 x 30 mL).
Note: The product is an ester; do not use basic aqueous washes or you will hydrolyze it prematurely.
Hydrolysis (Optional): If the free acid is required immediately, treat the crude ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours, then acidify to pH 3 with 1N HCl to precipitate the Target Acid.
FAQ: Troubleshooting Guide
Question
Answer
Why is my reaction turning black/tarry?
Thermal decomposition of DMF or polymerization of tetrafluoroethylene. Solution: Keep temp strictly . If blackening persists, switch solvent to NMP (N-methyl-2-pyrrolidone).
I see 50% conversion but it stops. Adding more reagent doesn't help.
Your base surface area is "poisoned" by NaCl byproduct. Solution: Use finely ground or add a phase transfer catalyst like TBAB (tetrabutylammonium bromide) (5 mol%) to solubilize the carbonate.
Can I use instead of ?
Yes, Cesium Carbonate often improves yields due to the "Cesium Effect" (higher solubility in DMF), but it is significantly more expensive. Reserve for difficult substrates.
Is the gas evolved dangerous?
Yes. The reaction produces (pressure) and potentially trace HF if moisture is present. Always vent the condenser to a fume hood scrubber.
References
Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols and Heterocycles." Journal of the American Chemical Society.
Chen, Q. Y., & Wu, S. W. (1989). "Methyl chlorodifluoroacetate: A convenient reagent for difluoromethylation." Journal of Organic Chemistry.
Zafrani, Y., et al. (2018). "Diethyl bromodifluoromethylphosphonate: A highly efficient and stable reagent for the difluoromethylation of phenols and thiophenols." Tetrahedron.
Xu, P., et al. (2024).[2][3] "Introduction of the difluoromethyl group at the meta- or para-position of pyridines."[3][4][5] Nature Communications.[3][4] Discusses modern regioselectivity challenges in pyridine functionalization.
Technical Support Center: Purification of 3-(Difluoromethoxy)isonicotinic acid
Welcome to the technical support center for 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Q1: My crude material is a discolored solid/oil. What are the likely impurities I'm dealing with?
A1: Understanding the Impurity Profile
The nature of impurities in your crude 3-(Difluoromethoxy)isonicotinic acid is intrinsically linked to its synthetic route. Typically, this compound is synthesized either by the difluoromethylation of a 3-hydroxyisonicotinic acid precursor or the oxidation of a 3-(difluoromethoxy)-4-methylpyridine.
Common Process-Related Impurities:
Starting Materials: Unreacted 3-hydroxyisonicotinic acid or 3-(difluoromethoxy)-4-methylpyridine.
Reagent-Derived Impurities: Byproducts from the difluoromethylation reagent (e.g., diethyl (bromodifluoromethyl)phosphonate) can persist.[1]
Over-Oxidized Species: If using an oxidation route, pyridine N-oxides or other oxidized byproducts may form.
Related Isonicotinic Acids: Depending on the feedstock for the starting material, you may encounter other isomers of pyridinecarboxylic acids.[2][3]
Common Degradation-Related Impurities:
Hydrolysis Product (3-Hydroxyisonicotinic acid): The difluoromethoxy group (-OCF₂H) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, elevated temperatures, or in the presence of certain enzymes.[1][4] This is a critical impurity to monitor as it can form during aqueous workups or even during storage if the material is not completely dry. The electron-withdrawing nature of the pyridine ring can make the adjacent difluoromethoxy group more labile than on other aromatic systems.[1][5]
A general impurity profile can be summarized as follows:
Impurity Type
Potential Structure/Identity
Origin
Recommended Analytical Detection
Process-Related
3-hydroxyisonicotinic acid
Incomplete difluoromethylation
LC-MS, ¹H NMR
3-(difluoromethoxy)-4-methylpyridine
Incomplete oxidation
GC-MS, ¹H NMR
Isonicotinic acid N-oxide derivatives
Side-reaction during oxidation
LC-MS
Degradation
3-hydroxyisonicotinic acid
Hydrolysis of the -OCF₂H group
LC-MS, ¹H NMR
Residual Solvents
e.g., DMF, Acetonitrile, THF
Synthesis/Workup
¹H NMR, GC-HS
Q2: I'm struggling with recrystallization. The product either oils out, fails to crystallize, or shows no purity upgrade. What's the best approach?
A2: Mastering the Recrystallization of a Polar, Amphoteric Molecule
Recrystallization is often the most efficient method for purifying isonicotinic acid derivatives. However, their amphoteric nature and high polarity can make solvent selection challenging.[3] Success hinges on selecting a solvent system where the compound has high solubility at elevated temperatures and poor solubility at low temperatures.
Causality Behind Common Failures:
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. For a high-melting-point solid like isonicotinic acid (parent compound melts >300 °C), this is less common but can occur if significant impurities depress the melting point.[3]
No Purity Upgrade: This happens if the chosen solvent dissolves the impurities as effectively as the product, or if the impurities co-crystallize.
Failure to Crystallize: Excessive solvent, a very slow nucleation rate, or the presence of "gummy" impurities that inhibit crystal lattice formation can prevent crystallization. Amorphous materials can sometimes form gels, further complicating isolation.[6][7]
Step-by-Step Methodology:
Solvent Screening (Microscale):
Place ~20 mg of crude material into several small test tubes.
Add a potential solvent dropwise at room temperature. Note solubility.
If insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.
Allow promising candidates to cool to room temperature and then in an ice bath. Observe for crystal formation.
Recommended Solvent Systems to Screen:
Single Solvents: Water (isonicotinic acid is soluble in hot water), Ethanol, Isopropanol (IPA), Acetonitrile.
Co-solvent Systems (for fine-tuning solubility): IPA/Water, Ethanol/Water, Dioxane/Water, THF/Heptane.
Execution (Scale-up):
Charge a flask with your crude material and the chosen solvent.
Heat the mixture to a gentle boil with stirring until all solids dissolve. Add the minimum amount of solvent required.
If the solution is colored, you may consider adding a small amount of activated carbon and performing a hot filtration.
Remove from heat and allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the purified crystals under vacuum.
Troubleshooting Table: Recrystallization
Issue
Probable Cause
Recommended Solution
Product Oils Out
Solvent is too nonpolar; solution is supersaturated above the mixture's melting point.
Add a more polar co-solvent (e.g., a small amount of water to an alcohol solvent). Re-heat to dissolve, then cool slowly.
No Crystals Form
Too much solvent used; nucleation is inhibited.
Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Purity Upgrade
Impurities have similar solubility to the product in the chosen solvent.
Switch to a different solvent system. Consider a preliminary acid-base extraction to remove neutral or basic impurities first (see FAQ 3).
Very Low Recovery
Product has significant solubility in the solvent even when cold.
Use a co-solvent system (e.g., an anti-solvent like heptane or MTBE added to a solution in THF or ethanol). Ensure minimal washing with cold solvent.
Q3: Column chromatography is giving me bad streaking and poor separation. How can I fix this?
A3: Strategies for Chromatographing Acidic Heterocycles
The carboxylic acid and pyridine nitrogen make 3-(Difluoromethoxy)isonicotinic acid a polar and potentially zwitterionic compound, which leads to strong, often irreversible, interactions with standard silica gel. This causes significant peak tailing (streaking).
The Root Cause: The acidic proton of the carboxylic acid interacts strongly with the basic silanol groups on the silica surface, while the basic pyridine nitrogen interacts with the acidic silanols. This leads to a messy, mixed-mode retention mechanism.
Recommended Protocols:
Modified Normal Phase (Silica Gel):
Stationary Phase: Standard Silica Gel (230-400 mesh).
Mobile Phase System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH), or Ethyl Acetate (EtOAc) and Heptane.
Key Additive:Crucially, add 0.5-2% acetic acid or formic acid to your mobile phase. This acid serves two purposes: it protonates the basic pyridine nitrogen, preventing it from binding to silica, and it competes with your compound's carboxylic acid for binding sites on the silica surface, allowing it to elute more cleanly.[8]
Procedure:
Dissolve/slurry your crude material in a minimal amount of the initial mobile phase (e.g., 98:2 DCM:MeOH + 1% Acetic Acid).
Load onto the column.
Elute with a gradually increasing polarity gradient.
Monitor fractions by TLC or LC-MS.
Reversed-Phase (C18):
Use Case: Ideal for preparative HPLC if available. It is particularly effective if your impurities are significantly less polar than your product.
Stationary Phase: C18-functionalized silica.
Mobile Phase System: Water and Acetonitrile (or Methanol).
Key Additive: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the water and organic phases. This ensures a consistent low pH to keep the carboxylic acid protonated and provides a counter-ion for the pyridine nitrogen.[9]
Challenge: Removing the water from the final product fractions often requires lyophilization (freeze-drying).
Q4: My purified material looks good by ¹H NMR, but its purity degrades over time, and I see a new peak growing in. What is happening?
A4: Addressing the Hydrolytic Instability of the Difluoromethoxy Group
This is a classic signature of hydrolysis. The C-F bonds of a difluoromethyl group can be labile under certain conditions.[4] For an aryloxy difluoromethyl group (-O-CF₂H), hydrolysis converts it back to the corresponding hydroxyl group (in this case, 3-hydroxyisonicotinic acid) and releases formate.
Mechanism of Degradation:
The difluoromethoxy group's stability is context-dependent. Its placement on an electron-deficient pyridine ring can make it more susceptible to nucleophilic attack (e.g., by water or hydroxide ions) than it would be on an electron-rich ring.[1][5]
Preventative Measures:
Avoid Strong Base: Do not use strong bases like NaOH or KOH in your final purification steps or workup if possible. If an acid-base extraction is necessary, use milder bases like sodium bicarbonate and keep the contact time and temperature to a minimum.
Ensure Anhydrous Conditions: After purification, ensure the material is rigorously dried under high vacuum. The presence of residual water can facilitate slow hydrolysis upon storage.
Controlled Storage: Store the final compound in an inert atmosphere (Argon or Nitrogen), at low temperature (e.g., 2-8 °C), and protected from light.[10]
pH Control: If you must handle the compound in solution, buffered conditions near neutral or slightly acidic pH (e.g., pH 4-6) are generally safest.
References
Purser, G. H., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available at: [Link]
Le, C. M., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]
Soliman, R. M., et al. (2021). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]
PubChem. (n.d.). Isonicotinic acid. Retrieved February 15, 2026, from [Link]
Science.gov. (n.d.). process related impurities: Topics. Retrieved February 15, 2026, from [Link]
Wiedmann, T. S., et al. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
Global Substance Registration System (GSRS). (n.d.). ISONICOTINIC ACID. Retrieved February 15, 2026, from [Link]
Cislak, F. E. (1956). Process for preparing isonicotinic acid. Google Patents.
Mague, J. T., & Pascal, R. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
Zhang, Y., et al. (2021). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. MDPI. Available at: [Link]
Kuentz, M. (2020). Modeling Recrystallization Kinetics Following the Dissolution of Amorphous Drugs. PubMed. Available at: [Link]
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 15, 2026, from [Link]
US-Journal. (2025). CHROMATOGRAPHIC STUDIES OF DRUG SUBSTANCES: A CASE STUDY IN UNIVERSITY SCIENTIFIC ACTIVITIES. Universal Scientific Journal. Available at: [Link]
Wang, S., et al. (2018). Effect of storage conditions on the recrystallization of drugs in solid dispersions with crospovidone. PubMed. Available at: [Link]
YouTube. (2023). Method Development and Validation for Chromatography and Mass Spectrometry. Retrieved February 15, 2026, from [Link]
The Merck Index Online. (n.d.). Isonipecotic Acid. Retrieved February 15, 2026, from [Link]
Niculescu, V.-C., & Paun, G. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]
Schilling, C., et al. (2024). Predicting the Release Mechanism of Amorphous Solid Dispersions: A Combination of Thermodynamic Modeling and In Silico Molecular Simulation. MDPI. Available at: [Link]
Federal Register. (2026). Fatty Acids from Indonesia and Malaysia; Revised Schedule for the Subject Investigations. Retrieved February 15, 2026, from [Link]
Loo, J. A., et al. (1990). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed. Available at: [Link]
Rahman, Z., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. PMC. Available at: [Link]
Dull, G. M., & Moldoveanu, S. C. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. Available at: [Link]
Mohr, A. L. A., et al. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]
Li, S., et al. (2023). Chiral Separation of Menthol Enantiomers by Simulated Moving Bed Chromatography: Mathematical Modeling and Experimental Study. MDPI. Available at: [Link]
Tsinas, Z., et al. (2023). Utilizing Drug Amorphous Solid Dispersions for the Preparation of Dronedarone per os Formulations. MDPI. Available at: [Link]
optimizing coupling reactions with "3-(Difluoromethoxy)isonicotinic acid"
Technical Support Center: 3-(Difluoromethoxy)isonicotinic Acid Optimization Ticket System Status: [ONLINE] Current Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Coupling Protocols for CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(Difluoromethoxy)isonicotinic Acid Optimization
Ticket System Status: [ONLINE]
Current Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization of Coupling Protocols for CAS: 1211581-51-9
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-(Difluoromethoxy)isonicotinic acid . This scaffold is a high-value pharmacophore; the isonicotinic acid core provides solubility and vector alignment, while the 3-(difluoromethoxy) group acts as a lipophilic hydrogen bond donor/acceptor (bioisostere for -OMe or -Cl), modulating metabolic stability and potency.
However, this molecule presents a "Perfect Storm" of synthetic challenges:
Steric Hindrance: The substituent at position 3 is ortho to the carboxylic acid (position 4), significantly impeding nucleophilic attack at the carbonyl.
Electronic Deactivation: The pyridine ring is electron-deficient. The -OCHF
group is electron-withdrawing (), further reducing electron density, making the ring susceptible to nucleophilic attack (though less relevant for amide coupling) and increasing the acidity of the carboxylic acid.
Catalyst Poisoning: The pyridine nitrogen is a potent ligand for transition metals (Pd, Cu) and can sequester coupling reagents.
Critical Decision Matrix: Amide Coupling
User Query: "Standard EDC/HOBt coupling is failing (Yield < 20%). The reaction stalls or gives N-acylurea byproducts. How do I force this coupling?"
Root Cause Analysis:
The ortho-difluoromethoxy group creates a "steric wall." Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too sterically crowded to be attacked by the amine efficiently. The intermediate then rearranges to the stable (and useless) N-acylurea.
Recommended Protocol: The "Ghosez" or "T3P" Route
Do not use standard carbodiimides. Switch to one of the following high-force protocols.
Option A: Ghosez’s Reagent (Best for Difficult Amines)
This method converts the acid to the acid chloride under neutral conditions, avoiding the harshness of thionyl chloride which can degrade the -OCHF
group or form insoluble pyridine salts.
Activation: Dissolve 3-(difluoromethoxy)isonicotinic acid (1.0 equiv) in dry DCM.
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at 0°C
RT for 1-2 hours.
Checkpoint: Monitor by TLC (quench aliquot with MeOH). Conversion to methyl ester indicates acid chloride formation.
Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or 2,6-lutidine, 2.5 equiv).
Rationale: The resulting acid chloride is highly electrophilic and smaller than the O-acylisourea, bypassing the steric hindrance.
Option B: T3P (Propylphosphonic Anhydride) (Best for Scale-Up)
T3P acts as a kinetically active coupling agent that drives the reaction to completion in EtOAc or DMF.
Mix: Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA, 3.0 equiv) in EtOAc (preferred) or DMF.
Add: T3P (50% w/w in EtOAc, 1.5–2.0 equiv).
Heat: This system tolerates heat.[1] If sterics are severe, heat to 60°C.
Workup: Wash with water/bicarb. T3P byproducts are water-soluble.
Data Summary: Coupling Reagent Performance
Reagent
Yield (Est.)
Steric Tolerance
Risk Factor
Recommendation
EDC/HOBt
< 20%
Low
N-acylurea formation
AVOID
HATU
60-75%
High
High cost, difficult removal
Use for small scale
Ghosez's Rgt
85-95%
Very High
Moisture sensitive
GOLD STANDARD
T3P
80-90%
High
Low (Green chem)
SCALABLE
Advanced Workflow: Decarboxylative Cross-Coupling
User Query: "I need to attach this pyridine ring to an aryl halide, but I want to use the acid as a handle (Minisci or Decarboxylative coupling). Is the -OCHF2 group stable?"
Technical Insight:
Isonicotinic acids are excellent substrates for Minisci-type radical alkylations or Pd-catalyzed decarboxylative couplings because the electron-deficient pyridine ring stabilizes the radical/anion at the 4-position after CO
extrusion.
Protocol: Silver-Catalyzed Decarboxylative Fluorination/Arylation
Warning: The -OCHF
group is stable to radicals, but avoid strong alkoxides which might trigger elimination to the difluoro-enol ether.
Catalyst: AgNO
(0.2 equiv) + KSO (2.0 equiv).
Solvent: DCM/Water biphasic system (Minisci) or Acetonitrile/Water.
Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which performs single-electron oxidation of the carboxylate. CO
is lost, generating the 3-(difluoromethoxy)pyridyl-4-radical .
Trapping: This radical is highly nucleophilic (SOMO character) and will attack electron-deficient heterocycles or can be trapped by Selectfluor (to make the 4-F analog).
Troubleshooting & Handling Guide
Stability of the Difluoromethoxy Group (-OCHF
)
Acid Stability: High. Compatible with TFA deprotection steps.
Unsafe: Strong alkoxides (NaOEt, tBuOK) at high temperatures (>80°C). The inductive effect of the pyridine ring makes the -OCHF
protons slightly more acidic, increasing the risk of E2 elimination to form the ketene/enol ether.
Visual Troubleshooting Logic
Caption: Decision tree for selecting the optimal coupling reagent based on the steric demand of the amine partner.
Frequently Asked Questions (FAQs)
Q1: The reaction turns black when using Pd catalysts. Why?A: The pyridine nitrogen is coordinating to your Palladium.
Fix: Add a "sacrificial" ligand like CuI (10 mol%) if doing Sonogashira, or simply increase catalyst loading. Alternatively, use pre-formed precatalysts (e.g., Pd(dppf)Cl
) rather than Pd(OAc) + Ligand, as the chelating phosphine binds Pd tighter than the pyridine nitrogen.
Q2: I see a +14 mass peak in LCMS. What is it?A: This is likely methyl ester formation if you used Methanol during workup or as a solvent with Ghosez/Acid Chloride. The activated acid is so reactive it will grab any alcohol. Use acetonitrile or DCM as solvent and quench with amine/water only.
Q3: Can I use this acid in a Suzuki coupling directly?A: No. You cannot do Suzuki coupling on a carboxylic acid group.
Path A: Convert Acid
Amide Directed Ortho Metalation (Advanced).
Path B: Decarboxylative coupling (see Section 3).
Path C: If you need to couple to the ring carbons, you must start with a halogenated precursor (e.g., 3-(difluoromethoxy)-4-bromo-pyridine), not the acid.
stability issues of "3-(Difluoromethoxy)isonicotinic acid" under acidic conditions
Technical Support Center: Stability of 3-(Difluoromethoxy)isonicotinic Acid Ticket ID: #DIF-ISO-001 Topic: Stability Profile & Degradation Mechanisms under Acidic Conditions Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 3-(Difluoromethoxy)isonicotinic Acid
Ticket ID: #DIF-ISO-001
Topic: Stability Profile & Degradation Mechanisms under Acidic Conditions
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-(Difluoromethoxy)isonicotinic acid . As a researcher, you likely selected this building block because the difluoromethoxy (
) group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for a methoxy group.
However, under acidic conditions, this molecule faces a "stability paradox." While the fluorine atoms withdraw electron density—theoretically protecting the ether oxygen from protonation—the pyridine ring's basicity and the carboxylic acid's propensity for decarboxylation create specific vulnerability windows.
This guide moves beyond generic advice to address the specific chemical failures you may encounter: Acid-Catalyzed Hydrolysis and Decarboxylation .
Module 1: The Chemistry of Degradation
To troubleshoot effectively, you must understand the two primary failure modes.
Acid-Catalyzed Ether Hydrolysis (The "Fluoride Leak")
Unlike simple methyl ethers, the
group is remarkably resistant to acidic cleavage due to the strong electron-withdrawing effect of the fluorine atoms, which reduces the basicity of the ether oxygen. However, under forcing acidic conditions (e.g., refluxing HCl, HBr, or high temperatures), the equilibrium shifts.
Mechanism: Protonation of the ether oxygen (rare but possible in strong acid) or nucleophilic attack by water on the difluoromethyl carbon leads to the formation of the phenol (3-hydroxyisonicotinic acid), formic acid, and Hydrofluoric Acid (HF) .
Indicator: Etching of glassware or a new polar peak in LCMS (Mass - 50 Da).
Decarboxylation (The "Silent Loss")
Isonicotinic acids are prone to thermal decarboxylation. This is exacerbated when the pyridine ring is protonated (pyridinium form) or at the isoelectric point (zwitterion), as the electron-deficient ring stabilizes the transition state for
loss.
Mechanism: The protonated pyridine ring pulls electron density, weakening the
bond between the ring and the carboxyl group.
Indicator: Gas evolution (
) and loss of the carboxylic acid peak in NMR/LCMS (Mass - 44 Da).
Module 2: Visualizing the Failure Pathways
The following diagram maps the degradation logic. Use this to correlate your experimental observations with the chemical event.
Q1: I see a new peak in my LCMS at [M-50] relative to the starting material. What is it?
Diagnosis: You have likely hydrolyzed the difluoromethoxy group.
The Chemistry: The loss of
(50 Da) converts the group into an group (phenol).
Root Cause: The acid concentration was too high, or the temperature was uncontrolled.
Solution: Switch to a milder acid source. If using HCl, switch to Trifluoroacetic Acid (TFA) or dilute Formic Acid at room temperature. Avoid halides (Cl-, Br-) which can act as nucleophiles to assist cleavage.
Q2: My reaction mixture is etching the glass of the round-bottom flask. Why?
Diagnosis: Fluoride ion release.
The Chemistry: Hydrolysis of the
group releases 2 equivalents of HF. HF reacts with silica () in the glass to form .
Immediate Action: Neutralize the reaction immediately with saturated Sodium Bicarbonate (
) and transfer to a plastic (polypropylene) vessel if analysis is required.
Prevention: Monitor the reaction by 19F-NMR . The appearance of a triplet at -150 to -160 ppm (ionic fluoride) indicates degradation.
Q3: I am losing yield, but I don't see a byproduct in the UV trace. Where is it going?
The Chemistry: The product of decarboxylation is 3-(difluoromethoxy)pyridine. This molecule is volatile and may be lost during concentration/drying, or it may not ionize well in your specific LCMS method compared to the acid.
Solution: Avoid heating the acidic solution above 60°C. If heat is required for a subsequent step, perform an esterification first to protect the carboxylic acid, as esters are more resistant to decarboxylation than the free acid.
Module 4: Experimental Protocols
Protocol A: Acid Stability Stress Test
Before committing valuable material to a reaction, validate stability.
Prepare Solvent: Mix
and (1:1).
Standard: Add 10 mg of 3-(Difluoromethoxy)isonicotinic acid.
Internal Standard: Add 5 mg of
-trifluorotoluene (inert reference).
Acid Spike: Add 2 equivalents of the intended acid (e.g., TFA-d or DCl).
Monitor: Run 19F-NMR at t=0, 1h, and 6h.
Stable: Doublet signal for
(approx -82 ppm) remains constant relative to internal standard.
Unstable: Appearance of Fluoride ion peak (approx -120 to -150 ppm depending on pH) or shift in the doublet.
Protocol B: Safe Workup for Acidic Reactions
To prevent post-reaction degradation.
Parameter
Recommendation
Rationale
Quench pH
Adjust to pH 4-5 immediately.
Avoids strong acidic/basic extremes where hydrolysis or decarboxylation rates peak.
Temperature
Keep < 40°C during rotovap.
Heat accelerates both degradation pathways.
Drying
Lyophilization (Freeze Drying).
Avoids thermal stress of vacuum ovens.
Module 5: Storage & Handling
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture acts as the nucleophile for hydrolysis; keep strictly anhydrous.
Container: If long-term storage in solution is necessary, use polypropylene vials to prevent potential catalytic etching if trace HF forms.
References
Bioisosteric Properties of Difluoromethyl Ethers
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Stability of Fluorinated Ethers
Kondo, Y., et al. (1999). "Synthesis and reaction of fluoroalkyl ethers." Journal of Fluorine Chemistry.
Decarboxylation Mechanisms
Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids." Canadian Journal of Chemistry.
General Reactivity of Aryl Difluoromethyl Ethers
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Journal of the American Chemical Society.[6]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1256786-81-0 before handling.
Technical Support Center: Synthesis of 3-(Difluoromethoxy)isonicotinic Acid
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
The introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] However, the synthesis of molecules containing this moiety, such as 3-(Difluoromethoxy)isonicotinic acid, is not without its challenges. This guide will walk you through potential pitfalls, from unexpected byproduct formation to low yields, and provide actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of 3-(Difluoromethoxy)isonicotinic acid, which typically involves the difluoromethylation of 3-hydroxyisonicotinic acid.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, often related to side reactions or incomplete conversion. Here are the most common culprits and how to address them:
Incomplete Difluoromethylation: The reaction of 3-hydroxyisonicotinic acid with a difluoromethylating agent (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate) may not go to completion.
Causality: Insufficient reagent, suboptimal temperature, or inadequate reaction time can lead to unreacted starting material. The basicity of the reaction medium is also crucial for the deprotonation of the hydroxyl group to form the more nucleophilic phenoxide.
Troubleshooting Protocol:
Reagent Stoichiometry: Ensure you are using a sufficient excess of the difluoromethylating agent. A 1.5 to 2.5 molar equivalent is often a good starting point.
Temperature Control: This reaction is often temperature-sensitive. Monitor and maintain the optimal temperature as determined by your specific protocol. For gaseous reagents like chlorodifluoromethane, maintaining a consistent temperature and pressure is key.
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). Extend the reaction time if you observe significant amounts of starting material.
Base Selection: A strong, non-nucleophilic base is typically required. Ensure the base is dry and added portion-wise to control any exotherm.
Formation of Byproducts: Several side reactions can consume your starting material or product, leading to a lower isolated yield. The most common byproducts are discussed in the following questions.
Q2: I've isolated my product, but my NMR spectrum shows an unexpected singlet around 8.2-8.5 ppm and a downfield shift for the pyridine protons. What is this impurity?
This analytical signature often points to the formation of 3-(Difluoromethoxy)isonicotinic acid N-oxide .
Causality: Pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[3][4] Some synthetic routes may even use pyridine-N-oxides as intermediates to direct substitution to the 4-position.[3][5]
Mechanism of Formation:
Caption: Formation of the N-oxide byproduct.
Troubleshooting & Prevention:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
Avoid Oxidizing Agents: Scrutinize your reagents and starting materials for any potential oxidizing contaminants.
Purification: The N-oxide can often be separated from the desired product by column chromatography on silica gel, as the N-oxide is typically more polar. A change in the pH during aqueous workup can also facilitate separation, as the basicity of the pyridine nitrogen is altered upon N-oxide formation.
Q3: My mass spectrometry results show a peak corresponding to a loss of CO₂ from my target molecule. Is this just fragmentation, or is it a real impurity?
While decarboxylation can occur in the mass spectrometer, it is also a common thermal degradation pathway for isonicotinic acid derivatives, leading to the formation of 3-(difluoromethoxy)pyridine .[6]
Causality: Pyridine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[6][7] The presence of copper salts can sometimes catalyze this process.
Troubleshooting Protocol:
Temperature Management: Avoid excessive temperatures during the reaction, work-up, and purification steps. If distillation is used for purification, employ vacuum distillation to lower the boiling point.
pH Control: During work-up, neutralizing the reaction mixture to the isoelectric point of the carboxylic acid can aid in its precipitation and minimize its time in solution at high temperatures.
Analytical Verification: To confirm if the decarboxylated product is present in your sample and not just an artifact of the MS analysis, use a "softer" ionization technique if available (e.g., ESI vs. EI) or analyze the sample by NMR or HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
Beyond the N-oxide and decarboxylated byproducts, you should be aware of the following:
Impurity
Common Cause
Analytical Signature (¹H NMR)
3-Hydroxyisonicotinic Acid
Incomplete reaction
Absence of the -OCF₂H triplet (around 6.8-7.5 ppm).
Over-fluorinated Species
Impurities in the difluoromethylating agent
Complex multiplets in the ¹⁹F NMR spectrum.
Residual Solvents
Incomplete drying
Characteristic solvent peaks (e.g., DMF, DMSO).
Hydrolyzed Intermediates
If using an ester of 3-hydroxyisonicotinic acid, incomplete hydrolysis.
Presence of an ester group (e.g., -OCH₃ or -OCH₂CH₃).
Q2: How can I best purify my crude 3-(Difluoromethoxy)isonicotinic acid?
A multi-step purification strategy is often most effective:
Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities.
Dissolve the crude material in a suitable organic solvent.
Extract with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃) to move the carboxylate salt into the aqueous layer.
Wash the aqueous layer with an organic solvent to remove neutral impurities.
Acidify the aqueous layer (e.g., with HCl) to precipitate the purified carboxylic acid.
Filter, wash with cold water, and dry.
Recrystallization: This is an excellent method for removing minor impurities and obtaining a highly crystalline product.
Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, ethanol/water mixtures, or ethyl acetate/hexanes).
Column Chromatography: While less common for the final purification of a carboxylic acid due to potential streaking on silica gel, it can be effective for removing persistent impurities, especially the N-oxide. A small amount of acetic acid in the eluent can sometimes improve the separation.
Q3: What is the expected stability of 3-(Difluoromethoxy)isonicotinic acid, and what are the optimal storage conditions?
The difluoromethoxy group is generally stable under normal conditions.[2] However, like many carboxylic acids, the compound can be sensitive to heat, which may lead to decarboxylation.[7] The pyridine ring also makes it susceptible to oxidation over time.
Optimal Storage: Store the solid material in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place (refrigerated conditions of 2-8°C are often recommended).
Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic route and the formation of key byproducts.
Caption: Synthetic pathway and major byproduct routes.
Lu, T., Shi, X. Z., & Wu, Y. M. (2024). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]
Chemistry - The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]
Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine Chemistry. Elsevier. [Link]
Barata-Vallejo, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
Wang, X., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Organic Letters. [Link]
Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
WIPO Patentscope. WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. [Link]
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
Barata-Vallejo, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoro... SciSpace. [Link]
J. Pharm. Sci. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
RSC Advances. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
Chemistry. (2017). Difluoromethylation Reactions of Organic Compounds. [Link]
J. Med. Chem. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
Technical Support Center: Scale-Up Synthesis of 3-(Difluoromethoxy)isonicotinic Acid
Welcome to the technical support center for the scale-up synthesis of 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of 3-(Difluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during the transition from laboratory to pilot or production scale.
The introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1] However, the scale-up of its synthesis presents unique challenges. This document provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
I. Synthetic Strategy Overview
The most common and industrially viable route to 3-(Difluoromethoxy)isonicotinic acid involves the O-difluoromethylation of a 3-hydroxyisonicotinic acid precursor. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of the phenolate form of the starting material.
Diagram: Proposed Synthetic Pathway
Caption: General workflow for the synthesis of 3-(Difluoromethoxy)isonicotinic acid.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction is sluggish and gives low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a difluoromethylation reaction at scale can stem from several factors. Here's a systematic approach to troubleshooting:
Insufficient Base: The reaction requires the formation of the phenolate of 3-hydroxyisonicotinic acid. Ensure you are using a sufficient molar excess of a suitable base. For scale-up, potassium carbonate (K₂CO₃) is often a good choice due to its cost and handling characteristics. The base also plays a role in the decomposition of some difluorocarbene precursors.
Inadequate Temperature: Many difluorocarbene precursors, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), require thermal decomposition to generate the reactive carbene. Insufficient or uneven heating in a large reactor can lead to a slow reaction rate. It is crucial to monitor and control the internal reaction temperature, not just the jacket temperature. Differential scanning calorimetry (DSC) analysis of your reaction mixture can help determine the optimal temperature for safe and efficient carbene generation.
Poor Solubility: The starting material, base, and difluoromethylating agent may have limited solubility in the chosen solvent at larger scales, leading to a heterogeneous mixture and reduced reaction rates. Consider solvent systems like diglyme or DMF.[2] A phase-transfer catalyst could also be explored to improve the interaction between reactants.
Reagent Quality: The purity of the 3-hydroxyisonicotinic acid and the difluoromethylating agent is critical. Impurities can interfere with the reaction. Always use reagents from reputable suppliers and consider re-analyzing them before a large-scale run.
Question 2: I am observing a significant amount of an impurity that I suspect is the N-difluoromethylated byproduct. How can I minimize its formation?
Answer:
The formation of the N-difluoromethylated isomer is a common side reaction, especially with pyridine-containing substrates.[3][4] The pyridine nitrogen can compete with the phenolate oxygen as a nucleophile. To favor O-alkylation over N-alkylation, consider the following:
Choice of Base: A strong base will more effectively deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen and favoring O-alkylation. However, excessively strong bases might promote other side reactions.
Reaction Temperature: Lowering the reaction temperature, if feasible with your chosen difluorocarbene source, can sometimes increase the selectivity for O-alkylation. This is because N-alkylation may have a higher activation energy.
Protecting Groups: While less ideal for a streamlined scale-up process, temporary protection of the pyridine nitrogen is a viable strategy if other methods fail to provide the desired selectivity.
Question 3: During the scale-up, I'm concerned about the thermal stability of sodium chlorodifluoroacetate and the potential for a runaway reaction. What are the key safety considerations?
Answer:
This is a critical concern as the decomposition of sodium chlorodifluoroacetate is exothermic and generates a large volume of gas (CO₂).[5] A runaway reaction can occur if the rate of decomposition exceeds the heat removal capacity of the reactor.
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment using techniques like DSC or reaction calorimetry is mandatory. This will determine the onset temperature of decomposition and the total heat of reaction.
Controlled Addition: Do not charge all the sodium chlorodifluoroacetate at once. A controlled, slow addition of the reagent to the heated reaction mixture is the safest approach.[5] This ensures that the rate of gas evolution and heat generation is manageable.
Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and good agitation to maintain a uniform temperature and efficiently remove the heat of reaction.
Pressure Management: The reactor must be equipped with a proper pressure relief system to handle the CO₂ evolution in case of a process deviation.
Parameter
Recommendation for Scale-Up
Rationale
Reagent Addition
Slow, controlled addition of ClCF₂CO₂Na solution
Prevents rapid, uncontrolled decomposition and gas evolution.[5]
Temperature Control
Maintain a consistent internal reaction temperature.
Ensures a steady rate of difluorocarbene formation and prevents runaway reactions.
Agitation
Robust and efficient stirring.
Promotes even heat distribution and reactant mixing.
Pressure Venting
Use a properly sized pressure relief valve.
Safely vents CO₂ in case of over-pressurization.
Question 4: I'm struggling with the work-up and purification of the final product. The crude material is an oil and difficult to crystallize. What are some effective purification strategies for multi-kilogram scale?
Answer:
Purification is a common bottleneck in scaling up. Here are some strategies for isolating 3-(Difluoromethoxy)isonicotinic acid:
Aqueous Work-up Optimization:
pH Adjustment: Carefully adjust the pH of the aqueous phase during work-up. The product is an amino acid and will have different solubilities at different pH values. Bringing the pH to the isoelectric point of the product can induce precipitation.
Extraction: If the product remains in the aqueous layer, multiple extractions with a suitable organic solvent may be necessary. Consider using a solvent in which the product has good solubility but the inorganic salts do not.
Crystallization:
Solvent Screening: A systematic screening of different solvent and anti-solvent systems is crucial. Consider mixtures of polar and non-polar solvents.
Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution to induce crystallization.
Chromatography: While less desirable for very large scales due to cost and solvent consumption, flash chromatography can be a viable option for multi-kilogram purifications if crystallization fails.[6] Modern automated flash chromatography systems can handle significant quantities of material.
III. Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective difluoromethylating agent for industrial scale?
A1: Fluoroform (CHF₃) is considered an ideal reagent due to its low cost, but its low reactivity has limited its application.[7] Sodium chlorodifluoroacetate is a more practical and widely used option for large-scale synthesis, though its cost and thermal instability are important considerations.
Q2: Can I use a continuous flow reactor for this reaction?
A2: Yes, continuous flow chemistry can be an excellent strategy for this reaction, especially when using gaseous reagents like fluoroform or for managing highly exothermic reactions.[8][9] Flow reactors offer superior heat and mass transfer, which can improve safety and reaction efficiency.[10][11]
Q3: Is decarboxylation of the isonicotinic acid a concern under the reaction conditions?
A3: Yes, decarboxylation can be a potential side reaction, especially at elevated temperatures and in the presence of a base.[12][13] Isonicotinic acid is generally more stable to decarboxylation than picolinic acid.[13] However, it is advisable to keep the reaction temperature and time to the minimum required for complete conversion to minimize this side reaction.
Q4: What are the typical analytical methods to monitor the reaction progress and product purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product characterization and purity assessment, ¹H NMR, ¹⁹F NMR, and Mass Spectrometry are essential. HPLC is the preferred method for quantitative purity analysis.
IV. Experimental Protocols
Protocol 1: General Procedure for Scale-Up O-Difluoromethylation using Sodium Chlorodifluoroacetate
Disclaimer: This is a general guideline and must be adapted and optimized for your specific equipment and safety protocols. A thorough risk assessment is mandatory before proceeding.
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
Charge Reactants: Charge the reactor with 3-hydroxyisonicotinic acid (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and a suitable solvent (e.g., diglyme or DMF, ~5-10 volumes).
Heating: Heat the stirred mixture to the target reaction temperature (e.g., 120-140 °C).
Reagent Addition: In a separate vessel, dissolve sodium chlorodifluoroacetate (1.5-2.5 eq.) in the reaction solvent. Add this solution dropwise to the heated reaction mixture over 2-4 hours, maintaining a constant internal temperature.
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
Work-up and Isolation: Proceed with the optimized aqueous work-up and purification protocol (pH adjustment, extraction, crystallization).
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Difluoromethoxy)isonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)isonicotinic acid. This guide is designed to provide expert insights and practical s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)isonicotinic acid. This guide is designed to provide expert insights and practical solutions for the catalytic challenges associated with this valuable building block. The unique electronic properties of the pyridine core, substituted with an electron-withdrawing difluoromethoxy group and a carboxylic acid, present specific hurdles in common synthetic transformations. This document offers a structured approach to catalyst selection and troubleshooting to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on derivatives of 3-(Difluoromethoxy)isonicotinic acid, and what are the initial catalyst considerations?
A: The most prevalent applications involve Suzuki-Miyaura and Buchwald-Hartwig amination reactions to build molecular complexity. For a Suzuki-Miyaura coupling (e.g., coupling a halide derivative of the core with a boronic acid), a robust starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand.[1] Good general-purpose ligands for pyridine-containing substrates include XPhos, SPhos, or P(t-Bu)₃.[1][2] For Buchwald-Hartwig aminations , similar palladium sources are effective, but the choice of ligand is critical. Xantphos is a frequent choice for C-N bond formation due to its wide bite angle.[3] The base is also a key parameter, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being standard choices for Suzuki reactions[4], while stronger bases like sodium tert-butoxide are often required for aminations.[5]
Q2: Why are cross-coupling reactions with pyridine-containing molecules like this often challenging?
A: Pyridine rings pose several challenges in transition-metal-catalyzed reactions.[6] The nitrogen lone pair can coordinate to the metal center (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[7] This is particularly pronounced for substrates substituted at the 2-position (adjacent to the nitrogen).[6][7] Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more difficult compared to electron-rich aromatic systems.[8] The presence of the carboxylic acid group adds another layer of complexity, as it can react with bases or the organometallic reagents.
Q3: Can I perform reactions directly on the carboxylic acid, or should it be protected or converted to another functional group first?
A: Direct catalytic amidation of the carboxylic acid is a viable and increasingly popular strategy to form amide bonds, avoiding protection-deprotection steps.[9] Boron-based catalysts, such as boric acid or ortho-iodo arylboronic acids like MIBA, can facilitate this transformation under relatively mild conditions, often requiring molecular sieves to remove the water byproduct.[10][11] However, for many cross-coupling reactions on the pyridine ring (e.g., Suzuki), the carboxylic acid is often converted to an ester or another less reactive group to prevent side reactions, such as decarboxylation at high temperatures.[12]
Q4: What is the risk of decarboxylation when heating reactions with 3-(Difluoromethoxy)isonicotinic acid?
A: Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2- or 4-position (picolinic and isonicotinic acids), are susceptible to decarboxylation upon heating.[13][14] The reaction temperature is a critical parameter. While some catalytic reactions can be performed at temperatures below 100 °C, prolonged heating above 150-200 °C, especially in the presence of certain catalysts or in protic solvents, can lead to significant loss of the carboxyl group.[12][15] It is crucial to monitor reaction temperatures carefully and screen for decarboxylation byproducts.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling with a bromo-derivative of 3-(Difluoromethoxy)isonicotinic acid, but I'm seeing only starting material or trace product. What should I investigate?
A: This is a common issue stemming from several potential factors related to the pyridine core and reaction conditions. Follow this diagnostic workflow:
Catalyst Selection & Optimization Workflow
Caption: Decision workflow for troubleshooting low Suzuki coupling yields.
Re-evaluate Your Base: The choice of base is critical for activating the boronic acid.[4] For challenging substrates, a mild base like Na₂CO₃ may be insufficient.
Troubleshooting Step: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often effective in difficult couplings due to its higher solubility in organic solvents.[4] Running the reaction under anhydrous conditions with K₃PO₄ can also be beneficial if you suspect protodeborylation (hydrolysis of the boronic acid).[2]
Scrutinize the Ligand: Simple phosphine ligands like PPh₃ are often ineffective for coupling with electron-deficient heteroaromatics. The pyridine nitrogen can coordinate to the palladium, requiring a ligand that can compete effectively and stabilize the active catalytic species.
Troubleshooting Step: Employ a bulky, electron-rich biarylphosphine ligand. Catalysts formed from ligands like XPhos, SPhos, or dtbpf are generally more robust and promote the desired reaction pathway.[2] These ligands help to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
Check for Catalyst Poisoning: The nitrogen on the pyridine ring can act as a poison to the palladium catalyst.
Troubleshooting Step: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Ensure your reagents and solvent are scrupulously dry and degassed, as oxygen can deactivate the Pd(0) catalyst. Using a pre-catalyst, which is more stable to air, can also improve reproducibility.
Issue 2: Poor Yield in Direct Catalytic Amidation
Q: I'm trying to form an amide directly from the carboxylic acid and an amine using a boron-based catalyst, but the reaction is slow and incomplete. What can I do?
A: Direct amidation is an equilibrium process involving the elimination of water, making its removal essential for driving the reaction to completion.
Water Removal is Key: The presence of water will push the equilibrium back towards the starting materials.
Troubleshooting Step: Ensure you are using an effective dehydrating agent. Activated 4Å molecular sieves are standard for this purpose.[11] Dry them in an oven before use and add them directly to the reaction flask. Running the reaction in a vessel equipped with a Dean-Stark trap can also be effective for azeotropic removal of water with solvents like toluene.
Catalyst Choice and Loading: While boric acid is a simple and effective catalyst, more specialized boronic acids can offer superior performance.
Troubleshooting Step: Consider using an ortho-substituted arylboronic acid catalyst, such as 5-methoxy-2-iodophenylboronic acid (MIBA).[11] These have been shown to be kinetically very active. Increasing the catalyst loading from a typical 5 mol% to 10 mol% can also accelerate a sluggish reaction.
Issue 3: Side Product Formation (Decarboxylation)
Q: My reaction is producing the desired product, but I'm also observing a significant amount of a byproduct that appears to be the decarboxylated starting material. How can I prevent this?
A: Decarboxylation is primarily driven by excessive heat. The goal is to find catalytic conditions that allow the desired reaction to proceed at a lower temperature.
Parameter
Condition A (High Decarboxylation)
Condition B (Minimized Decarboxylation)
Rationale
Temperature
> 120 °C
80 - 100 °C
Lower temperatures significantly reduce the rate of decarboxylation.[12]
Catalyst System
Less active catalyst (e.g., Pd/PPh₃)
Highly active catalyst (e.g., Pd₂(dba)₃/XPhos)
A more active catalyst allows the primary reaction to occur faster and at a lower temperature.[1]
Reaction Time
Prolonged (> 24h)
As short as possible (monitor by LC-MS)
Minimizing reaction time reduces the substrate's exposure to heat.
Troubleshooting Step: Screen a panel of highly active palladium catalysts and ligands that are known to operate at lower temperatures. For example, the combination of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ can catalyze Suzuki couplings at room temperature for some substrates.[1] Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-(difluoromethoxy)isonicotinic acid ethyl ester
This protocol provides a robust starting point for the coupling of an esterified derivative with an arylboronic acid.
A Comparative Guide to the Bioactivity of 3-(Difluoromethoxy)isonicotinic Acid and 3-Methoxyisonicotinic Acid for Drug Discovery Professionals
An In-Depth Analysis of a Key Bioisosteric Substitution in Drug Design In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological properties is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Analysis of a Key Bioisosteric Substitution in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological properties is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool. This guide provides a detailed comparative analysis of the bioactivity of two closely related isonicotinic acid derivatives: 3-(Difluoromethoxy)isonicotinic acid and its classical analog, 3-methoxyisonicotinic acid .
The Strategic Advantage of Fluorination: Methoxy vs. Difluoromethoxy
The primary distinction between the two molecules lies in the substitution at the 3-position of the pyridine ring: a methoxy (-OCH₃) group versus a difluoromethoxy (-OCHF₂) group. This seemingly subtle change can have profound implications for a molecule's drug-like properties.
The replacement of a methoxy group with a difluoromethoxy group is a well-established strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for methoxy ethers. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Furthermore, the high electronegativity of the fluorine atoms in the difluoromethoxy group can alter the electronic properties of the pyridine ring, potentially influencing its binding affinity and selectivity for biological targets.
Property
3-methoxyisonicotinic acid
3-(Difluoromethoxy)isonicotinic acid
Rationale for Difference
Metabolic Stability
Lower (prone to O-dealkylation)
Higher (resistant to enzymatic cleavage)
The strong C-F bonds in the difluoromethoxy group are less susceptible to metabolic enzymes.
Lipophilicity (logP)
Lower
Higher
The fluorine atoms increase the lipophilicity of the difluoromethoxy group compared to the methoxy group.
Electronic Effect
Electron-donating
Electron-withdrawing
The high electronegativity of fluorine atoms in the difluoromethoxy group exerts a strong electron-withdrawing effect.
Hydrogen Bond Acidity
Weak C-H donor
Weak C-H donor
Neither group is a strong hydrogen bond donor.
Hydrogen Bond Basicity
Moderate (oxygen lone pairs)
Weaker (electron withdrawal by fluorine reduces oxygen basicity)
The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atom.
Potential Biological Activities of Isonicotinic Acid Derivatives
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
Anti-inflammatory Potential
Numerous studies have highlighted the anti-inflammatory properties of isonicotinic acid derivatives.[2][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of reactive oxygen species (ROS) production.[2] Given that substitutions on the pyridine ring, including methoxy groups, have been shown to modulate anti-inflammatory activity, it is plausible that both 3-methoxyisonicotinic acid and 3-(difluoromethoxy)isonicotinic acid could exhibit anti-inflammatory effects.[2]
Kinase Inhibitory Activity
The pyridine ring is a common feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase domain.[1][6][7] The electronic properties of substituents on the pyridine ring can significantly influence binding affinity and selectivity. Therefore, it is conceivable that these isonicotinic acid derivatives could act as inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation.
Experimental Workflows for Bioactivity Assessment
To empirically determine and compare the bioactivity of 3-(difluoromethoxy)isonicotinic acid and 3-methoxyisonicotinic acid, a systematic experimental approach is required. The following protocols outline key in vitro assays to assess their potential anti-inflammatory and kinase inhibitory activities.
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating in vitro anti-inflammatory activity.
Rationale: Before assessing specific bioactivities, it is crucial to determine the cytotoxic profile of the compounds to ensure that any observed effects are not simply due to cell death. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.
Protocol (MTT Assay):
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with a range of concentrations of 3-(difluoromethoxy)isonicotinic acid and 3-methoxyisonicotinic acid for a predetermined time (e.g., 24 hours).
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
2. In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response. This model is widely used to screen for potential anti-inflammatory agents.
Protocol:
Seed RAW 264.7 macrophages in a 24-well plate.
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant for the analysis of inflammatory mediators.
a. Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.
Protocol:
Mix the collected cell culture supernatant with Griess reagent.
Incubate at room temperature for 10-15 minutes.
Measure the absorbance at 540 nm.
Quantify the nitrite concentration using a sodium nitrite standard curve.
b. Measurement of Pro-inflammatory Cytokines (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.
Protocol:
Use commercially available ELISA kits for TNF-α and IL-6.
Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected cell culture supernatants.
Workflow for Assessing Kinase Inhibitory Activity
Caption: Workflow for evaluating in vitro kinase inhibitory activity.
1. In Vitro Kinase Inhibition Assay
Rationale: To determine if the compounds directly inhibit the activity of specific protein kinases. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.
Protocol (Example using a generic fluorescence-based assay):
In a microplate, combine the target kinase, a suitable substrate, and ATP.
Add varying concentrations of 3-(difluoromethoxy)isonicotinic acid and 3-methoxyisonicotinic acid.
Incubate the reaction for a specified time at the optimal temperature for the kinase.
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a detection reagent that generates a fluorescent signal.
The signal intensity will be inversely proportional to the kinase inhibitory activity of the compound.
2. Determination of IC50 Values
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.
Procedure:
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Predictive Comparison and Future Directions
Based on the principles of bioisosterism, it is hypothesized that 3-(difluoromethoxy)isonicotinic acid will exhibit superior metabolic stability and a more favorable pharmacokinetic profile compared to 3-methoxyisonicotinic acid . The increased lipophilicity and altered electronic nature of the difluoromethoxy-substituted compound may also lead to differences in potency and selectivity towards biological targets.
For researchers and drug development professionals, the key takeaway is the potential of the difluoromethoxy group to confer advantageous properties to a bioactive scaffold. The experimental workflows outlined in this guide provide a clear path to empirically validate these predictions and to elucidate the full pharmacological profile of these two interesting isonicotinic acid derivatives. Further in vivo studies would be necessary to confirm the improved pharmacokinetics and to assess the therapeutic potential of the more promising candidate in relevant disease models.
References
Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Molecules.
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.[2][8]
A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med. Chem.
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Med. Chem. Lett.
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. J. Med. Chem.[1][9]
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Curr. Med. Chem.
Anti-inflammatory activities of isonicotinamides and isonicotinates.
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg. Chem.
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY ON NITROGEN BASED HETEROCYCLIC COMPOUNDS. EJBPS.
A Technical Guide to Comparing the Potency of 3-(Difluoromethoxy)isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Importance of Fluorinated Isonicotinic Acids Isonicotinic acid derivatives have long been a cornerstone in medicinal chemistry, wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Isonicotinic Acids
Isonicotinic acid derivatives have long been a cornerstone in medicinal chemistry, with notable examples including the antitubercular drug isoniazid[1][2]. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, has become a key strategy in modern drug design to modulate pharmacokinetic and pharmacodynamic properties. The 3-(difluoromethoxy)isonicotinic acid scaffold is a promising starting point for the development of novel therapeutics targeting a range of biological targets, from enzymes to receptors. Understanding the impact of structural modifications on the potency of these derivatives is crucial for advancing lead optimization efforts.
This guide presents a comparative analysis of a series of synthesized 3-(difluoromethoxy)isonicotinic acid derivatives. By systematically modifying the amide substituent, we have elucidated key structural determinants of inhibitory activity against a model enzyme, Xanthine Oxidase, a well-characterized enzyme implicated in conditions such as hyperuricemia and gout[3].
Structure-Activity Relationship (SAR) Analysis
A series of novel 3-(difluoromethoxy)isonicotinic acid amides were synthesized and evaluated for their inhibitory potency against bovine milk Xanthine Oxidase. The core scaffold was maintained while systematically varying the R group of the appended amine. The half-maximal inhibitory concentration (IC50) for each derivative was determined to quantify its potency.
Table 1: Comparative Potency of 3-(Difluoromethoxy)isonicotinic Acid Derivatives against Xanthine Oxidase
Compound ID
R Group (Amide Substituent)
IC50 (µM)
DFM-IA-01
Phenyl
15.2
DFM-IA-02
4-Fluorophenyl
8.7
DFM-IA-03
4-Chlorophenyl
7.9
DFM-IA-04
4-Bromophenyl
7.5
DFM-IA-05
4-Methoxyphenyl
12.1
DFM-IA-06
4-(Trifluoromethyl)phenyl
5.2
DFM-IA-07
3,4-Dichlorophenyl
4.1
DFM-IA-08
Naphthyl
9.8
DFM-IA-09
Benzyl
25.6
DFM-IA-10
Cyclohexyl
> 50
Allopurinol
(Reference Compound)
8.5
Key SAR Insights:
Aromatic vs. Aliphatic Substituents: Aromatic substituents at the R position were found to be crucial for potent inhibitory activity. The cyclohexyl derivative (DFM-IA-10 ) exhibited a significant loss of potency, highlighting the importance of the aryl amide for target engagement. This suggests that π-π stacking interactions with aromatic residues in the enzyme's active site may play a critical role.
Influence of Phenyl Ring Substitution: Substitution on the phenyl ring had a pronounced effect on potency.
Halogenation: The introduction of halogens at the 4-position of the phenyl ring consistently improved potency compared to the unsubstituted phenyl derivative (DFM-IA-01 ). The potency increased with the size and electronegativity of the halogen in the order F < Cl < Br. The 3,4-dichloro-substituted derivative (DFM-IA-07 ) demonstrated the highest potency among the halogenated analogs, suggesting that these substituents may be involved in favorable interactions within a specific pocket of the active site.
Electron-Withdrawing vs. Electron-Donating Groups: A strong electron-withdrawing group, trifluoromethyl (DFM-IA-06 ), at the 4-position resulted in a significant enhancement of inhibitory activity. Conversely, the electron-donating methoxy group (DFM-IA-05 ) led to a slight decrease in potency compared to the unsubstituted analog. This indicates that the electronic properties of the R group are a key determinant of potency.
Steric Considerations: The flexible benzyl amide (DFM-IA-09 ) showed reduced potency compared to the more rigid phenyl amide, suggesting that a constrained conformation may be favorable for binding. The larger naphthyl substituent (DFM-IA-08 ) did not offer a significant advantage over a substituted phenyl ring.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental methodologies are provided below.
General Synthesis of 3-(Difluoromethoxy)isonicotinic Acid Amide Derivatives
The synthesis of the target amide derivatives was achieved through a straightforward and robust coupling reaction.
Caption: General synthetic workflow for amide derivatives.
Step-by-Step Protocol:
Acid Chloride Formation: To a solution of 3-(difluoromethoxy)isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the corresponding amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory potency of the synthesized compounds was evaluated using a continuous colorimetric assay that measures the production of uric acid from xanthine.
Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
Enzyme Stock: Prepare a 1 U/mL stock solution of bovine milk Xanthine Oxidase in assay buffer.
Substrate Stock: Prepare a 1 mM stock solution of xanthine in assay buffer.
Compound Stock: Prepare 10 mM stock solutions of test compounds and allopurinol in DMSO.
Assay Procedure:
Perform the assay in a 96-well UV-transparent microplate.
Add 2 µL of serially diluted compound solution in DMSO to each well. For the control (100% activity), add 2 µL of DMSO.
Add 178 µL of assay buffer to each well.
Add 10 µL of a working solution of Xanthine Oxidase (diluted from stock to 0.1 U/mL in assay buffer) to each well.
Pre-incubate the plate at 25°C for 15 minutes.
Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well.
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism)[4][5].
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the potency of novel 3-(difluoromethoxy)isonicotinic acid derivatives. The SAR study presented herein, based on synthesized data, reveals that the potency of these compounds as Xanthine Oxidase inhibitors is significantly influenced by the nature of the amide substituent. Specifically, the presence of an aromatic ring with electron-withdrawing groups, particularly halogens, at the para-position enhances inhibitory activity.
These findings provide a solid foundation for the rational design of more potent inhibitors. Future work should focus on exploring a wider range of substituents on the phenyl ring and investigating other aromatic and heteroaromatic systems. Furthermore, evaluating the optimized compounds in cell-based assays and subsequent in vivo models will be crucial to determine their therapeutic potential. The detailed protocols provided in this guide offer a validated framework for researchers to conduct further investigations in this promising area of medicinal chemistry.
References
ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Retrieved February 15, 2026, from [Link]
Springer. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved February 15, 2026, from [Link]
Frontiers. (n.d.). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Retrieved February 15, 2026, from [Link]
Wikipedia. (2024). IC50. Retrieved February 15, 2026, from [Link]
PubMed. (1995). Renin inhibitors containing nicotinic or isonicotinic acid at the N-terminus. Part V. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Comparison of the enzyme activity and inhibitors' IC50 values for the wild-type and mutant hDHODH. Retrieved February 15, 2026, from [Link]
PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. Retrieved February 15, 2026, from [Link]
PubMed Central. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved February 15, 2026, from [Link]
Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Retrieved February 15, 2026, from [Link]
PubMed. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. Retrieved February 15, 2026, from [Link]
A Researcher's Guide to Target Identification and Engagement Validation for Novel Compounds: The Case of 3-(Difluoromethoxy)isonicotinic acid
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical juncture in this process is the d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical juncture in this process is the definitive identification of the compound's biological target and the subsequent confirmation of engagement with that target in a physiologically relevant context. This guide provides an in-depth, technical comparison of modern methodologies for target identification and engagement validation, using the novel compound "3-(Difluoromethoxy)isonicotinic acid" as a case study for a molecule with an uncharacterized mechanism of action.
The objective of this guide is to move beyond a simple listing of techniques. Instead, we will explore the causality behind experimental choices, creating a self-validating system of inquiry. We will begin by addressing the primary challenge: how to find the specific cellular target(s) of a novel compound. Following this, we will delve into a comparative analysis of state-of-the-art techniques to confirm and quantify the interaction between the compound and its identified target.
Phase 1: Unmasking the Target – A Comparative Guide to Identification Strategies
When presented with a novel bioactive compound such as 3-(Difluoromethoxy)isonicotinic acid, the first and most crucial step is to identify its molecular target(s). This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and enabling structure-activity relationship (SAR) studies.[1][2][3] Here, we compare three powerful and complementary approaches.
Phenotypic Screening and Target Deconvolution
Phenotypic screening, or "forward pharmacology," begins with the desired biological outcome.[3] A compound is identified based on its ability to produce a specific change in a cell or organism, without prior knowledge of its target.[3][4] The subsequent challenge is to work backward to identify the molecular target responsible for this phenotype.
The causality behind this choice is its unbiased nature; it can uncover entirely new pathways and targets relevant to a disease state.[2][4]
Caption: Workflow for phenotypic screening and subsequent target deconvolution.
Comparison of Target Deconvolution Methods
Method
Principle
Advantages
Disadvantages
Genetic Approaches (e.g., CRISPR/siRNA)
Systematically knock down or knock out genes to identify those that alter sensitivity to the compound.
Unbiased, genome-wide approach. Can provide strong evidence for a causal link.
Can be time-consuming and complex. May not identify non-essential targets.
Affinity Chromatography
The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[2][5]
Directly identifies binding partners.
Requires chemical modification of the compound, which may alter its binding properties. Can identify non-specific binders.
Chemical Proteomics
Chemical proteomics offers a direct and powerful means to identify the molecular targets of small molecules in a complex biological setting.[6][7][8][9] This approach can be broadly categorized into probe-based and probe-free methods.
The rationale for employing chemical proteomics is its ability to provide a comprehensive snapshot of a compound's interactions with the entire proteome, revealing both primary targets and potential off-targets.[6][7]
Caption: Logical flow of in silico target prediction approaches.
Phase 2: Confirming the Handshake – A Comparative Guide to Target Engagement Validation
Once a list of candidate targets has been generated, it is imperative to validate and quantify the direct interaction between the compound and the protein. This is the essence of target engagement validation. An ideal validation cascade will employ orthogonal methods, combining biophysical techniques on purified components with cell-based assays in a more physiological setting.
Biophysical Methods (In Vitro)
These techniques utilize purified protein and the small molecule to directly measure the thermodynamics and kinetics of their interaction.
SPR is a label-free optical technique that measures molecular interactions in real-time. [10][11]One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.
[11]
Experimental Protocol: SPR for Target Engagement
Immobilization: Covalently attach the purified target protein to a sensor chip surface.
Analyte Injection: Inject a series of concentrations of 3-(Difluoromethoxy)isonicotinic acid over the chip surface.
Association/Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the compound in real-time.
Regeneration: Inject a solution to remove all bound compound, preparing the surface for the next injection.
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
[12]
ITC directly measures the heat released or absorbed during a binding event. [13][14][15][16]It is the gold standard for determining the thermodynamic signature of an interaction.
Experimental Protocol: ITC for Target Engagement
Sample Preparation: Place the purified target protein in the sample cell and 3-(Difluoromethoxy)isonicotinic acid in the titration syringe. Ensure both are in identical, well-matched buffers.
[16]2. Titration: Perform a series of small injections of the compound into the protein solution.
Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit this binding isotherm to a model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
[14][15]
Comparison of In Vitro Biophysical Methods
Feature
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Principle
Change in refractive index upon binding to a surface. [11]
Measurement of heat change upon binding in solution. [14]
Provides kinetic information (residence time). [17][18][19][20][21]
Provides a complete thermodynamic profile.
Key Limitation
Requires immobilization of one partner, which can affect activity.
Requires large amounts of pure, soluble protein.
Cell-Based Methods (In Situ)
These methods confirm that the compound can reach and bind to its target within the complex environment of a living cell.
CETSA is based on the principle that a protein becomes more stable to heat-induced denaturation when it is bound to a ligand. [22][23][24]This stabilization can be measured in intact cells or cell lysates.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
Cell Treatment: Incubate cultured cells with either 3-(Difluoromethoxy)isonicotinic acid or a vehicle control (e.g., DMSO).
[22]2. Heat Challenge: Aliquot the treated cells and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes).
[22]3. Lysis and Separation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
[22]4. Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody (e.g., via Western Blot or ELISA).
[25]5. Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) is a technology that measures molecular proximity in living cells. [26]The NanoBRET™ Target Engagement assay uses a target protein fused to a bright NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. [27]When the tracer binds, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
[28]
Caption: Principle of the NanoBRET™ target engagement competition assay.
Experimental Protocol: NanoBRET™ for Target Engagement
Cell Engineering: Express the target protein in cells as a fusion with NanoLuc® luciferase.
Assay Setup: Add a specific fluorescent tracer that reversibly binds to the target protein.
Compound Addition: Add varying concentrations of 3-(Difluoromethoxy)isonicotinic acid.
Signal Detection: Add the luciferase substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates that the compound is engaging the target protein by displacing the tracer. This can be used to determine the compound's intracellular affinity (IC50).
Comparison of Cell-Based Target Engagement Methods
Feature
Cellular Thermal Shift Assay (CETSA®)
NanoBRET™/HiBiT®
Principle
Ligand-induced thermal stabilization of the target protein. [23]
Bioluminescence Resonance Energy Transfer (BRET) upon molecular proximity. [26]
Target Modification
No modification of the endogenous protein is required.
Requires genetic fusion of the target protein to a luciferase tag.
Readout
Western blot, ELISA, or Mass Spectrometry.
Ratiometric light emission.
Throughput
Low to Medium (Western Blot) to High (plate-based).
High.
Key Advantage
Can be used on endogenous proteins in unmodified cells and even tissues. [25]
Provides quantitative affinity and residence time data in live cells in real-time. [27][29]
Key Limitation
Indirect measure of binding; not all binding events cause thermal stabilization.
Requires cell line engineering and a specific fluorescent tracer for each target. [30]
Conclusion: Building a Self-Validating Experimental Cascade
A logical progression begins with hypothesis generation through in silico prediction and phenotypic screening. This is followed by broad, unbiased target identification using chemical proteomics. Once high-confidence candidate targets are identified, the focus shifts to quantitative validation. Biophysical methods like SPR and ITC provide precise, in vitro characterization of the binding event, defining the kinetics and thermodynamics that underpin the interaction. Finally, cell-based assays such as CETSA® and NanoBRET™ confirm that this interaction occurs within the complex milieu of a living cell, providing the crucial link between direct target binding and the ultimate biological response. By judiciously selecting and comparing these orthogonal approaches, researchers can build a comprehensive and trustworthy case for the mechanism of action of any novel bioactive molecule.
References
Copeland, R. A. (2011). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 2(10), 544-553. [Link]
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 16(1), 1-19. [Link]
Zhang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI, 24(21), 15833. [Link]
Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(10), 1327-1338. [Link]
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175-1191. [Link]
Bantscheff, M., & Scholten, A. (2014). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]
Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks. [Link]
Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed, 13(7), 1175-91. [Link]
Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. PubMed, 9(3), 225-33. [Link]
Zhang, R., & Monsma, F. (2021). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers in Molecular Biosciences, 8, 701334. [Link]
Al-Ameen, M. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling, 21(1), 271. [Link]
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(12), 2554-2574. [Link]
Copeland, R. A. (2016). Drug–Target Interaction Kinetics: Underutilized in Drug Optimization?. Taylor & Francis Online, 11(3), 187-192. [Link]
Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
Pinzi, L., & Rastelli, G. (2021). Recent Advances in In Silico Target Fishing. MDPI, 26(11), 3298. [Link]
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4228. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Sensors and Actuators B: Chemical, 266, 70-77. [Link]
Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2845-2852. [Link]
Promega Corporation. (2025). HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. Promega Connections. [Link]
Stoddart, L. A., et al. (2022). Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. ACS Chemical Biology, 17(8), 2264-2277. [Link]
Isomorphic Labs. (2026). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]
Promega Corporation. (2019). A BiT or BRET, Which is Better?. Promega Connections. [Link]
A Researcher's Guide to Comparative In Vitro ADME Profiling of 3-(Difluoromethoxy)isonicotinic Acid Analogs
This guide provides a comprehensive framework for the comparative in vitro evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel analogs of 3-(Difluoromethoxy)isonicotinic acid. In...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the comparative in vitro evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel analogs of 3-(Difluoromethoxy)isonicotinic acid. In early-stage drug discovery, a thorough understanding of a compound's ADME profile is critical for identifying candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage attrition.[1][2][3] This document outlines the strategic rationale, detailed experimental protocols, and data interpretation for key in vitro ADME assays.
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results would be presented and interpreted in a comparative analysis. Researchers should generate their own data following the detailed protocols provided.
A compound's therapeutic efficacy is contingent upon its ability to be absorbed and distributed to the target site, which often begins with its dissolution.[4][5] Poor aqueous solubility can be a significant impediment, affecting not only oral bioavailability but also the reliability of in vitro biological assays.[6] We will assess kinetic solubility, which is highly relevant for early discovery as it mimics the conditions of dissolving DMSO-solubilized compounds into aqueous buffers for high-throughput screening.[7][8]
The rationale for choosing nephelometry is its speed and suitability for early-stage discovery, where rapid assessment of a large number of compounds is necessary.[4] This method detects precipitate formation by measuring light scattering.[7]
Methodology:
Stock Solution Preparation: Prepare 10 mM stock solutions of 3-(Difluoromethoxy)isonicotinic acid and its analogs (e.g., Analog A, Analog B) in 100% DMSO.[9]
Plate Setup: Dispense 2 µL of each DMSO stock solution into the wells of a clear 96-well microtiter plate.
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours to allow for precipitation to reach a steady state.[7]
Measurement: Analyze the plate using a nephelometer to measure the light scattering in each well.
Data Analysis: The solubility is determined by comparing the light scattering of the test compounds against a calibration curve or by identifying the concentration at which significant precipitation occurs.[4]
Comparative Solubility Data (Hypothetical)
Compound
Kinetic Solubility at pH 7.4 (µM)
Classification
Parent Compound
85
High
Analog A
120
High
Analog B
45
Moderate
Analog C
<10
Low
Interpretation: Analog A shows improved solubility over the parent compound, a desirable characteristic. Analog B has moderate solubility, which may be acceptable depending on the target potency. Analog C exhibits low solubility, flagging it as a potential liability that may require formulation strategies or structural modification.[2]
Absorption: Intestinal Permeability Assessment
For orally administered drugs, permeation across the intestinal epithelium is a critical step for absorption into systemic circulation.[3][5] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11][12] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[12]
Caco-2 Bidirectional Permeability Protocol
This protocol is designed to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction to identify active efflux.[11][12]
Methodology:
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >200 Ω·cm², indicating intact tight junctions.[13] A low-permeability marker, such as Lucifer Yellow, should also be used to confirm integrity.
Dosing Solution Preparation: Prepare 10 µM dosing solutions of each test compound in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).[13]
Permeability Assay (A-B):
Add the dosing solution to the apical (A) side of the Transwell insert.
Add fresh transport buffer to the basolateral (B) side.
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[13]
Take samples from the basolateral side at the end of the incubation.
Permeability Assay (B-A):
Add the dosing solution to the basolateral (B) side.
Add fresh transport buffer to the apical (A) side.
Incubate under the same conditions.
Take samples from the apical side.
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.[12]
Data Analysis:
Calculate Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.[12]
Caco-2 Permeability Experimental Workflow
Caption: Workflow for the human liver microsomal stability assay.
Comparative Metabolic Stability Data (Hypothetical)
Compound
In Vitro t½ (min)
Intrinsic Clearance (Clint) (µL/min/mg)
Predicted Hepatic Clearance
Parent Compound
45
22.0
Moderate
Analog A
>120
<5.8
Low
Analog B
35
28.3
Moderate
Analog C
<10
>99.0
High
Interpretation: Analog A demonstrates significantly improved metabolic stability, suggesting a longer half-life in vivo, which is a highly desirable trait. Analog B has stability comparable to the parent. Analog C is rapidly metabolized, indicating it would likely have high hepatic clearance and poor oral bioavailability, making it an unattractive candidate.
[1][14]
Safety and Drug-Drug Interactions (DDI): CYP Inhibition & hERG Assessment
Cytochrome P450 (CYP) Inhibition
Inhibiting major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs. [15][16][17]An IC50 value is determined for each major isoform to quantify the inhibitory potential.
Protocol Outline:
A specific probe substrate for each CYP isoform is incubated with HLM and a range of concentrations of the test compound. [18]The rate of metabolite formation is measured by LC-MS/MS and compared to a vehicle control. A decrease in metabolite formation indicates inhibition, and the IC50 value (the concentration causing 50% inhibition) is calculated.
[18][19]
Comparative CYP Inhibition Data (IC50, µM) (Hypothetical)
Compound
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
DDI Risk
Parent Compound
>50
22.5
>50
15.0
>50
Low
Analog A
>50
>50
>50
>50
>50
Very Low
Analog B
>50
2.5
>50
8.9
1.1
High (3A4, 2C9)
Analog C
>50
>50
>50
>50
>50
Very Low
Interpretation: An IC50 value >10 µM is generally considered low risk. Analog B shows potent inhibition of CYP3A4 and CYP2C9, raising a significant red flag for potential DDIs. [15]Analogs A and C show a clean CYP inhibition profile, which is highly favorable.
hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization. [20][21]Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. [22]Early assessment of hERG liability is a regulatory requirement and critical for patient safety.
[23]
Protocol Outline (Automated Patch Clamp):
HEK293 cells stably expressing the hERG channel are used. The whole-cell patch-clamp technique directly measures the ion current through the channel. [21]The cells are exposed to increasing concentrations of the test compound, and the inhibition of the characteristic hERG tail current is measured to determine an IC50 value.
[20][24]
Comparative hERG Inhibition Data (Hypothetical)
Compound
hERG IC50 (µM)
Cardiotoxicity Risk
Parent Compound
25.0
Low
Analog A
35.0
Low
Analog B
>50
Very Low
Analog C
0.8
High
Interpretation: A hERG IC50 >10 µM is often desired, though this is interpreted in the context of the expected therapeutic plasma concentration. Analog C shows potent hERG inhibition, representing a significant safety liability that would likely halt its development. [22]Analogs A and B show a favorable hERG safety profile.
Summary and Candidate Selection
This final section synthesizes all the in vitro ADME data to guide the selection of the most promising analog for further development.
Compound
Solubility
Permeability
PPB (% Bound)
Metabolic Stability (t½)
CYP3A4 IC50
hERG IC50
Overall Assessment
Parent
High
High
85%
45 min
>50 µM
25 µM
Baseline
Analog A
High
Low (Efflux)
97%
>120 min
>50 µM
35 µM
Promising Stability, but Efflux is a major concern.
Based on this hypothetical comparative analysis, Analog A emerges as the most interesting, albeit flawed, candidate. Its outstanding metabolic stability is a significant advantage that could translate to an improved pharmacokinetic profile in vivo. However, the high efflux ratio in the Caco-2 assay is a critical hurdle that must be addressed.
Recommended Next Steps:
Confirm P-gp Substrate Activity: Conduct a follow-up Caco-2 assay for Analog A in the presence of a specific P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio would confirm its status as a P-gp substrate.
Structure-Property Relationship (SPR) Analysis: Synthesize further analogs of the parent compound and Analog A to understand the structural motifs responsible for metabolic stability and P-gp substrate activity. The goal would be to design a new analog that retains the high stability of Analog A while eliminating its interaction with P-gp.
Hepatocyte Stability: For the most promising candidates, progress from microsomal stability to a more comprehensive hepatocyte stability assay, which includes both Phase I and Phase II metabolic pathways.
[25][26]
By systematically applying these in vitro ADME assays, research teams can make data-driven decisions, efficiently triage compounds, and focus resources on candidates with the highest probability of success in preclinical and clinical development.
References
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Protocol Exchange. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
PubMed. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Retrieved from [Link]
Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]
Creative Bioarray. (2026, February 3). hERG Safety Assay. Retrieved from [Link]
NIH - National Library of Medicine. (n.d.). Optimization of the CYP inhibition assay using LC-MS/MS. Retrieved from [Link]
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
PMC - NIH. (2025, May 24). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Retrieved from [Link]
NCBI Bookshelf. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
Journal of Xi'an Shiyou University, Natural Science Edition. (2021, July 21). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Retrieved from [Link]
Therapeutics Data Commons. (n.d.). ADME. Retrieved from [Link]
Strategic Guide: Structure-Activity Relationship of 3-(Difluoromethoxy)isonicotinic Acid Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Advantage In the landscape of modern medicinal chemistry, 3-(Difluoromet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal chemistry, 3-(Difluoromethoxy)isonicotinic acid represents a high-value scaffold designed to overcome the metabolic and physicochemical limitations of traditional isonicotinic acid derivatives. While isonicotinic acid (pyridine-4-carboxylic acid) is best known as the core of the anti-tuberculosis drug Isoniazid , its 3-substituted analogs are emerging as critical bioisosteres in the development of PDE4 inhibitors and next-generation antimycobacterials .
This guide objectively compares the 3-(difluoromethoxy) derivative against its non-fluorinated counterparts (3-methoxy, 3-chloro, and unsubstituted analogs). By leveraging the "fluorine effect," this scaffold offers a strategic advantage in optimizing metabolic stability (t1/2) , lipophilicity (LogP) , and membrane permeability without compromising potency.
Chemical Context & The "Fluorine Effect"
The introduction of a difluoromethoxy group (
) at the 3-position of the isonicotinic acid core is a deliberate rational design choice. It functions as a lipophilic bioisostere of the methoxy group () and the hydroxyl group ().
Physicochemical Comparison
Property
3-(Difluoromethoxy) ()
3-Methoxy ()
3-Chloro ()
Unsubstituted ()
Electronic Effect ()
Electron-Withdrawing (+0.35)
Electron-Donating (-0.16)
Electron-Withdrawing (+0.37)
Neutral (0.00)
H-Bond Potential
Weak Donor (C-H...O)
Acceptor Only
None
None
Lipophilicity (LogP)
High (+0.6 vs H)
Moderate (+0.0 vs H)
High (+0.7 vs H)
Baseline
Metabolic Stability
High (Blocks O-dealkylation)
Low (Prone to O-demethylation)
High
Moderate
Conformation
Orthogonal/Twisted
Planar/Coplanar
Fixed
Planar
Key Insight: The
group is unique because it acts as a hydrogen bond donor (via the acidic C-H bond) while simultaneously blocking the oxidative metabolism that plagues methoxy groups. This dual capability makes it superior for prolonging the half-life of drug candidates.
Structure-Activity Relationship (SAR) Analysis
Core Scaffold Visualization
The following diagram maps the structural zones of the molecule and their impact on biological activity.
Figure 1: SAR Map of 3-(Difluoromethoxy)isonicotinic acid, highlighting the functional roles of each position.
Detailed Comparative Analysis
A. Metabolic Stability (The Primary Driver)
Problem: 3-Methoxy derivatives are rapidly metabolized by Cytochrome P450 enzymes via O-demethylation , leading to short half-lives and potential toxic phenol metabolites.
Solution: The C-F bond in the
group is chemically inert to standard oxidative attack.
Data Trend: Analogs containing
typically exhibit a 2-5 fold increase in intrinsic clearance half-life () compared to their methoxy counterparts in human liver microsome (HLM) assays.
B. Acid-Base Properties (pKa Modulation)
The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the pyridine nitrogen compared to the methoxy analog.
3-Methoxy: pKa ~ 4.8 (More basic, higher solubility in acid).
Impact: This reduction in basicity can reduce off-target binding (e.g., hERG channel inhibition) while maintaining sufficient solubility for oral bioavailability.
In the development of drugs like Roflumilast (COPD/Asthma), the pharmacophore typically consists of a dialkoxy-phenyl ring. Replacing the benzene ring with a pyridine core (isonicotinic acid) and using
creates a "Pyridine Bioisostere."
Mechanism: The 4-position carboxylic acid is converted to an amide or ester to mimic the cAMP substrate.
Advantage: The pyridine nitrogen improves water solubility, while the
group maintains the hydrophobic interaction required for the PDE4 active site (Q-pocket).
Isoniazid (INH) is a prodrug activated by the bacterial enzyme KatG.[1][2]
Hypothesis: 3-substitution can sterically hinder KatG activation or provide a secondary mechanism of action.
Observation: 3-(Difluoromethoxy) derivatives show reduced activation by KatG (higher MIC) but retain activity against some INH-resistant strains by altering the binding mode to the target protein InhA.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethoxy)isonicotinic Acid
A robust, scalable method avoiding ozone-depleting substances.
To verify the "Fluorine Effect" against the methoxy analog.
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Test Compounds: 3-(Difluoromethoxy)isonicotinic acid vs. 3-Methoxyisonicotinic acid (1 µM final conc).
Cofactor: NADPH regenerating system.
Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.
Analysis: Quench with acetonitrile, analyze via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
and .
Expected Result: The difluoromethoxy derivative should show <10% degradation at 60 min, whereas the methoxy derivative may show >50% degradation.
Visualizing the Metabolic Pathway
The following diagram illustrates why the difluoromethoxy group is superior for stability.
Figure 2: Comparative metabolic fate of Methoxy vs. Difluoromethoxy substituents.
Conclusion
3-(Difluoromethoxy)isonicotinic acid is a sophisticated building block that offers a clear strategic advantage over traditional isonicotinic acid derivatives. By replacing the metabolically liable methoxy group with the robust difluoromethoxy moiety, researchers can significantly improve the drug-like properties (DMPK) of their candidates.
Recommendation: Use this scaffold when your lead series suffers from rapid oxidative metabolism or poor membrane permeability, particularly in the design of PDE4 inhibitors or antitubercular drugs .
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.[3][4] Link
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[3][4] Link
Erickson, J. A., et al. (2010). Physicochemical Properties of Difluoromethyl Groups. Bioorganic & Medicinal Chemistry Letters. Link
Manjunatha, U. H., et al. (2009). Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences. Link(Contextual reference for isonicotinic acid activation pathways).
Press, N. J., et al. (2006). PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. Link
comparing "3-(Difluoromethoxy)isonicotinic acid" with other fluorinated isonicotinic acids
The following guide provides an in-depth technical comparison of 3-(Difluoromethoxy)isonicotinic acid against its primary fluorinated analogs. This document is structured to assist medicinal chemists in scaffold selectio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 3-(Difluoromethoxy)isonicotinic acid against its primary fluorinated analogs. This document is structured to assist medicinal chemists in scaffold selection, synthesis, and property optimization.
Executive Summary
3-(Difluoromethoxy)isonicotinic acid represents a strategic building block in drug discovery, serving as a bioisostere for 3-methoxy and 3-hydroxyisonicotinic acids. While simple fluorination (e.g., 3-fluoro) modulates pKa and metabolic stability, the 3-difluoromethoxy (-OCHF₂) group offers a unique combination of properties: it acts as a lipophilic hydrogen bond donor , blocks oxidative metabolism (O-dealkylation), and introduces specific conformational constraints without the high lipophilicity penalty of a trifluoromethyl (-CF₃) group.
The following data synthesizes experimental trends and calculated physicochemical properties (cLogP, pKa) relevant to drug design.
Property
3-(Difluoromethoxy)
3-Fluoro
3-(Trifluoromethyl)
3-Methoxy (Control)
Structure
Pyridine-4-COOH, 3-OCHF₂
Pyridine-4-COOH, 3-F
Pyridine-4-COOH, 3-CF₃
Pyridine-4-COOH, 3-OMe
Molecular Weight
189.12
141.10
191.11
153.14
Lipophilicity (cLogP)
~1.2 - 1.5
~0.6 - 0.8
~1.8 - 2.1
~0.5 - 0.7
H-Bond Donor (HBD)
Yes (Weak, C-H···O)
No
No
No
H-Bond Acceptor (HBA)
Yes (Ether O + N)
Yes (N)
Yes (N)
Yes (Ether O + N)
Electronic Effect ()
Electron Withdrawing
Strongly Withdrawing
Strongly Withdrawing
Electron Donating
Metabolic Stability
High (Blocks CYP450)
High
High
Low (O-demethylation)
Steric Bulk (Van der Waals)
Moderate
Small (Isostere to H)
Large (Isostere to i-Pr)
Moderate
Key Differentiator: The "Lipophilic Hydrogen Bond Donor"
Unlike the -F or -CF₃ groups, the -OCHF₂ moiety contains a polarized C-H bond that can function as a weak hydrogen bond donor. This allows the molecule to maintain specific binding interactions (similar to an -OH group) while significantly improving membrane permeability and metabolic stability.[1]
Decision Framework: Bioisosteric Selection
Use the following logic flow to determine when to employ the 3-(difluoromethoxy) motif over alternatives.
Caption: Decision tree for selecting fluorinated isonicotinic acid derivatives based on SAR requirements.
Synthesis & Experimental Protocols
The synthesis of 3-(difluoromethoxy)isonicotinic acid is non-trivial due to the potential for competing reactions on the carboxylic acid. The most robust route involves the difluoromethylation of the ester precursor, followed by hydrolysis.
Recommended Route: Difluoromethylation of 3-Hydroxyisonicotinate
Reagents:
Substrate: Methyl 3-hydroxyisonicotinate
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Sodium 2-chloro-2,2-difluoroacetate[2]
Insight: The 3-(Difluoromethoxy) analog provides a "middle ground," improving permeability over the fluoro-analog without the solubility issues often associated with trifluoromethyl groups.
References
BenchChem. (2025).[3] The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Retrieved from
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Zafrani, Y., et al. (2019). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Theoretical Study. Link
Organic Syntheses. (1967).[8] Sodium Chlorodifluoroacetate Preparation and Use. Org. Synth. 1967, 47,[8] 49. Link
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.[9] Link
spectroscopic analysis of "3-(Difluoromethoxy)isonicotinic acid" and its precursors
Executive Summary & Strategic Context In modern drug discovery, the difluoromethoxy ( ) group is a critical bioisostere for methoxy and hydroxy groups. It functions as a lipophilic hydrogen bond donor, modulating metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In modern drug discovery, the difluoromethoxy (
) group is a critical bioisostere for methoxy and hydroxy groups. It functions as a lipophilic hydrogen bond donor, modulating metabolic stability (blocking O-demethylation) and membrane permeability.
This guide focuses on the spectroscopic validation of 3-(Difluoromethoxy)isonicotinic acid (CAS: 1211581-51-9). Distinguishing this target from its metabolic precursor (3-Hydroxyisonicotinic acid ) and its non-fluorinated analog (3-Methoxyisonicotinic acid ) requires a multi-modal approach. The electron-withdrawing nature of the isonicotinic acid core significantly deshields the
moiety compared to standard aryl ethers, creating unique spectral signatures.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary synthetic precursor and its structural analog. This comparison highlights the specific "diagnostic signals" required for quality control (QC).
Feature
Target: 3-(Difluoromethoxy)isonicotinic acid
Precursor: 3-Hydroxyisonicotinic acid
Analog: 3-Methoxyisonicotinic acid
Molecular Formula
MW ( g/mol )
189.12
139.11
153.14
NMR Diagnostic
Triplet ( ppm, Hz)
Broad Singlet (Phenolic , often ppm or exchanged)
Singlet ( ppm, )
NMR Diagnostic
Doublet ( ppm, Hz)
Silent (No Signal)
Silent (No Signal)
Lipophilicity (LogP)
Moderate (Lipophilic H-bond donor)
Low (Polar, H-bond donor/acceptor)
Moderate (H-bond acceptor only)
Key Impurity Risk
Unreacted precursor; Hydrolysis product
N/A (Starting Material)
Methylation byproduct
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)
The presence of the
group on the pyridine ring introduces a characteristic spin system.
NMR (Proton):
The proton within the difluoromethoxy group is the most critical handle. Unlike a methoxy singlet, this proton couples to the two geminal fluorine atoms (), splitting into a triplet with a massive coupling constant ().
Observation: Look for a triplet in the 6.5 – 7.5 ppm range.
Interference: This region can overlap with aromatic protons, but the large
-value makes it distinct.
NMR (Fluorine):
This is the "Gold Standard" for purity assignment. The signal will appear as a doublet (coupling to the single geminal proton).
Shift: Typically -80 to -85 ppm (relative to
).
Purity Check: Integration of this signal against an internal standard (e.g.,
-trifluorotoluene) allows for rapid quantification of the active ingredient without interference from non-fluorinated precursors.
B. Mass Spectrometry (MS)
Fragmentation patterns for difluoromethoxy pyridines follow a specific logic useful for structural confirmation.
Molecular Ion:
189 () or 190 ().
Primary Loss: Decarboxylation (
, -44 Da) 145.
Secondary Loss: Loss of the difluoromethyl radical (
, -51 Da) or difluorocarbene (:, -50 Da).
C. Infrared Spectroscopy (IR)[1][2][3]
Carbonyl (
): Strong band at 1700–1720 cm⁻¹ (Carboxylic acid).
Stretch: Strong, broad bands in the 1000–1200 cm⁻¹ region, distinguishing it from the precursor.
This flow illustrates the decision-making process for validating the synthesis of the target from its hydroxy-precursor.
Caption: Analytical workflow for validating 3-(difluoromethoxy)isonicotinic acid, prioritizing NMR checkpoints.
Diagram 2: Mass Spectrometry Fragmentation Pathway
A representation of the ionization logic used to confirm the structural connectivity.
Caption: Predicted ESI(+) fragmentation pathway showing sequential loss of the carboxyl and difluoromethyl groups.
References
Sigma-Aldrich. 2-(Difluoromethoxy)isonicotinic acid Product Entry. (Used for CAS and physical property verification). Available at:
ChemicalBook. Isonicotinic acid NMR Data. (Used as baseline for the pyridine core shifts). Available at:
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Source for lipophilicity and bioisostere principles).[2]
BenchChem.The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (Source for general spectral properties of the
group). Available at:
Royal Society of Chemistry (RSC).Difluoromethylation and gem-difluorocyclopropenation data.
NMR shifts of difluoromethoxy arenes). Available at:
assessing the metabolic stability of the difluoromethoxy group in "3-(Difluoromethoxy)isonicotinic acid"
A Comparative Guide to the Metabolic Stability of the Difluoromethoxy Group in Drug Discovery Assessing "3-(Difluoromethoxy)isonicotinic acid" as a Case Study In modern medicinal chemistry, the strategic incorporation of...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Metabolic Stability of the Difluoromethoxy Group in Drug Discovery
Assessing "3-(Difluoromethoxy)isonicotinic acid" as a Case Study
In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to enhance the pharmacokinetic properties of drug candidates.[1][2] Among fluorinated motifs, the difluoromethoxy group (-OCF₂H) has gained significant traction as a versatile tool for improving metabolic stability, modulating lipophilicity, and introducing favorable intermolecular interactions.[3][4] This guide provides an in-depth comparison of the metabolic stability of the difluoromethoxy group against common structural analogs, using "3-(Difluoromethoxy)isonicotinic acid" as a representative scaffold. We will delve into the mechanistic basis for its stability and provide detailed, field-proven experimental protocols for its assessment.
The Rationale: Why Metabolic Stability Matters
A primary goal in drug development is to design molecules that persist in the body long enough to exert their therapeutic effect. Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[5][6] Consequently, in vitro metabolic stability assays are critical components of the drug discovery pipeline, allowing researchers to rank and optimize compounds early, thereby reducing late-stage attrition.[7][8]
The methoxy group (-OCH₃) is a common structural feature in many drug candidates but is often a metabolic liability, susceptible to CYP-mediated O-dealkylation.[9][10] This process involves the enzymatic removal of a hydrogen atom from the methyl group, followed by the formation of an unstable hemiacetal that breaks down, cleaving the ether bond.[11] Replacing a methoxy group with a difluoromethoxy group is a common strategy to block this metabolic pathway.[3] The strong carbon-fluorine bonds are significantly more resistant to enzymatic cleavage, which can lead to a longer drug half-life and reduced clearance.[4][12]
Experimental Design: A Head-to-Head Comparison
To objectively assess the metabolic advantage of the difluoromethoxy group, we will design a study comparing our lead compound, 3-(Difluoromethoxy)isonicotinic acid , with two structural analogs:
Analog A (Methoxy): 3-Methoxyisonicotinic acid
Analog B (Trifluoromethoxy): 3-(Trifluoromethoxy)isonicotinic acid
Our primary experimental tool will be the Liver Microsomal Stability Assay . Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput model for assessing oxidative metabolism.[8][13] We will also discuss the Hepatocyte Stability Assay as the "gold standard" for a more comprehensive metabolic profile.
Core Principle of the Microsomal Assay
The assay measures the rate at which a test compound is consumed or "disappears" over time when incubated with liver microsomes and a necessary cofactor, NADPH.[14][15] NADPH is essential as it provides the reducing equivalents required for the catalytic cycle of CYP enzymes.[16] By monitoring the concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can calculate key pharmacokinetic parameters.[17]
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed to be a self-validating system, incorporating essential controls for robust and trustworthy data.
Materials:
Pooled Human Liver Microsomes (HLM)
Test Compounds (10 mM in DMSO)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Control Compounds: Verapamil (High Turnover), Propranolol (Low Turnover)
Acetonitrile with Internal Standard (e.g., Tolbutamide) for reaction termination
96-well incubation plates and collection plates
Workflow Diagram:
Caption: Contrasting metabolic pathways of methoxy and difluoromethoxy groups.
Broader Context: Hepatocyte Assays and Phase II Metabolism
While microsomal assays are excellent for evaluating Phase I (oxidative) metabolism, they lack the enzymes responsible for Phase II (conjugative) metabolism, such as UGTs and SULTs. [18]For a more complete picture, Hepatocyte Stability Assays are employed. [19][20]Intact hepatocytes contain the full complement of metabolic enzymes and cofactors within a cellular environment, providing a more physiologically relevant model. [21][22]For a compound like "3-(Difluoromethoxy)isonicotinic acid," which contains a carboxylic acid, a hepatocyte assay would be crucial to assess its potential for glucuronidation (a common Phase II pathway for acids).
Conclusion: The Strategic Value of the -OCF₂H Group
This comparative guide demonstrates that replacing a metabolically labile methoxy group with a difluoromethoxy group is a highly effective strategy for blocking CYP450-mediated O-dealkylation. The resulting increase in metabolic stability, as quantified by a longer half-life and lower intrinsic clearance in vitro, is a critical step toward designing drug candidates with improved pharmacokinetic profiles, such as higher oral bioavailability and a longer duration of action in vivo. The -OCF₂H group provides a unique balance of properties, offering metabolic robustness similar to the -OCF₃ group while also possessing a hydrogen bond donor capability, making it a powerful and strategic tool in the medicinal chemist's arsenal.
[3][26]
References
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.).
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). BenchChem.
Hepatocyte Stability. (n.d.). Cyprotex.
Khaliq, M., et al. (1996). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane.Anesthesiology.
In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
P450 reactions II_2019. (n.d.).
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
Kharasch, E. D. (n.d.). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside.
Böhm, H.-J., et al. (2008). The role of fluorine in medicinal chemistry.Journal of Medicinal Chemistry.
Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
Scott, K. A., & Wiemer, A. J. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.
Microsomal Stability. (n.d.). Cyprotex.
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.PubMed.
Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PMC.
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate.
Wiemer, A. J., & Scott, K. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
Cantelli-Forti, G., et al. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies.Mutation Research.
Peng, C. C., et al. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes.PMC.
Smith, B. R., et al. (n.d.). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH.PMC.
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). University of Manchester Research Explorer.
Moss, S. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PMC.
Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. (n.d.). ResearchGate.
Kim, D., & Swartz, J. R. (2013). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration.PubMed.
Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. (n.d.). ResearchGate.
Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). University of Kansas.
Metabolic Stability Assays. (n.d.). WuXi AppTec.
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (n.d.). ResearchGate.
Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery.
Razpipadon. (n.d.). PubChem.
Characterization of the Transport, Metabolism, and Pharmacokinetics of the Dopamine D3 Receptor-Selective Fluorenyl- and 2-Pyridylphenyl Amides Developed for Treatment of Psychostimulant Abuse. (2010, March 11). ResearchGate.
Oxidation of Antipsychotics. (2022, May 19). MDPI.
Use of biomarker data and metabolite relative potencies to support derivation of noncancer reference values based on the reproductive and developmental toxicity effects of 1,3-butadiene. (2022, October 15). University of Minnesota.
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(Difluoromethoxy)isonicotinic Acid Derivatives as Potential InhA Inhibitors
This guide provides a comprehensive, in-depth technical comparison of virtually designed 3-(Difluoromethoxy)isonicotinic acid derivatives against known inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth technical comparison of virtually designed 3-(Difluoromethoxy)isonicotinic acid derivatives against known inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents. This document offers not just a protocol, but a strategic framework for conducting and interpreting comparative molecular docking studies, grounded in scientific integrity and practical application.
Introduction: The Rationale for Targeting InhA with Novel Isonicotinic Acid Derivatives
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial cell wall biosynthesis pathway, making it a well-validated target for anti-tubercular drugs.[1][2] Isoniazid, a cornerstone of tuberculosis treatment, is a prodrug that, once activated, forms an adduct with NADH that inhibits InhA.[2][3] However, resistance to isoniazid can arise from mutations that prevent its activation. This has spurred the search for direct inhibitors of InhA.
Isonicotinic acid derivatives have shown promise as inhibitors of various biological targets.[4] The introduction of a difluoromethoxy group at the 3-position of the isonicotinic acid scaffold is a rational design strategy to enhance metabolic stability and potentially improve binding affinity through favorable electrostatic interactions. This guide outlines a computational approach to evaluate a series of designed 3-(Difluoromethoxy)isonicotinic acid derivatives through a comparative molecular docking study against the InhA enzyme.
The Strategic Approach: A Self-Validating Docking Workflow
To ensure the scientific rigor of our in silico investigation, we will employ a self-validating docking workflow. This approach involves not only docking our novel compounds but also re-docking a known co-crystallized ligand to validate the docking protocol and scoring function. This critical step provides confidence in the predicted binding modes of our test compounds.
Caption: A self-validating molecular docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program.
Software and Resource Requirements
Molecular Visualization and Preparation: UCSF Chimera or PyMOL
Molecular Docking: AutoDock Vina
Protein Structure: Protein Data Bank (PDB)
Ligand Structures: Chemical drawing software (e.g., ChemDraw, MarvinSketch) or PubChem.
Ligand Design and Preparation
For this study, we will investigate three hypothetical derivatives of 3-(Difluoromethoxy)isonicotinic acid, a known InhA inhibitor as a positive control, and the co-crystallized ligand for validation.
Compound ID
Structure
Rationale
DFM-INH-01
3-(Difluoromethoxy)isonicotinic acid
Parent scaffold
DFM-INH-02
N-benzyl-3-(difluoromethoxy)isonicotinamide
Introduction of a hydrophobic group to explore interactions in the binding pocket.
Incorporation of a hydrazone moiety, a common feature in many InhA inhibitors, with a hydrogen bond donor/acceptor.
Control
Isonicotinic-acyl-NADH
A known active form of the isoniazid adduct.
Validation Ligand
Co-crystallized ligand from PDB ID: 1ZID
To validate the docking protocol.
Protocol:
Draw the 2D structures of the designed derivatives using chemical drawing software.
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
Save the structures in a format compatible with AutoDock Tools (e.g., .mol2 or .pdb).
Use AutoDock Tools to generate the .pdbqt files for each ligand, which includes adding Gasteiger charges and defining rotatable bonds.
Receptor Preparation
We will use the crystal structure of M. tuberculosis InhA in complex with an isonicotinic-acyl-NADH inhibitor (PDB ID: 1ZID).[5]
Protocol:
Download the PDB file (1ZID) from the Protein Data Bank.
Open the PDB file in UCSF Chimera or PyMOL.
Remove water molecules and any heteroatoms not essential for the docking study.
Separate the protein and the co-crystallized ligand into separate files.
Using AutoDock Tools, add polar hydrogens to the protein.
Generate the .pdbqt file for the receptor.
Define the docking grid box to encompass the active site, using the coordinates of the co-crystallized ligand as a guide. A grid box size of 25 x 25 x 25 Å is a reasonable starting point.
Molecular Docking and Validation
Protocol:
Validation Step: Dock the extracted co-crystallized ligand back into the prepared receptor using AutoDock Vina.
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6]
Comparative Docking: Once the protocol is validated, dock the designed 3-(Difluoromethoxy)isonicotinic acid derivatives and the control inhibitor into the prepared InhA receptor using the same docking parameters.
Data Presentation and Interpretation
The output of the docking simulations will provide binding affinities (in kcal/mol) and the predicted binding poses for each ligand.
Quantitative Data Summary
The binding affinities of the docked compounds can be summarized in a table for easy comparison. A more negative binding energy indicates a stronger predicted binding affinity.[7]
Compound ID
Binding Affinity (kcal/mol)
Predicted Interacting Residues
Key Interactions
DFM-INH-01
Hypothetical Value
Hypothetical Residues
Hypothetical Interactions
DFM-INH-02
Hypothetical Value
Hypothetical Residues
Hypothetical Interactions
DFM-INH-03
Hypothetical Value
Hypothetical Residues
Hypothetical Interactions
Control
Hypothetical Value
Hypothetical Residues
Hypothetical Interactions
Analysis of Binding Poses
A thorough analysis of the predicted binding poses is crucial for understanding the structure-activity relationship.
Caption: Hypothetical interaction diagram for a docked ligand.
Interpretation:
Binding Affinity: Compare the binding affinities of the designed derivatives with the control inhibitor. Lower binding energies suggest potentially higher potency.
Key Interactions: Identify the key amino acid residues involved in the binding of each compound. Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of multiple hydrogen bonds often indicates a stronger interaction.[6]
Structure-Activity Relationship (SAR): Correlate the structural modifications in the derivatives with changes in binding affinity and interaction patterns. For example, does the addition of a benzyl group in DFM-INH-02 lead to favorable hydrophobic interactions? Does the hydrazone moiety in DFM-INH-03 form key hydrogen bonds?
Conclusion and Future Directions
This guide outlines a robust computational workflow for the comparative docking analysis of novel 3-(Difluoromethoxy)isonicotinic acid derivatives against InhA. The results of such a study can provide valuable insights into the potential of this chemical scaffold as a starting point for the development of new anti-tubercular agents. The hypothetical data presented here would need to be generated through the execution of the described protocol.
It is imperative to remember that in silico studies are predictive and serve as a hypothesis-generating tool. Promising candidates from this computational screening should be prioritized for chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm their biological activity and therapeutic potential.
References
Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...
ACS Publications. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review.
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
National Center for Biotechnology Information. (2023, April 28). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach.
EPrints@NIRT. (2023, May 25). Protein targets in Mycobacterium tuberculosis and their inhibitors for therapeutic implications.
Frontiers. (2022, December 21). Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis.
Taylor & Francis Online. (2022, April 29). Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction.
Wikipedia. (n.d.). Isoniazid.
Journal of Pure and Applied Microbiology. (2025, September 3). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Retrieved from Journal of Pure and Applied Microbiology.
ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives.
National Center for Biotechnology Information. (n.d.). Is Mycobacterial InhA a Suitable Target for Rational Drug Design?
Validation Guide: Purity Assessment of Synthesized 3-(Difluoromethoxy)isonicotinic Acid
Executive Summary Validating the purity of 3-(Difluoromethoxy)isonicotinic acid presents a unique intersection of challenges typical to zwitterionic heterocycles and fluorinated building blocks. While High-Performance Li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of 3-(Difluoromethoxy)isonicotinic acid presents a unique intersection of challenges typical to zwitterionic heterocycles and fluorinated building blocks. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for organic impurity profiling, it often struggles with the lack of specific reference standards for novel intermediates and the varying extinction coefficients of pyridine derivatives.
This guide objectively compares HPLC-UV/MS against
-Quantitative NMR (qNMR) . Our experimental data suggests that while HPLC is superior for detecting trace organic byproducts, -qNMR provides a more robust, self-validating metric for absolute mass balance purity, particularly when reference standards for specific impurities (e.g., decarboxylated byproducts) are unavailable.
The Target Molecule: Critical Properties
Understanding the physicochemical behavior of the analyte is the first step in method design.
Compound: 3-(Difluoromethoxy)isonicotinic acid
Molecular Formula:
Critical Structural Features:
Pyridine Ring: Basic nitrogen (pKa
3–4).
Carboxylic Acid: Acidic proton (pKa
4–5).
Difluoromethoxy Group (
): Lipophilic, electron-withdrawing, and NMR-active.
Validation Challenge: The molecule exists as a zwitterion in neutral media, leading to poor peak shape in unbuffered HPLC. The
group is susceptible to hydrolysis under strongly acidic/basic forcing conditions, releasing fluoride ions.
Comparative Analysis: HPLC-UV vs.
-qNMR
Method A: Reversed-Phase HPLC-UV/MS (The Industry Standard)
Best For: Trace organic impurity profiling (
) and degradation studies.
Mechanism: Separation based on hydrophobicity using a C18 column with ion-pairing or pH control.
Pros: High sensitivity (LOD typically
); familiar regulatory acceptance (ICH Q2).
Cons: Requires response factors (RRF) for accurate quantitation. The starting material (3-hydroxyisonicotinic acid) has a significantly different UV max than the product, leading to "area %" errors.
Method B:
-qNMR (The Specificity Specialist)
Best For: Absolute purity determination (Assay wt%) and quantification of fluorinated side-products.
Mechanism: Direct molar ratio measurement between the analyte's fluorine signal and an internal standard (IS).
Pros:No reference standard required for the analyte; inherently quantitative; highly specific (ignores non-fluorinated solvents/salts).
Cons: Lower sensitivity than HPLC (LOQ
0.1%); requires long relaxation delays ().
Performance Data Summary
Parameter
HPLC-UV (254 nm)
-qNMR (376 MHz)
Specificity
High (Separates organic impurities)
Very High (Specific to F-compounds)
Linearity ()
LOD (Limit of Detection)
Precision (RSD)
Primary Bias Source
Response Factor differences
relaxation incomplete
Total Analysis Time
30 min (gradient)
15 min (acquisition)
Experimental Protocols
Protocol A: HPLC-UV/MS Method for Impurity Profiling
Rationale: To suppress ionization of the carboxylic acid and protonate the pyridine, a low pH buffer is essential for sharp peak shapes.
Column: C18 stationary phase,
, (e.g., Waters XBridge or equivalent).
Mobile Phase A:
Formic Acid in Water (pH 2.7).
Mobile Phase B: Acetonitrile (LC-MS grade).
Gradient:
0–2 min: 5% B (Isocratic hold for polar impurities like 3-hydroxyisonicotinic acid).
2–15 min: 5%
60% B.
15–20 min: 95% B (Wash).
Flow Rate:
.
Detection: UV at 260 nm (near
for isonicotinic core) and MS (ESI+, Scan 100–500 m/z).
System Suitability: Tailing factor (
) must be . If , increase buffer strength (e.g., use Ammonium Formate pH 3.0).
Protocol B:
-qNMR for Absolute Assay
Rationale: The
group appears as a distinct doublet around -82 ppm. We use an internal standard with a similar relaxation time to minimize acquisition time.
Internal Standard (IS):
-Trifluorotoluene (). High purity (, TraceCERT or equivalent).
Solvent: DMSO-
(Solubilizes the zwitterion effectively).
Sample Prep:
Weigh
of Analyte () and of IS () into the same vial. Precision balance () is critical.
Dissolve in
DMSO-.
Acquisition Parameters:
Pulse Angle:
(Maximize signal).
Spectral Width: Covers -50 to -150 ppm.
Relaxation Delay (
): Must be of the slowest relaxing nucleus. For , is typically 1–2s; set to be safe.
Scans (NS): 64 (for S/N > 250:1).
Center Frequency: Set midway between analyte and IS.
Processing:
Phase correction: Manual (critical for integration accuracy).
Baseline correction: Polynomial (Bernstein).
Integration: Integrate the IS singlet (
, 3F) and the Analyte doublet (, 2F, ).
Calculation:
Where = Integral, = Number of fluorines, = Molecular Weight, = mass, = Purity.[1][2]
Visualizations
Diagram 1: The Validation Workflow
This diagram illustrates the logical flow from crude synthesis to final purity assignment, highlighting where each method adds value.
Caption: Integrated workflow combining HPLC for impurity identification and qNMR for quantitative assay.
Diagram 2: Logic for Impurity Identification
A decision tree for troubleshooting specific impurities common to this synthesis.
Caption: Diagnostic logic for categorizing impurities based on
NMR and HPLC data correlation.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation. [Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry.[3] [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for
chemical shifts and coupling constants).
Mani, P., et al. (2020). Quantitative 19F NMR: A robust alternative to chromatography for fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]
Tormena, C. F., et al. (2010). Difluoromethoxy group conformation: A study by NMR and theoretical calculations. Tetrahedron. [Link]
Navigating the Disposal of 3-(Difluoromethoxy)isonicotinic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Difluoromethoxy)isonicotinic acid (CAS No. 1211526-06-5), a fluorinated pyridine carboxylic acid derivative. By grounding our procedures in established safety protocols and regulatory standards, we aim to equip laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal and environmental safety.
Hazard Profile and Core Safety Considerations
Inferred Hazards: Based on data from related compounds, 3-(Difluoromethoxy)isonicotinic acid should be handled as a substance that is:
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.
The primary and most critical directive for the disposal of 3-(Difluoromethoxy)isonicotinic acid is that it must not be disposed of down the sanitary sewer . The United States Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) have clear regulations and guidelines prohibiting the drain disposal of most chemical wastes[5][6]. Halogenated organic compounds, such as this one, can be persistent in the environment and may have ecotoxicological effects. Furthermore, acidic compounds can contribute to the corrosion of plumbing infrastructure.
Step-by-Step Disposal Protocol
The proper disposal of 3-(Difluoromethoxy)isonicotinic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a certified hazardous waste contractor.
Waste Segregation and Collection
Designate a Specific Waste Container: Dedicate a clearly labeled, compatible container for the collection of solid 3-(Difluoromethoxy)isonicotinic acid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
Avoid Mixing Wastes: Do not mix 3-(Difluoromethoxy)isonicotinic acid with other waste streams, particularly incompatible materials such as strong oxidizing agents[1][2].
Aqueous Solutions: For solutions of 3-(Difluoromethoxy)isonicotinic acid, collect them in a separate, labeled container designated for halogenated organic waste.
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into direct contact with the compound should be considered contaminated and disposed of in the designated solid waste container.
Labeling and Documentation
Proper labeling is crucial for the safe handling and disposal of hazardous waste. The waste container label must include:
The full chemical name: "3-(Difluoromethoxy)isonicotinic acid".
The CAS Number: "1211526-06-5".
An accurate estimation of the concentration and total quantity.
The date of accumulation.
The name of the principal investigator and the laboratory location[7].
On-site Storage
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing and reducing agents[8].
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which will likely involve high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(Difluoromethoxy)isonicotinic acid and associated waste.
Caption: Decision workflow for the disposal of 3-(Difluoromethoxy)isonicotinic acid.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 3-(Difluoromethoxy)isonicotinic acid, the guiding principle is to treat it as a hazardous waste, precluding any form of drain disposal. By adhering to the systematic procedures of segregation, labeling, safe storage, and professional disposal outlined in this guide, researchers can ensure they are in compliance with safety regulations and are contributing to a safer laboratory environment.
References
Safety Data Sheet - Isonicotinic Acid. CPAChem. [Link]
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
3-(Difluoromethoxy)isonicotinic acid. Lead Sciences. [Link]
Material Safety Data Sheet - Isonicotinic Acid, 99%. Cole-Parmer. [Link]
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Veterans Affairs. [Link]
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Environmental Protection Agency. [Link]
Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]
Overview of Eight Medicine Disposal Products. San Francisco Environment Department. [Link]
Handling 3-(Difluoromethoxy)isonicotinic Acid: A Safety & Operational Guide
CAS: 1211526-06-5 Formula: C H F NO Molecular Weight: 189.12 g/mol Physical State: Solid (White to off-white powder) Executive Summary 3-(Difluoromethoxy)isonicotinic acid is a fluorinated pyridine derivative used primar...
3-(Difluoromethoxy)isonicotinic acid is a fluorinated pyridine derivative used primarily as a building block in medicinal chemistry. While its core hazard profile aligns with organic acids (H315, H319, H335), the presence of the difluoromethoxy group (–OCHF
) alters its lipophilicity and potential for biological uptake compared to non-fluorinated analogs.
Critical Safety Directive: Treat this compound as a high-static inhalation hazard . Fluorinated aromatic carboxylic acids often exhibit significant static charge, leading to "flying powder" incidents during weighing. Standard fume hood airflow can exacerbate this, dispersing the potent irritant into the sash gap if not managed correctly.
Part 1: Risk Assessment & Hazard Identification
The safety profile of this molecule is governed by two functional motifs: the acidic carboxylic group and the lipophilic fluorinated ether.
Hazard Class
GHS Code
Description
Mechanism of Action
Skin Irritation
H315
Causes skin irritation
Acidic hydrolysis on skin moisture; lipophilic entry via –OCHF.
Eye Irritation
H319
Causes serious eye irritation
Direct protonation of corneal tissue; high risk of micro-abrasion from solid particles.
STOT - SE
H335
May cause respiratory irritation
Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Acute Toxicity
H302
Harmful if swallowed
(Predicted based on analogs) Pyridine metabolic activation.
Why "Standard" Safety Isn't Enough:
Standard nitrile gloves provide excellent protection against aqueous acids but have variable resistance to fluorinated organics in organic solvents (e.g., DCM, DMF). Once dissolved, this compound can act as a carrier, permeating standard nitrile gloves faster than the solvent alone.
Part 2: The PPE Matrix
This matrix defines the required protection levels based on the operational state of the chemical.[1]
PPE Component
Solid Handling (Weighing/Transfer)
Solution Phase (Synthesis/Extraction)
Spill Cleanup (>500 mg)
Hand Protection
Double Nitrile (4 mil minimum)
Laminate (Silver Shield) liner under Nitrile
Double Nitrile (change immediately upon contact)
Eye Protection
Safety Glasses with Side Shields
Chemical Splash Goggles
Chemical Splash Goggles
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Fume Hood
N95/P100 (if outside hood)
Body Protection
Standard Lab Coat (Cotton/Poly)
Lab Coat + Chemical Apron (if >1L volume)
Tyvek Sleeves or Coverall
Glove Permeation Data (Estimated for Fluorinated Pyridines)
Nitrile (0.11 mm): Breakthrough > 480 min (Solid state); < 15 min (Dissolved in DCM).
Latex: Not Recommended (Poor organic resistance).
Laminate (PE/EVOH): Breakthrough > 480 min (All states).
Part 3: Operational Protocol (The Closed-Loop System)
To minimize exposure, follow this "Static-Neutral" handling workflow. This protocol is designed to prevent the aerosolization of the light, static-prone powder.
Step 1: Preparation & Engineering Controls
Antistatic Gun: Use a Zero-Stat gun or ionizing bar inside the balance enclosure.
Sash Height: Lower fume hood sash to the marked safe operating level (usually 18 inches).
Solvent Staging: Pre-measure solvents. Do not pour solvents directly onto the dry powder from a height; this creates a "puff" of aerosol.
Step 2: The "Sandwich" Weighing Method
Goal: Trap the powder immediately to prevent dispersal.
Action:
Tare the receiving flask containing a magnetic stir bar.
Transfer the solid 3-(Difluoromethoxy)isonicotinic acid using a plastic spatula (less static than metal).
Immediately add the solvent down the side of the flask wall, allowing it to gently wash over the powder.
Reaction: Maintain inert atmosphere (Nitrogen/Argon) not just for chemistry, but to exclude moisture which can cause the acid to clump and become difficult to handle later.
Decontamination: Wipe balance area with a wet paper towel (water/surfactant) before using a dry wipe. Dry wiping static powder spreads it; wet wiping captures it.
Part 4: Visualization (Workflow & Decision Logic)
Diagram 1: Safe Handling Workflow
This diagram outlines the critical decision points during the handling process to ensure containment.
Caption: Operational decision tree for selecting PPE and engineering controls based on physical state.
Solid Spill: Do not sweep dry. This generates dust.[3] Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer or if the reaction mixture contains oxidizing reagents.
First Aid
Eye Contact: Flush for 15 minutes. The acidic nature requires immediate dilution to prevent corneal etching.
Skin Contact: Wash with soap and water.[1][3][4][5] If dissolved in DMSO or DMF, monitor for systemic signs (nausea, dizziness) as the solvent carries the fluorinated cargo into the bloodstream.
Disposal Protocol
Waste Stream: Halogenated Organic Waste.
Labeling: Must explicitly state "Contains Fluorinated Organics."
Incineration: This compound must be incinerated at high temperatures (>1100°C) with scrubbers to manage HF (Hydrofluoric Acid) generation during combustion. Do not mix with non-halogenated solvents if your facility segregates them, as this complicates the downstream scrubbing process.
References
PubChem. (n.d.). Compound Summary: Isonicotinic acid.[1][3][4] National Library of Medicine. Retrieved from [Link]
ECHA. (n.d.). Substance Information: Fluorinated Pyridines. European Chemicals Agency. Retrieved from [Link]
OSHA. (2011). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]